molecular formula C13H16O3 B027142 1-Oxo Ibuprofen CAS No. 65813-55-0

1-Oxo Ibuprofen

Número de catálogo: B027142
Número CAS: 65813-55-0
Peso molecular: 220.26 g/mol
Clave InChI: RCINGEKPKJQCMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>1-oxo Ibuprofen is a degradation product and potential impurity in commercial preparations of ibuprofen. Ibuprofen is a non-selective, reversible COX inhibitor and non-steroidal anti-inflammatory drug (NSAID). Formulations containing ibuprofen are widely used for inflammation, pain, and fever. However, it is considered, among other pharmaceuticals, an environmental contaminant because it cannot be completey biodegraded during the wastewater treatment process. Degradation using ultraviolet light, Fe(III), and peroxymonosulfate has been described and results in degradation products, including this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-(2-methylpropanoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINGEKPKJQCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289858
Record name 2-(4-Isobutyrylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65813-55-0
Record name 2-(4-Isobutyrylphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65813-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isobutyrylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Isobutyrylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2-methylpropanoyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the chemical structure of 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo Ibuprofen (B1674241), also known as Ibuprofen Impurity J, is a significant degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3][4] Its chemical name is 2-[4-(2-methylpropanoyl)phenyl]propanoic acid. The presence of 1-Oxo Ibuprofen in pharmaceutical formulations is an indicator of Ibuprofen's degradation, which can occur under oxidative and thermal stress.[5][6] Understanding the chemical structure, formation, and analytical characterization of this impurity is crucial for quality control in drug manufacturing and for stability studies of Ibuprofen-containing products. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

This compound is a derivative of Ibuprofen where the isobutyl group has been oxidized to an isobutyryl group.

Chemical Identifiers:

  • IUPAC Name: 2-[4-(2-methylpropanoyl)phenyl]propanoic acid[4][7]

  • Synonyms: this compound, Ibuprofen Impurity J, (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic Acid, 2-(4-Isobutyrylphenyl)propionic Acid[2][4][5]

  • CAS Number: 65813-55-0[2][5]

  • Molecular Formula: C₁₃H₁₆O₃[7]

  • Molecular Weight: 220.26 g/mol [7]

Physicochemical Properties: this compound is typically a white to off-white solid.[5] It is soluble in chloroform (B151607) and methanol.[5]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₃H₁₆O₃[7]
Molecular Weight 220.26 g/mol [7]
CAS Number 65813-55-0[2][5]
Appearance White to Off-White Solid[5]
Solubility Soluble in Chloroform, Methanol[5]
Purity (Typical) >95% (HPLC)[6]
Storage Temperature -20°C[6]

Synthesis and Formation

This compound is not typically synthesized as a primary pharmaceutical ingredient but is rather formed as a degradation product of Ibuprofen. Several oxidative processes can lead to its formation.

Experimental Protocol: Oxidative Degradation of Ibuprofen to this compound (Representative Method)

This protocol is a representative method based on the principles of ozonation, a process known to produce this compound from Ibuprofen.[2][8]

Materials:

  • Ibuprofen

  • Deionized water

  • Ozone generator

  • Gas diffuser

  • Reaction vessel

  • Stirring apparatus

  • Quenching agent (e.g., sodium thiosulfate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography system for purification (e.g., column chromatography or preparative HPLC)

Procedure:

  • Dissolution: Prepare a solution of Ibuprofen in deionized water at a known concentration (e.g., 10 mg/L).[8]

  • Ozonation: Place the Ibuprofen solution in the reaction vessel and begin stirring. Introduce ozone gas into the solution through a gas diffuser at a controlled flow rate. The concentration of ozone in the gas stream should be monitored.[2][8]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the disappearance of Ibuprofen and the formation of this compound.

  • Quenching: Once the desired level of conversion is achieved, stop the ozone flow and quench the reaction by adding a quenching agent like sodium thiosulfate (B1220275) to remove any residual ozone.

  • Extraction: Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., HCl) and extract the organic components with an appropriate solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude product containing this compound using column chromatography on silica (B1680970) gel or preparative HPLC to isolate the pure compound.

Logical Relationship of Synthesis:

Ibuprofen Ibuprofen Oxidative_Stress Oxidative Stress (e.g., Ozonation, Photo-oxidation) Ibuprofen->Oxidative_Stress subjected to One_Oxo_Ibuprofen This compound Oxidative_Stress->One_Oxo_Ibuprofen leads to formation of

Caption: Formation of this compound from Ibuprofen via oxidative stress.

Spectral Characterization

Detailed spectral analysis is essential for the unambiguous identification and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available high-resolution NMR spectra for this compound are scarce, the expected chemical shifts can be predicted based on its structure and comparison with Ibuprofen. The key differences would be observed in the signals corresponding to the isobutyryl group.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Doublets in the aromatic region, similar to Ibuprofen.

  • Propanoic Acid Moiety: A quartet for the methine proton and a doublet for the methyl group.

  • Isobutyryl Group: A septet for the methine proton and a doublet for the two methyl groups, with chemical shifts indicative of their proximity to a carbonyl group.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid and one for the ketone.

  • Aromatic Carbons: Signals in the aromatic region.

  • Aliphatic Carbons: Signals corresponding to the carbons of the propanoic acid and isobutyryl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying this compound, often in combination with chromatographic separation (LC-MS or GC-MS).

Expected Mass Spectral Data:

  • Molecular Ion: The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 220.26 g/mol .

  • Fragmentation Pattern: The fragmentation pattern would be different from that of Ibuprofen due to the presence of the ketone group. Key fragments would arise from the cleavage of the side chains. A prominent fragment would likely be observed from the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of two distinct carbonyl stretching vibrations.

Expected FTIR Spectral Data:

Wavenumber (cm⁻¹)Assignment
~1720C=O stretch (Ketone)
~1700C=O stretch (Carboxylic Acid)
~2500-3300O-H stretch (Carboxylic Acid)
~1600, ~1460C=C stretch (Aromatic Ring)
~1230C-O stretch (Carboxylic Acid)

Signaling Pathways and Experimental Workflows

The formation of this compound is a chemical degradation process rather than a biological signaling pathway. The experimental workflow for its analysis typically involves the following steps:

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Data Analysis Sample Pharmaceutical Formulation Extraction Extraction of Analytes Sample->Extraction HPLC HPLC / UPLC Extraction->HPLC UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer HPLC->MS_Detector Quantification Quantification UV_Detector->Quantification Identification Structural Identification MS_Detector->Identification

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

This compound is a critical impurity to monitor in the quality control of Ibuprofen drug products. Its formation through oxidative degradation pathways highlights the importance of appropriate storage and formulation strategies. This guide provides essential information on its chemical structure, properties, and analytical characterization to aid researchers and professionals in the pharmaceutical industry. The provided representative synthesis protocol and expected spectral data serve as a valuable resource for the preparation and identification of this important Ibuprofen-related compound.

References

1-Oxo Ibuprofen CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 1-Oxo Ibuprofen, a significant degradation product and impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Core Data Summary

This compound, also known as Ibuprofen Impurity J, is a molecule of interest in the pharmaceutical industry due to its potential presence in Ibuprofen formulations. Understanding its physicochemical properties is crucial for its identification and quantification.

PropertyValueCitations
CAS Number 65813-55-0[1][2]
Molecular Formula C₁₃H₁₆O₃[2]
Molecular Weight 220.26 g/mol [1]
Synonyms Ibuprofen Impurity J, α-methyl-4-(2-methyl-1-oxopropyl)-benzeneacetic acid, 2-(4-Isobutyrylphenyl)propionic Acid[2][3]
Appearance White Solid[3]
Nature Degradation product and potential impurity of Ibuprofen[1][2][3]

Formation of this compound: Degradation Pathway

This compound is primarily formed through the oxidative degradation of Ibuprofen. This process can be induced by various factors, including exposure to ultraviolet (UV) light, oxidizing agents, and elevated temperatures. The formation involves the oxidation of the isobutyl side chain of the Ibuprofen molecule.

G Ibuprofen Ibuprofen C₁₃H₁₈O₂ Oxidative_Stress Oxidative Stress (e.g., UV, Fe(III), Oxone) Ibuprofen->Oxidative_Stress One_Oxo_Ibuprofen This compound C₁₃H₁₆O₃ Oxidative_Stress->One_Oxo_Ibuprofen Oxidation

Caption: Oxidative degradation pathway of Ibuprofen to this compound.

Experimental Protocols

Synthesis of this compound via Oxidative Degradation

The following is a summarized experimental protocol for the formation of this compound from Ibuprofen based on the synergistic UV/Fe(III)/Oxone process. This method is primarily used for the degradation of Ibuprofen in aqueous solutions.

Objective: To generate this compound through the controlled degradation of Ibuprofen.

Materials:

  • Ibuprofen

  • Ferric (III) salt (e.g., FeCl₃)

  • Oxone (Potassium peroxymonosulfate)

  • Deionized water

  • UV irradiation source

  • Reaction vessel

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC)

Methodology:

  • Preparation of Reaction Solution: Prepare an aqueous solution of Ibuprofen at a known concentration.

  • Addition of Catalysts: Add the desired concentrations of Fe(III) salt and Oxone to the Ibuprofen solution.

  • UV Irradiation: Expose the reaction mixture to a UV light source. The wavelength and intensity of the UV light should be controlled.

  • Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture.

  • Sample Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the degradation of Ibuprofen and the formation of this compound.

  • Product Isolation (Optional): Once the desired conversion is achieved, this compound can be isolated and purified using appropriate chromatographic techniques.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare Aqueous Ibuprofen Solution Add_Catalysts Add Fe(III) and Oxone Prep_Solution->Add_Catalysts UV_Irradiation UV Irradiation Add_Catalysts->UV_Irradiation Take_Aliquots Withdraw Aliquots UV_Irradiation->Take_Aliquots HPLC_Analysis HPLC Analysis Take_Aliquots->HPLC_Analysis

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method for Quantification of this compound

The following protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of this compound (Ibuprofen Impurity J) in the presence of Ibuprofen and other related impurities.[4]

Objective: To quantify the amount of this compound in a sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Ascentis® Express 90Å C18, 150 x 4.6 mm I.D., 2.7 µm particle size (or equivalent).[4]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[4]

  • Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.[4]

  • Gradient:

    Time (min) %A %B
    0 48 52
    3 48 52
    13 15 85

    | 16 | 15 | 85 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 7 µL.[4]

Methodology:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.

  • Sample Preparation: Dissolve the sample containing Ibuprofen and its impurities in the mobile phase.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample based on the peak area and the calibration curve generated from the standard.

Disclaimer: The experimental protocols provided are summaries based on publicly available information. Researchers should consult the original publications and validate the methods for their specific applications.

References

Synthesis of 1-Oxo Ibuprofen Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo Ibuprofen, also known as (2RS)-2-[4-(2-methylpropanoyl)phenyl]propanoic acid or Ibuprofen Impurity J, is a significant degradation product and metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3] Its presence in Ibuprofen drug substances and products can arise from oxidative and thermal stress.[1][2] As a reference standard, this compound is crucial for the accurate identification and quantification of this impurity during quality control testing of Ibuprofen, ensuring the safety and efficacy of the final pharmaceutical product. This technical guide provides an in-depth overview of the primary synthetic routes for obtaining this compound as a high-purity reference standard.

The synthesis of this compound can be approached through two principal pathways: the direct oxidation of Ibuprofen and a two-step process involving the synthesis of 1-Hydroxy Ibuprofen as an intermediate followed by its oxidation. This guide will detail the experimental protocols for these methods, present quantitative data in a structured format, and provide visual diagrams of the synthetic workflows.

Synthetic Pathways to this compound

The preparation of this compound for use as a reference standard necessitates a method that is both efficient and yields a product of high purity. The following sections describe two such synthetic strategies.

Method A: Direct Oxidation of Ibuprofen

A direct and efficient method for the synthesis of this compound is the selective oxidation of the benzylic carbon of the isobutyl group in the Ibuprofen molecule. This approach has been reported to proceed with moderate yields and offers a streamlined one-step conversion.

Experimental Protocol:

A solution of Ibuprofen (1.0 eq) in acetonitrile (B52724) is prepared. To this solution, a catalytic amount of hydrochloric acid (HCl) is added. The reaction mixture is then subjected to an oxygen atmosphere (aerobic oxidation) and irradiated with purple LEDs. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound. The final product is characterized by spectroscopic methods to confirm its identity and purity.

ParameterValueReference
Starting MaterialIbuprofenN/A
Key ReagentsHCl (catalyst), O2 (air)[3]
SolventAcetonitrile[3]
Reaction Time24-48 hours (typical)[3]
TemperatureRoom Temperature[3]
Reported Yield43%[3]
PurificationColumn ChromatographyN/A
graph Synthesis_Method_A { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

Ibuprofen [label="Ibuprofen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Conditions [label="HCl (cat.)\nO2 (air), Purple LEDs\nAcetonitrile, RT", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; One_Oxo_Ibuprofen [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ibuprofen -> Reaction_Conditions; Reaction_Conditions -> Purification; Purification -> One_Oxo_Ibuprofen; }

Diagram 1: Workflow for the direct oxidation of Ibuprofen to this compound.

Method B: Oxidation of 1-Hydroxy Ibuprofen Intermediate

An alternative and often more selective route to this compound involves a two-step process. The first step is the synthesis of the intermediate, 1-Hydroxy Ibuprofen. The second step is the oxidation of this secondary benzylic alcohol to the corresponding ketone, this compound.

Step 1: Synthesis of 1-Hydroxy Ibuprofen (Proposed)

A common strategy for the synthesis of Ibuprofen involves the reduction of 4'-isobutylacetophenone (B122872) to 1-(4-isobutylphenyl)ethanol, followed by carbonylation. A similar synthetic logic can be applied to produce 1-Hydroxy Ibuprofen. A potential starting material would be an ester of 2-(4-(1-hydroxy-2-methylpropyl)phenyl)propanoic acid, which could be synthesized through a multi-step process from a suitable aromatic precursor. The ester would then be hydrolyzed to yield 1-Hydroxy Ibuprofen. Due to the complexity, this guide will focus on the second step, the oxidation of the readily available 1-Hydroxy Ibuprofen intermediate.

Step 2: Oxidation of 1-Hydroxy Ibuprofen

The oxidation of the secondary alcohol group in 1-Hydroxy Ibuprofen to a ketone is a standard transformation in organic synthesis. Several mild and efficient protocols are available for this conversion.

Experimental Protocol:

To a solution of 1-Hydroxy Ibuprofen (1.0 eq) in a mixture of dichloromethane (B109758) (CH2Cl2) and acetonitrile (MeCN) (1:1), is added trichloroisocyanuric acid (TCCA) (1.1 eq) and a catalytic amount of water. The reaction mixture is stirred at room temperature and monitored by TLC or HPLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

ParameterValueReference
Starting Material1-Hydroxy IbuprofenN/A
Key ReagentsTrichloroisocyanuric Acid (TCCA), H2O[1][4]
SolventCH2Cl2 / MeCN (1:1)[1]
Reaction Time1-3 hours (typical)[1]
TemperatureRoom Temperature[1]
Expected Yield>90% (based on similar reactions)[1]
PurificationColumn ChromatographyN/A
graph Synthesis_Method_B { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

One_Hydroxy_Ibuprofen [label="1-Hydroxy Ibuprofen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Conditions [label="TCCA, H2O\nCH2Cl2/MeCN, RT", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; One_Oxo_Ibuprofen [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

One_Hydroxy_Ibuprofen -> Reaction_Conditions; Reaction_Conditions -> Purification; Purification -> One_Oxo_Ibuprofen; }

Diagram 2: Workflow for the oxidation of 1-Hydroxy Ibuprofen to this compound.

Characterization of this compound Reference Standard

To qualify as a reference standard, the synthesized this compound must be thoroughly characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for this purpose.

Analytical TechniquePurposeExpected Results
¹H NMR Structural ElucidationSignals corresponding to the aromatic protons, the methine proton of the propionic acid moiety, the methyl protons, and the characteristic signals for the isobutyryl group.
¹³C NMR Structural ConfirmationResonances for all 13 carbon atoms, including the carbonyl carbons of the ketone and carboxylic acid, and the aromatic carbons.
Mass Spectrometry (MS) Molecular Weight DeterminationA molecular ion peak corresponding to the exact mass of this compound (C13H16O3, MW: 220.26).
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the carboxylic acid O-H and C=O stretching, and the ketone C=O stretching.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating high purity (typically >98%).
Melting Point Physical Property and PurityA sharp melting point range consistent with a pure compound.
Elemental Analysis Elemental CompositionPercentages of Carbon, Hydrogen, and Oxygen consistent with the molecular formula C13H16O3.

Conclusion

The synthesis of this compound as a reference standard can be effectively achieved through direct oxidation of Ibuprofen or by the oxidation of a 1-Hydroxy Ibuprofen intermediate. The direct oxidation method offers a more concise route, while the two-step method may provide higher selectivity and yield for the final oxidation step. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. Rigorous purification and comprehensive characterization are paramount to ensure the final product meets the stringent requirements for a pharmaceutical reference standard. This guide provides the necessary technical details to enable researchers and drug development professionals to produce and qualify this compound for its critical role in the quality control of Ibuprofen.

References

1-Oxo Ibuprofen: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oxo Ibuprofen (B1674241), also known as Ibuprofen EP Impurity J, is a significant degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Its presence in Ibuprofen formulations is a critical quality attribute monitored by pharmacopeias. This technical guide provides an in-depth overview of the discovery, origin, and formation of 1-Oxo Ibuprofen. It details experimental protocols for its generation through forced degradation and its analysis. Furthermore, this document summarizes available quantitative data and discusses the potential biological implications of this impurity.

Discovery and Origin

This compound was not discovered in the traditional sense as a pharmacologically active agent but was identified as an impurity and degradation product of Ibuprofen.[1][2] Its origin is directly linked to the chemical instability of the Ibuprofen molecule under certain conditions. It is formed through the oxidation of the isobutyl side chain of Ibuprofen.[3] This degradation can occur during the synthesis of Ibuprofen, storage of the drug substance or formulated product, or as a result of environmental degradation.[3][4]

The identification of this compound and other degradation products is crucial for ensuring the safety and efficacy of Ibuprofen-containing medicines. Regulatory bodies like the European Pharmacopoeia (EP) list it as a specified impurity (Impurity J).[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Name (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic acid[6][7]
Synonyms Ibuprofen EP Impurity J, 2-(4-Isobutyrylphenyl)propanoic acid[3][6]
CAS Number 65813-55-0[3]
Molecular Formula C₁₃H₁₆O₃[3]
Molecular Weight 220.26 g/mol [3]
Appearance White solid[5]
Solubility Soluble in chloroform[3]

Formation of this compound

This compound is primarily formed through the oxidation of Ibuprofen. Several laboratory-scale methods have been documented to induce the degradation of Ibuprofen to yield this compound, which are essential for generating this impurity as a reference standard for analytical purposes.

Forced Degradation Studies

Forced degradation studies are integral to the development of stability-indicating analytical methods.[8][9] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

Experimental Protocol: Oxidative Degradation of Ibuprofen

This protocol describes a general procedure for the oxidative degradation of Ibuprofen to generate this compound.

  • Preparation of Ibuprofen Solution: Dissolve a known concentration of Ibuprofen in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Introduction of Oxidizing Agent: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% v/v), to the Ibuprofen solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a specific duration (e.g., 24-48 hours).

  • Neutralization/Quenching: If necessary, neutralize the reaction mixture or quench the oxidizing agent.

  • Analysis: Analyze the resulting solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the formation of this compound.[8][10]

Photocatalytic Degradation

Studies have shown that Ibuprofen can be degraded under photocatalytic conditions, leading to the formation of this compound among other by-products.[11][12][13][14]

Experimental Protocol: Photocatalytic Degradation of Ibuprofen

  • Catalyst Suspension: Suspend a photocatalyst, such as titanium dioxide (TiO₂), in an aqueous solution of Ibuprofen.[13]

  • Irradiation: Irradiate the suspension with a UV light source (e.g., mercury lamp) for a defined period.

  • Sampling: Withdraw samples at different time intervals.

  • Sample Preparation: Filter the samples to remove the catalyst.

  • Analysis: Analyze the filtrate by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the degradation of Ibuprofen and the formation of this compound.[13][14]

The formation of this compound during photocatalysis is influenced by factors such as catalyst load, pH, and initial Ibuprofen concentration.[13][15]

G Workflow for Photocatalytic Degradation of Ibuprofen cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ibuprofen_solution Ibuprofen Aqueous Solution Suspension Create Suspension Ibuprofen_solution->Suspension Catalyst TiO2 Photocatalyst Catalyst->Suspension Irradiation UV Irradiation Suspension->Irradiation Sampling Withdraw Samples Irradiation->Sampling Filtration Filter to Remove Catalyst Sampling->Filtration Analysis HPLC / LC-MS Analysis Filtration->Analysis Identify and Quantify this compound Identify and Quantify this compound Analysis->Identify and Quantify this compound

Workflow for the photocatalytic degradation of Ibuprofen.
Ozonation

Ozonation is another advanced oxidation process that has been shown to degrade Ibuprofen, with this compound being one of the identified transformation products.[4][16]

Analytical Methods for this compound

The detection and quantification of this compound are critical for quality control of Ibuprofen products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.[8][10][17][18][19]

Experimental Protocol: RP-HPLC Method for the Analysis of this compound

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of phosphate buffer (pH 6.8) and acetonitrile (65:35, v/v).[8]

  • Flow Rate: A typical flow rate is 0.7-1.0 mL/min.[8]

  • Detection Wavelength: UV detection is typically performed at a wavelength where both Ibuprofen and this compound have significant absorbance, such as 222 nm or 254 nm.[1][8]

  • Sample Preparation: Dissolve the sample containing Ibuprofen and its impurities in the mobile phase or a suitable diluent.

  • Injection: Inject a fixed volume of the sample into the HPLC system.

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to a reference standard.

G General Workflow for RP-HPLC Analysis of this compound cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Ibuprofen Sample Dissolution Dissolve in Diluent Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Identify and Quantify Peak Chromatogram->Quantification Report this compound Level Report this compound Level Quantification->Report this compound Level

Workflow for the RP-HPLC analysis of this compound.

Quantitative Data on this compound Formation

The yield of this compound is highly dependent on the degradation method and the experimental conditions. Table 2 summarizes some reported quantitative data from various studies.

Degradation MethodConditionsIbuprofen Degradation (%)This compound FormationReference(s)
Photocatalysis (TiO₂) 0.03 g TiO₂, pH 5.0100% in 5 minIdentified as a by-product[13]
Ozonation pH 9, HRT 20 min99%Identified as an intermediate[4]
Forced Degradation (Oxidative) H₂O₂VariableMajor degradation product[9]

Biological Implications and Toxicology

While Ibuprofen is a well-characterized drug, the toxicological profile of its degradation products, including this compound, is less understood. Some studies suggest that degradation products of pharmaceuticals can sometimes be more toxic than the parent compound.[4][20][21]

  • Toxicity: Some in vitro studies on the photodegradation products of Ibuprofen have shown potential toxic effects on human liver and kidney cells, as well as on gut microbiota.[21] However, specific toxicological data for purified this compound is limited.

  • Pharmacological Activity: There is currently no evidence to suggest that this compound possesses any significant pharmacological activity similar to Ibuprofen. It is primarily considered an impurity that needs to be controlled in pharmaceutical formulations.

Further research is required to fully elucidate the toxicological and pharmacological profile of this compound.

Conclusion

This compound is a critical process-related impurity and degradation product of Ibuprofen. Its formation is indicative of the stability of the drug substance and product. This guide has provided a comprehensive overview of its origin, methods of formation, and analytical procedures for its control. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the pharmaceutical industry. A deeper understanding of the formation and control of this compound is essential for ensuring the quality, safety, and efficacy of Ibuprofen-containing medicines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ibuprofen Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ibuprofen (B1674241) Impurity J, a known impurity in the synthesis and degradation of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the impurity's chemical identity, physicochemical characteristics, and spectral data. Furthermore, it outlines experimental protocols for its analysis and discusses its potential biological relevance, particularly in the context of interleukin-8 inhibition. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, analysis, and safety assessment of ibuprofen and its related substances.

Introduction

Ibuprofen, (±)-2-(4-isobutylphenyl)propanoic acid, is a cornerstone of pain and inflammation management. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety and efficacy. Ibuprofen Impurity J, chemically identified as (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic acid, is a recognized impurity listed in major pharmacopoeias. It can arise from the manufacturing process or as a degradation product, particularly through thermal stress and oxidation of ibuprofen.[] A thorough understanding of its properties is crucial for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential toxicological impact. One area of research interest is its potential role as a noncompetitive inhibitor of interleukin-8, a key chemokine involved in inflammatory responses.[]

Chemical and Physical Properties

Ibuprofen Impurity J is a white solid at room temperature. Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identity of Ibuprofen Impurity J
IdentifierValue
IUPAC Name 2-[4-(2-methylpropanoyl)phenyl]propanoic acid
Synonyms (2RS)-2-(4-Isobutyrylphenyl)propanoic acid, 1-Oxo Ibuprofen, Ibuprofen Related Compound J
CAS Number 65813-55-0
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
InChI Key RCINGEKPKJQCMO-UHFFFAOYSA-N
SMILES CC(C)C(=O)c1ccc(cc1)C(C)C(O)=O
Table 2: Physicochemical Properties of Ibuprofen Impurity J
PropertyValue
Appearance White Solid
Melting Point 85-89 °C
Boiling Point Data not readily available
Solubility Slightly soluble in Chloroform and Methanol

Spectral Data

The structural elucidation of Ibuprofen Impurity J is confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d2HAromatic (ortho to C=O)
~7.4d2HAromatic (meta to C=O)
~3.7q1HCH-COOH
~3.5sept1HCH-(C=O)-CH(CH₃)₂
~1.5d3HCH₃-CH
~1.2d6H(CH₃)₂-CH
~11-12br s1HCOOH

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~200C=O (ketone)
~180C=O (acid)
~145Aromatic C (quaternary)
~135Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~45CH-COOH
~35CH-(C=O)
~18CH₃-CH
~18(CH₃)₂-CH
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300-2500O-H stretch (carboxylic acid)
~1720C=O stretch (carboxylic acid)
~1685C=O stretch (ketone)
~1605, 1575C=C stretch (aromatic)
~1415, 1370C-H bend (alkyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Expected Mass Spectrometry Fragmentation

m/zFragment Ion
220[M]⁺
175[M - COOH]⁺
147[M - COOH - C₂H₄]⁺
43[CH(CH₃)₂]⁺

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Ibuprofen Impurity J.

Synthesis of Ibuprofen Impurity J

A potential synthetic route for Ibuprofen Impurity J involves a multi-step process starting from 4-(2-methyl-1-propenyl)phenyl propionic acid. The following is a generalized protocol based on related syntheses.

  • Rearrangement Reaction: A solution of 2-(2-chloropropyl)-2-[4-(2-methyl-1-propenyl)phenyl]-5,5-dimethyl-1,3-dioxane in toluene (B28343) is heated in the presence of zinc oxide to induce a rearrangement reaction.

  • Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in an alcoholic solvent.

  • Acidification: The reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the crude Ibuprofen Impurity J.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield the final product with high purity.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC method is essential for the quantification of Ibuprofen Impurity J.

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 μm particle size) or equivalent.[2]

  • Mobile Phase A: 10 mM sodium phosphate (B84403) buffer at pH 6.9.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A time-programmed gradient elution is typically used to achieve optimal separation from ibuprofen and other impurities.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection: UV at 214 nm.[2]

  • Injection Volume: 5 µL.

Biological Context and Signaling Pathways

Ibuprofen Impurity J has been noted for its potential as a noncompetitive inhibitor of interleukin-8 (IL-8), a pro-inflammatory chemokine.[] While the precise mechanism of inhibition by Impurity J has not been fully elucidated, understanding the general IL-8 signaling pathway provides context for its potential biological effects.

Interleukin-8 (IL-8) Signaling Pathway

IL-8 exerts its effects by binding to its G protein-coupled receptors, CXCR1 and CXCR2, on the surface of target cells, primarily neutrophils. This binding initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the release of reactive oxygen species. A simplified representation of this pathway is depicted below.

IL8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-8 IL-8 CXCR1/2 CXCR1/2 Receptor IL-8->CXCR1/2 Binds to G-Protein G-Protein CXCR1/2->G-Protein Activates PLC Phospholipase C (PLC) G-Protein->PLC PI3K Phosphoinositide 3-kinase (PI3K) G-Protein->PI3K IP3_DAG IP₃ & DAG PLC->IP3_DAG Akt Akt Activation PI3K->Akt Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Chemotaxis, Degranulation Ca_PKC->Cellular_Response Akt->Cellular_Response Ibuprofen_Impurity_J Ibuprofen Impurity J Ibuprofen_Impurity_J->CXCR1/2 Potential Inhibition

Caption: Simplified IL-8 signaling pathway and potential point of inhibition by Ibuprofen Impurity J.

Experimental and Analytical Workflow

The identification, quantification, and characterization of Ibuprofen Impurity J in a pharmaceutical sample involves a systematic workflow. The following diagram illustrates a typical process.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) HPLC_Screening HPLC Screening for Impurity Profile Sample_Prep->HPLC_Screening Impurity_Detection Impurity J Detected? HPLC_Screening->Impurity_Detection Quantification Quantification by Validated HPLC Method Impurity_Detection->Quantification Yes Report Final Report Impurity_Detection->Report No Isolation Isolation by Preparative HPLC Quantification->Isolation If further characterization is needed Quantification->Report Structure_Elucidation Structural Elucidation Isolation->Structure_Elucidation NMR NMR Structure_Elucidation->NMR MS MS Structure_Elucidation->MS FTIR FTIR Structure_Elucidation->FTIR NMR->Report MS->Report FTIR->Report

Caption: A typical experimental workflow for the analysis of Ibuprofen Impurity J.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Ibuprofen Impurity J. The summarized data in tabular format, along with the outlined experimental protocols, serves as a practical resource for scientists and researchers in the pharmaceutical industry. The visualization of a potential biological pathway and a typical analytical workflow further aids in understanding the context and practical considerations related to this impurity. A comprehensive understanding of such impurities is fundamental to ensuring the quality, safety, and efficacy of ibuprofen-containing drug products. Further research into the specific mechanism of IL-8 inhibition by Ibuprofen Impurity J could reveal novel therapeutic possibilities or provide a more in-depth understanding of its toxicological profile.

References

Solubility Profile of 1-Oxo Ibuprofen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo Ibuprofen, also known as Ibuprofen Impurity J, is a primary degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3][4][5] Its presence in Ibuprofen formulations is a critical quality attribute monitored to ensure product stability and safety. Understanding the solubility of this compound in common laboratory solvents is essential for its isolation, characterization, and for the development of analytical methods. This technical guide provides a summary of the available solubility data for this compound, a detailed, generalized experimental protocol for its solubility determination, and a workflow diagram for the experimental process.

Data Presentation: Solubility of this compound

SolventReported Solubility
ChloroformSoluble, Slightly Soluble
MethanolSlightly Soluble

Note: The term "soluble" and "slightly soluble" are qualitative. Precise quantitative determination requires experimental validation.

Experimental Protocols: Equilibrium Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted "shake-flask" method.[6][7] This method is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[6][8][9][10]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, acetonitrile, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrument for quantification)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is achieved.[7]

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6][11]

    • Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period to allow the system to reach equilibrium.[11] The time required to reach equilibrium should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • To remove any undissolved particles, either centrifuge the sample at a high speed or filter it through a syringe filter.[12] This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original undiluted sample by applying the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The results are typically expressed in units such as mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of equilibrium solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Collect supernatant C->D E Centrifuge or Filter (0.45 µm) D->E F Dilute clear filtrate E->F G Quantify concentration (e.g., by HPLC) F->G H Calculate Equilibrium Solubility G->H

Equilibrium Solubility Determination Workflow

References

The Unseen Transformation: A Technical Guide to the Natural Occurrence of 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), a widely consumed non-steroidal anti-inflammatory drug (NSAID), is a common micropollutant in aquatic environments. While its primary human metabolites are well-documented, the environmental fate of ibuprofen is complex, leading to the formation of various transformation products. This technical guide focuses on 1-Oxo Ibuprofen, a significant degradation product of ibuprofen, providing an in-depth analysis of its natural occurrence, formation pathways, and the analytical methodologies for its detection and quantification. Contrary to being a direct biological metabolite, this compound emerges primarily from oxidative processes in environmental matrices, particularly during water treatment. This guide offers a comprehensive resource for researchers and professionals in drug development and environmental science to understand the lifecycle of a ubiquitous pharmaceutical beyond its intended use.

Natural Occurrence and Quantitative Data

This compound is not a recognized human metabolite of ibuprofen. Instead, its presence in the environment is a direct consequence of the degradation of the parent ibuprofen molecule. Advanced oxidation processes, such as ozonation used in wastewater treatment, are significant contributors to its formation.[1][2][3] The following table summarizes the quantitative data available on the formation of this compound during such processes.

Treatment ProcessInitial Ibuprofen ConcentrationThis compound Concentration/YieldMatrixReference
OzonationNot specifiedMain product, accounting for 3% of the initial IBU amountLaboratory Grade Water[4]
OzonationNot specifiedThe 1-OH-IBU isomer was further oxidized to 1-OXO-IBU, the main product formed during the ozonation of IBU.Laboratory Grade Water[1]

While specific concentrations in various environmental waters are not widely reported, the data clearly indicates that this compound can be a major transformation product under specific oxidative conditions.

Formation Pathway of this compound

The primary pathway for the formation of this compound in the environment is through the oxidation of an intermediate degradation product, 1-hydroxyibuprofen. This process is particularly relevant during wastewater treatment employing ozonation.

The proposed pathway is as follows:

  • Hydroxylation of Ibuprofen: Ibuprofen undergoes hydroxylation to form hydroxylated intermediates, including 1-hydroxyibuprofen (1-OH-IBU).

  • Oxidation to this compound: The secondary alcohol group of 1-hydroxyibuprofen is then oxidized to a ketone, yielding this compound.[1][4]

G Degradation Pathway of Ibuprofen to this compound Ibuprofen Ibuprofen Hydroxyibuprofen 1-Hydroxyibuprofen Ibuprofen->Hydroxyibuprofen Hydroxylation (e.g., Ozonation) Oxoibuprofen This compound Hydroxyibuprofen->Oxoibuprofen Oxidation G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (e.g., Wastewater Effluent) Acidification Acidification (pH 2) Sample->Acidification SPE Solid-Phase Extraction (HLB Cartridge) Acidification->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS GCMS GC-MS Analysis (with Derivatization) Concentration->GCMS Data Data Acquisition & Quantification LCMS->Data GCMS->Data

References

The Unseen Player: A Technical Guide to 1-Oxo Ibuprofen in the Degradation Landscape of Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-oxo ibuprofen (B1674241), a critical, albeit often overlooked, compound in the chemical degradation of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While not a human metabolite, 1-oxo ibuprofen is a significant degradation product and a specified impurity in pharmaceutical formulations. Understanding its formation, detection, and potential toxicological implications is paramount for ensuring the quality, safety, and stability of ibuprofen-containing products.

The Chemical Degradation Pathway of Ibuprofen: Formation of this compound

Contrary to the metabolic pathway in humans, which primarily involves hydroxylation and carboxylation, the formation of this compound is a result of chemical degradation, typically driven by oxidative stress. Advanced Oxidation Processes (AOPs), such as exposure to UV radiation in the presence of hydrogen peroxide (UV/H₂O₂) or Fenton reagents (Fe(II)/H₂O₂), can induce the formation of this ketone derivative.[1] These conditions generate highly reactive hydroxyl radicals (•OH) that can abstract a hydrogen atom from the tertiary carbon on the isobutyl side chain of ibuprofen, leading to the formation of a carbon-centered radical. Subsequent reaction with oxygen and further transformation yields this compound.

Below is a diagram illustrating the proposed chemical degradation pathway leading to this compound.

Ibuprofen_Degradation Ibuprofen Ibuprofen Radical Ibuprofen Radical Ibuprofen->Radical •OH (from AOPs) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical O₂ Oxo_Ibuprofen This compound Peroxy_Radical->Oxo_Ibuprofen Further reactions

Proposed pathway for the formation of this compound.

Quantitative Analysis and Regulatory Limits

As a known impurity, the levels of this compound in pharmaceutical-grade ibuprofen are controlled. The European Pharmacopoeia (Ph. Eur.) lists this compound as "Ibuprofen Impurity J" and sets specific acceptance criteria for its presence in the drug substance.[2][3]

Table 1: Quantitative Limits for this compound (Impurity J) in Ibuprofen

PharmacopoeiaImpurity NameLimit
European Pharmacopoeia (Ph. Eur.)Ibuprofen Impurity J≤ 0.15%

Experimental Protocols

Analytical Detection of this compound in Pharmaceutical Samples

The most common method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To quantify the amount of this compound (Impurity J) in an ibuprofen drug substance or product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Ibuprofen reference standard

  • This compound (Ibuprofen Impurity J) reference standard

Chromatographic Conditions (based on European Pharmacopoeia): [2]

  • Mobile Phase A: A mixture of phosphoric acid, acetonitrile, and water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A time-based gradient varying the proportions of Mobile Phase A and B.

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a reference solution containing a known concentration of the this compound reference standard in the mobile phase.

  • Sample Solution Preparation: Dissolve a accurately weighed amount of the ibuprofen sample in the mobile phase to achieve a specified concentration.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by comparing the peak area with the peak area of the standard.

The following diagram outlines the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare this compound Standard Solution Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Ibuprofen Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 214 nm Separation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Quantification Quantification (Peak Area Comparison) Peak_ID->Quantification

Workflow for HPLC-UV analysis of this compound.
In Vitro Cytotoxicity Assessment of Ibuprofen and its Degradation Products

Evaluating the potential toxicity of impurities like this compound is crucial. A common method for this is the MTT assay, which measures cell viability.[4][5][6]

Objective: To assess the cytotoxic effects of this compound on a human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) compared to the parent ibuprofen compound.

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Ibuprofen and this compound stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of ibuprofen and this compound (typically in a serial dilution) for a specific exposure time (e.g., 24 or 48 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. An IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Ibuprofen and This compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate for Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Toxicological Profile of Ibuprofen Degradation Products

While extensive toxicological data specifically for this compound is limited in publicly available literature, studies on the degradation products of ibuprofen in general raise important considerations. Research has shown that some photo-degradation products of ibuprofen can exhibit greater toxicity to human kidney and liver cell lines than the parent compound.[7] This underscores the importance of controlling the levels of degradation impurities in pharmaceutical products.

Conclusion

This compound is a significant chemical degradation product of ibuprofen, formed under oxidative conditions, and is recognized as a specified impurity in pharmacopoeial monographs. Its presence in ibuprofen formulations is carefully controlled to ensure product quality and safety. For researchers, scientists, and drug development professionals, a thorough understanding of the pathways of its formation, robust analytical methods for its detection, and an awareness of the potential toxicological implications of ibuprofen degradation products are essential for the development of stable and safe pharmaceutical products. Further research into the specific toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.

References

Spectroscopic and Analytical Profile of 1-Oxo Ibuprofen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for 1-Oxo Ibuprofen, a significant degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and impurity analysis.

Introduction

This compound, chemically known as 2-[4-(2-methylpropanoyl)phenyl]propanoic acid, is recognized as Ibuprofen EP Impurity J.[1][2][3] Its formation is often associated with the oxidative and thermal degradation of Ibuprofen.[4][5] As a key impurity, its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Ibuprofen-containing pharmaceutical products. This guide compiles the available spectroscopic data (Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and outlines representative experimental protocols for its analysis.

Chemical Identity
PropertyValueReference
Systematic Name 2-[4-(2-methylpropanoyl)phenyl]propanoic acid[6][7]
Synonyms This compound, Ibuprofen EP Impurity J, Ibuprofen USP Related Compound J[1][2][8]
CAS Number 65813-55-0[1][2][8]
Molecular Formula C₁₃H₁₆O₃[4][5]
Molecular Weight 220.26 g/mol [2]

Spectroscopic Data

While comprehensive, publicly available datasets for the NMR and IR spectra of this compound are limited, mass spectrometry data has been reported. Commercial suppliers of "Ibuprofen EP Impurity J" reference standards typically provide a detailed Certificate of Analysis containing ¹H NMR, ¹³C NMR, IR, and MS data upon purchase.[1][2][8][9]

Mass Spectrometry (MS)

The following mass spectrometry data is available from the PubChem database for this compound (CID 11499530).

m/zIonDescription
221.1172[M+H]⁺Precursor Ion
177.08[M+H-C₂H₄O]⁺Fragment
163.06[M+H-C₃H₄O₂]⁺Fragment
135.08[M+H-C₄H₇O₂]⁺Fragment
119.08[M+H-C₅H₈O₃]⁺Fragment
91.05[C₇H₇]⁺Tropylium ion fragment

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

    • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 µg/mL).

  • Acquisition (ESI-MS/MS):

    • Ionization Mode: Positive or negative ion mode.

    • Full Scan (MS1): A full scan is acquired to determine the m/z of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Product Ion Scan (MS2): The precursor ion is isolated and fragmented using collision-induced dissociation (CID) to obtain the fragmentation pattern.

    • Mass Range: Typically 50-500 m/z.

Visualizations

Formation of this compound

This compound is a known degradation product of Ibuprofen, often formed under oxidative stress. The following diagram illustrates this transformation.

G Ibuprofen Ibuprofen (C13H18O2) OxoIbuprofen This compound (C13H16O3) Ibuprofen->OxoIbuprofen Oxidation OxidativeStress Oxidative Stress (e.g., heat, light, oxidizing agents) OxidativeStress->Ibuprofen

Caption: Formation of this compound from Ibuprofen via oxidation.

General Workflow for Spectroscopic Analysis

The characterization of a pharmaceutical impurity like this compound follows a systematic analytical workflow.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Interpretation Sample This compound Standard Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Technical Guide to High-Purity 1-Oxo Ibuprofen for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of high-purity 1-Oxo Ibuprofen, tailored for researchers, scientists, and professionals in drug development. It covers commercial sourcing, analytical methodologies, and biological context.

Introduction to this compound

This compound, also known as Ibuprofen EP Impurity J, is a primary degradation product and a potential impurity found in commercial preparations of Ibuprofen. Chemically, its formal name is α-methyl-4-(2-methyl-1-oxopropyl)benzeneacetic acid. As a metabolite of Ibuprofen, understanding its properties and biological activity is crucial for comprehensive drug safety and efficacy studies. Ibuprofen itself is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting COX-1 and COX-2 enzymes.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound for research purposes. The following table summarizes the key specifications from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Cayman Chemical This compound65813-55-0C₁₃H₁₆O₃220.3≥98%
MedChemExpress This compound65813-55-0C₁₃H₁₆O₃220.26Not Specified
LGC Standards This compound65813-55-0C₁₃H₁₆O₃220.11>95% (HPLC)
Santa Cruz Biotechnology This compound65813-55-0C₁₃H₁₆O₃220.2698%
Klivon Ibuprofen EP Impurity J65813-55-0C₁₃H₁₆O₃220.26Not Specified

Synthesis and Purification

This compound is primarily formed through the degradation of Ibuprofen. While specific, detailed synthesis protocols for its isolated production are not widely published, it can be generated through controlled degradation of Ibuprofen. One documented method involves the degradation of Ibuprofen using ultraviolet light, Fe(III), and peroxymonosulfate.

General Experimental Protocol for Degradation: A solution of Ibuprofen in a suitable solvent (e.g., water or an aqueous/organic mixture) can be subjected to oxidative stress. This can be achieved through methods such as photo-Fenton reaction or UV irradiation in the presence of an oxidizing agent. The reaction progress should be monitored by a suitable analytical technique like HPLC to determine the optimal time for maximizing the yield of this compound.

Purification: Post-reaction, the mixture would contain unreacted Ibuprofen, this compound, and other degradation byproducts. Purification can be achieved using standard chromatographic techniques.

  • Column Chromatography: A silica (B1680970) gel column with a non-polar mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient) can be employed to separate the more polar this compound from the less polar Ibuprofen.

  • Preparative HPLC: For achieving high purity, preparative reverse-phase HPLC is a suitable method.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the quantification of this compound and its separation from Ibuprofen and other related substances.

Typical HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or ammonium (B1175870) acetate buffer)
Detection UV at 235 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Activity and Signaling Pathways

This compound is identified as a minor oxidative metabolite of Ibuprofen. The primary metabolism of Ibuprofen involves cytochrome P450 enzymes, leading to hydroxylated and carboxylated metabolites. While this compound is a known metabolite, its specific biological activities and signaling pathways are not as extensively studied as the parent drug. The major metabolites of Ibuprofen are considered to have no significant pharmacological activity.

Ibuprofen Metabolism Pathway

The following diagram illustrates the metabolic pathway of Ibuprofen, which includes the formation of this compound.

Ibuprofen_Metabolism Ibuprofen Ibuprofen Metabolites Major Hydroxylated Metabolites (2-OH, 3-OH Ibuprofen) Ibuprofen->Metabolites CYP2C9/CYP2C8 One_Oxo_Ibuprofen This compound (Minor Metabolite) Ibuprofen->One_Oxo_Ibuprofen Oxidation Carboxy_Ibuprofen Carboxy Ibuprofen Metabolites->Carboxy_Ibuprofen Further Oxidation Excretion Excretion (Urine) Carboxy_Ibuprofen->Excretion One_Oxo_Ibuprofen->Excretion

Caption: Metabolic pathway of Ibuprofen leading to its major and minor metabolites.

Experimental Workflow: Analysis of this compound

The following diagram outlines a general workflow for the analysis of this compound in a sample.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Containing This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS for Identification Filtration->LCMS Quantification Quantification of This compound HPLC->Quantification Purity Purity Assessment HPLC->Purity Characterization Structural Characterization LCMS->Characterization NMR NMR for Structural Confirmation NMR->Characterization

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

High-purity this compound is an essential reference standard for researchers and professionals involved in the development and quality control of Ibuprofen-containing pharmaceuticals. Its availability from commercial suppliers facilitates in-depth studies on the stability, impurity profiling, and metabolic fate of Ibuprofen. The analytical methods and workflows described in this guide provide a framework for the accurate characterization and quantification of this important impurity and metabolite. Further research into the specific biological effects of this compound may provide a more complete understanding of the overall pharmacological profile of Ibuprofen.

Toxicological Profile of 1-Oxo Ibuprofen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for 1-Oxo Ibuprofen (B1674241), a degradation product and potential impurity of Ibuprofen, is limited.[1][2][3] This guide provides a comprehensive overview of the known toxicological profile of the parent compound, Ibuprofen, as a surrogate to infer the potential toxicological properties of 1-Oxo Ibuprofen. The structural similarity suggests that their toxicological profiles may share common features.

Introduction to this compound

This compound is recognized as a degradation product that can arise from the oxidative and thermal treatment of Ibuprofen.[1] It is also identified as "Ibuprofen EP Impurity J".[1][2][3] Due to its potential presence in Ibuprofen preparations, understanding its toxicological profile is crucial for researchers, scientists, and drug development professionals.

Direct Toxicological Data for this compound

Inferred Toxicological Profile based on Ibuprofen

The following sections detail the well-established toxicological profile of Ibuprofen, which serves as the primary basis for inferring the potential hazards of this compound.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[5][6] The inhibition of COX-2 is largely responsible for the analgesic, anti-inflammatory, and antipyretic effects of Ibuprofen, while the inhibition of the constitutively expressed COX-1 is associated with some of its adverse effects, particularly gastrointestinal toxicity.[7][8]

dot

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin (B15479496) H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGs) Thromboxane (TXA2) Prostaglandin_H2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediates GI_Mucosal_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins->GI_Mucosal_Protection Mediates Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Phospholipase_A2 Phospholipase A2

Figure 1: Ibuprofen's Mechanism of Action via COX Inhibition.

Quantitative Data on Ibuprofen's COX Inhibition
ParameterValueEnzymeReference
IC5013 µMCOX-1[3][9]
IC50370 µMCOX-2[3][9]
KI80 ± 20 µMCOX-2 (AA oxygenation)[10]

IC50: Half-maximal inhibitory concentration; KI: Inhibition constant; AA: Arachidonic acid

Gastrointestinal Toxicity

One of the most well-documented toxicities of Ibuprofen is its effect on the gastrointestinal (GI) tract. This is primarily due to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa.[8] Reduced prostaglandin levels lead to decreased mucus and bicarbonate secretion, and reduced blood flow to the gastric mucosa, increasing the risk of ulcers and bleeding.[8] Studies in rats have shown that Ibuprofen administration leads to a dose-dependent increase in both upper and lower GI permeability.[11][12] The GI toxicity of Ibuprofen appears to be a systemic effect, as it is observed regardless of the route of administration (oral or subcutaneous).[11][12]

dot

GI_Toxicity_Pathway Ibuprofen Ibuprofen COX1_Inhibition Inhibition of COX-1 in GI Mucosa Ibuprofen->COX1_Inhibition PG_Reduction Reduced Prostaglandin (PGE2 & PGI2) Synthesis COX1_Inhibition->PG_Reduction Mucosal_Defense_Decrease Decreased Mucosal Defense: - Reduced Mucus Production - Reduced Bicarbonate Secretion - Reduced Blood Flow PG_Reduction->Mucosal_Defense_Decrease GI_Toxicity Increased Gastric Acid Effects & Reduced Mucosal Repair Mucosal_Defense_Decrease->GI_Toxicity Ulceration_Bleeding Gastric Ulceration & Bleeding GI_Toxicity->Ulceration_Bleeding

Figure 2: Signaling Pathway of Ibuprofen-Induced Gastrointestinal Toxicity.

Nephrotoxicity (Kidney Injury)

Ibuprofen can induce kidney injury through several mechanisms, primarily related to the inhibition of prostaglandin synthesis.[13][14] Prostaglandins play a crucial role in maintaining renal blood flow, particularly in states of renal hypoperfusion.[14] By inhibiting prostaglandin production, Ibuprofen can lead to decreased renal blood flow and glomerular filtration rate, potentially causing acute kidney injury.[13] Other forms of Ibuprofen-induced nephrotoxicity include acute interstitial nephritis and papillary necrosis with long-term use.[13] Data from post-marketing surveillance has identified signals for Ibuprofen-associated kidney injury.[15][16]

dot

Nephrotoxicity_Pathway Ibuprofen Ibuprofen COX_Inhibition_Kidney Inhibition of COX-1 & COX-2 in Kidneys Ibuprofen->COX_Inhibition_Kidney AIN_PN Acute Interstitial Nephritis (AIN) Papillary Necrosis (PN) Ibuprofen->AIN_PN Other Mechanisms PG_Reduction_Kidney Reduced Renal Prostaglandin (PGE2 & PGI2) Synthesis COX_Inhibition_Kidney->PG_Reduction_Kidney Renal_Vasoconstriction Afferent Arteriole Vasoconstriction PG_Reduction_Kidney->Renal_Vasoconstriction Reduced_RBF_GFR Decreased Renal Blood Flow (RBF) & Glomerular Filtration Rate (GFR) Renal_Vasoconstriction->Reduced_RBF_GFR Acute_Kidney_Injury Acute Kidney Injury (AKI) Reduced_RBF_GFR->Acute_Kidney_Injury

Figure 3: Signaling Pathway of Ibuprofen-Induced Nephrotoxicity.

Hepatotoxicity (Liver Injury)

Although considered to have a lower risk of hepatotoxicity compared to other NSAIDs, Ibuprofen has been associated with drug-induced liver injury (DILI).[17][18][19][20] Cases of Ibuprofen-induced hepatotoxicity are generally idiosyncratic and have a low prevalence.[18][19][20] The presentation is often as hepatocellular damage with a short latency period.[18][19][20] In some cases, it can lead to more severe outcomes such as vanishing bile duct syndrome or acute liver failure.[18][19][20] The co-ingestion of Ibuprofen and ethanol (B145695) has been shown to have a synergistic hepatotoxic effect, likely through the potentiation of oxidative stress.[21]

dot

Hepatotoxicity_Pathway Ibuprofen Ibuprofen Mitochondrial_Stress Mitochondrial Permeability Transition Increased ROS Production Ibuprofen->Mitochondrial_Stress Oxidative_Stress Oxidative Stress Ibuprofen->Oxidative_Stress Potentiates Ethanol Ethanol Ethanol->Oxidative_Stress Mitochondrial_Stress->Oxidative_Stress NFkB_Activation NF-κB Pathway Activation Oxidative_Stress->NFkB_Activation Cell_Death_Survival Cell Survival or Apoptosis NFkB_Activation->Cell_Death_Survival Hepatocellular_Injury Hepatocellular Injury Cell_Death_Survival->Hepatocellular_Injury

Figure 4: Potential Mechanisms in Ibuprofen-Induced Hepatotoxicity.

Genotoxicity and Carcinogenicity

The genotoxicity of Ibuprofen is not fully elucidated and study results are somewhat conflicting. Some studies suggest that Ibuprofen does not have mutagenic activity. However, other research indicates that it might pose a genotoxic risk in various organisms. The carcinogenic potential of Ibuprofen requires more detailed investigation.

Reproductive and Developmental Toxicity

NSAIDs, including Ibuprofen, are generally not recommended during the second and third trimesters of pregnancy due to the risk of premature closure of the fetal ductus arteriosus and other developmental effects.[22] The use of NSAIDs during early pregnancy has also raised concerns due to their potential to interfere with implantation and other early developmental processes.[22]

Experimental Protocols for Toxicological Assessment

While specific experimental protocols for this compound are not available, the following are standard methodologies that would be employed to assess its toxicological profile.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the effect of a substance on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test substance (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

dot

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Treatment Treat with varying concentrations of This compound Cell_Seeding->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate to allow formazan formation MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Absorbance_Measurement Measure absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability Absorbance_Measurement->Data_Analysis

Figure 5: General Workflow for an In Vitro MTT Cytotoxicity Assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[23][24]

  • Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[23][24]

  • Methodology:

    • The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

dot

Ames_Test_Workflow Start Start Preparation Prepare Salmonella strains (His- auxotrophs) & Test Compound Start->Preparation Exposure Expose bacteria to Test Compound (+/- S9 metabolic activation) Preparation->Exposure Plating Plate on histidine-free medium Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Counting Count revertant colonies Incubation->Counting Analysis Compare to control Counting->Analysis Result Mutagenic or Non-mutagenic Analysis->Result

Figure 6: General Workflow for the Ames Test.

In Vivo Acute Oral Toxicity Study (Following OECD Guidelines)

In vivo studies are essential for understanding the systemic toxicity of a substance. The OECD provides guidelines for conducting such studies.

  • Principle: To determine the acute oral toxicity of a substance, it is administered to animals (usually rodents) in a single dose. The animals are then observed for a set period for signs of toxicity and mortality.

  • Methodology (e.g., OECD Guideline 423: Acute Toxic Class Method):

    • A stepwise procedure is used with a small number of animals per step.

    • A starting dose is selected based on available information.

    • Animals are dosed and observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of one step determines the dose for the next step (either the same, a higher, or a lower dose).

    • This method allows for the classification of the substance into a toxicity category with the use of fewer animals than traditional LD50 tests.[25]

Conclusion

While direct toxicological data on this compound is currently sparse, its classification as "harmful if swallowed" warrants careful handling and further investigation. The extensive toxicological profile of its parent compound, Ibuprofen, provides a valuable framework for predicting its potential adverse effects. The primary concerns are likely to be related to gastrointestinal, renal, and to a lesser extent, hepatic toxicity, stemming from the inhibition of the cyclooxygenase pathway. Further research, including in vitro and in vivo studies following standardized protocols, is necessary to fully elucidate the specific toxicological profile of this compound and to establish safe exposure limits.

References

The Biological Activity of 1-Oxo Ibuprofen: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxo Ibuprofen (B1674241), also known as Ibuprofen EP impurity J, is primarily recognized as a degradation product and potential impurity in Ibuprofen preparations.[1][2][3] While the pharmacological profile of Ibuprofen is extensively documented, a significant gap in the scientific literature exists regarding the specific biological activity of 1-Oxo Ibuprofen. This technical guide synthesizes the available information, contextualizes the potential biological relevance of this compound by examining the known metabolic pathways and pharmacological effects of its parent drug, Ibuprofen, and highlights the current void in experimental data.

Introduction to this compound

This compound is a derivative of Ibuprofen formed through oxidative and thermal degradation processes.[4] As an impurity, its presence in pharmaceutical formulations is monitored to ensure the safety and efficacy of Ibuprofen-containing products. Understanding the biological activity of such impurities is crucial for drug development and regulatory compliance. However, dedicated studies on the pharmacological effects of this compound are conspicuously absent from publicly available research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name α-methyl-4-(2-methyl-1-oxopropyl)-benzeneacetic acid[3]
Synonyms Ibuprofen Impurity J, (2RS)-2-[4-(2-Methyl-propanoyl)phenyl]propanoic Acid[3][4]
CAS Number 65813-55-0[3]
Molecular Formula C₁₃H₁₆O₃[2][3]
Molecular Weight 220.26 g/mol [2]
Purity >95% (HPLC)[4]
Solubility Soluble in Chloroform[3]

Biological Context: Ibuprofen's Mechanism of Action and Metabolism

To infer the potential biological activity, or lack thereof, of this compound, it is essential to understand the pharmacology of the parent compound.

Ibuprofen's Anti-Inflammatory Action: COX Inhibition

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5] The S-(+)-enantiomer of Ibuprofen is the more pharmacologically active form.[7]

The established signaling pathway for Ibuprofen's mechanism of action is depicted below.

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibition

Figure 1: Ibuprofen's COX Inhibition Pathway
Metabolism of Ibuprofen

Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, with CYP2C9 playing a major role.[8] The major metabolites are hydroxylated and carboxylated derivatives, which are considered to be pharmacologically inactive.[8] 1-hydroxyibuprofen is a minor metabolite.[7] The metabolic fate of Ibuprofen is crucial as it suggests that its derivatives are generally less active than the parent compound.

The metabolic pathway of Ibuprofen is illustrated in the following diagram.

Ibuprofen_Metabolism Ibuprofen Ibuprofen CYP2C9 CYP2C9 (Liver) Ibuprofen->CYP2C9 Metabolites Inactive Metabolites (2-OH, 3-OH, Carboxy-Ibuprofen) CYP2C9->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Figure 2: Simplified Metabolic Pathway of Ibuprofen

Biological Activity of this compound: The Knowledge Gap

Despite its identification as a known impurity, there is a significant lack of published data on the biological activity of this compound. Searches of scientific databases and commercial supplier information reveal no specific studies investigating its pharmacological effects.

  • Quantitative Data: There is no available quantitative data, such as IC50 values for COX-1 or COX-2 inhibition, or other potential biological targets.

  • Experimental Protocols: No experimental protocols for assessing the biological activity of this compound have been published.

  • Signaling Pathways: There is no information on whether this compound interacts with any known signaling pathways.

It is plausible that, like the major hydroxylated and carboxylated metabolites of Ibuprofen, this compound is also pharmacologically inactive.[8] However, without direct experimental evidence, this remains an assumption.

Potential Toxicological Considerations

While the biological activity of this compound is unknown, the toxicology of other Ibuprofen degradation products has been a subject of investigation. For instance, 4-isobutylacetophenone (IBAP), another degradation product, has been reported to have toxic effects.[9] A safety data sheet for this compound indicates that it is harmful if swallowed.[10] This underscores the importance of characterizing the full toxicological profile of all potential impurities in a drug product.

A general workflow for assessing the toxicological profile of a pharmaceutical impurity is outlined below.

Impurity_Toxicology_Workflow Compound Test Compound (e.g., this compound) In_Vitro In Vitro Assays (Cytotoxicity, Genotoxicity) Compound->In_Vitro In_Vivo In Vivo Studies (Acute & Chronic Toxicity) In_Vitro->In_Vivo Risk_Assessment Safety & Risk Assessment In_Vivo->Risk_Assessment

Figure 3: General Experimental Workflow for Impurity Toxicology

Conclusion and Future Directions

The current body of scientific literature does not provide specific insights into the biological activity of this compound. While it is identified as a degradation product of Ibuprofen, its pharmacological profile remains uncharacterized. Based on the known metabolism of Ibuprofen, it is hypothesized that this compound is likely to be pharmacologically inactive. However, dedicated studies are required to confirm this hypothesis and to fully assess its safety profile.

Future research should focus on:

  • In vitro screening: Assessing the inhibitory activity of this compound against COX-1 and COX-2, as well as a broader panel of receptors and enzymes.

  • Toxicology studies: Performing cytotoxicity and genotoxicity assays to determine its potential for adverse effects.

  • Pharmacokinetic studies: Investigating its absorption, distribution, metabolism, and excretion to understand its fate in a biological system.

A comprehensive understanding of the biological activity of this compound is essential for ensuring the quality and safety of Ibuprofen-containing pharmaceuticals.

References

in vitro metabolism of ibuprofen to 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Metabolism of Ibuprofen (B1674241) to its Oxidized Metabolites

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver prior to excretion. The primary metabolic pathway involves the oxidation of the isobutyl side chain. This technical guide provides a detailed overview of the in vitro enzymatic processes that convert ibuprofen to its hydroxylated and carboxylated metabolites, with a focus on the intermediate species. The principal enzymes responsible for the initial oxidative step are members of the cytochrome P450 (CYP) superfamily, predominantly CYP2C9. Subsequent oxidation of the resulting alcohol metabolite is carried out by cytosolic dehydrogenases.

This document outlines the metabolic cascade, presents kinetic data for the key enzymatic steps, details common experimental protocols for studying these transformations in vitro, and provides visual representations of the pathways and workflows involved.

The Metabolic Pathway: From Ibuprofen to 1-Carboxyibuprofen

The oxidation of ibuprofen at the 1-position of the isobutyl group is a multi-step process.

  • Hydroxylation: Ibuprofen is first hydroxylated to form 1-hydroxyibuprofen. This reaction is primarily catalyzed by the CYP2C9 enzyme in human liver microsomes.

  • Oxidation to Aldehyde (1-Oxo Ibuprofen): The primary alcohol, 1-hydroxyibuprofen, is then oxidized to an aldehyde intermediate. This species can be referred to as 1-oxoibuprofen or ibuprofen aldehyde. This step is typically rapid and is mediated by cytosolic alcohol dehydrogenases.

  • Oxidation to Carboxylic Acid: The transient 1-oxoibuprofen intermediate is quickly oxidized further to the stable and major excretory metabolite, 1-carboxyibuprofen. This final oxidation is catalyzed by aldehyde dehydrogenases, also present in the cytosolic fraction.

Due to its transient nature, the 1-oxoibuprofen intermediate is often not directly measured in standard in vitro metabolism studies; instead, the focus is typically on the formation of the more stable 1-hydroxyibuprofen and 1-carboxyibuprofen metabolites.

Metabolic Pathway Diagram

Ibuprofen Metabolism cluster_enzymes Enzyme Classes Ibuprofen Ibuprofen Met1 1-Hydroxyibuprofen Ibuprofen->Met1 CYP2C9 (Primary) CYP2C8 Met2 1-Oxoibuprofen (Aldehyde Intermediate) Met1->Met2 Alcohol Dehydrogenase (ADH) Met3 1-Carboxyibuprofen Met2->Met3 Aldehyde Dehydrogenase (ALDH) CYP Cytochrome P450 (Microsomal) DEHYDROGENASE Dehydrogenases (Cytosolic) Experimental Workflow prep Preparation of Reagents (Buffer, Cofactors, Substrate) preinc Pre-incubation Enzyme + Buffer + Cofactors (37°C) prep->preinc start Initiate Reaction (Add Ibuprofen) preinc->start incubate Incubation (37°C, Timed) start->incubate stop Terminate Reaction (Add Cold Acetonitrile + IS) incubate->stop process Sample Processing (Vortex, Centrifuge) stop->process analyze LC-MS/MS Analysis (Quantify Metabolites) process->analyze

An In-depth Technical Guide to the Enzyme Kinetics of Ibuprofen Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics involved in the oxidative metabolism of ibuprofen (B1674241). While the focus of this document is on the enzymatic formation of hydroxylated metabolites, it is important to clarify the nature of 1-oxo ibuprofen. Current scientific literature primarily identifies this compound as a degradation product of ibuprofen, typically formed through non-enzymatic oxidative and thermal processes, and considers it an impurity in commercial preparations[1][2][3][4]. The primary enzymatic oxidative metabolism of ibuprofen in humans leads to the formation of hydroxylated metabolites, principally 1-hydroxy, 2-hydroxy, and 3-hydroxy ibuprofen[5][6]. This guide will detail the enzyme kinetics of these significant metabolic transformations.

Overview of Ibuprofen Metabolism

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for its pharmacological activity[6][7]. A significant portion of the (R)-enantiomer undergoes unidirectional chiral inversion to the active (S)-enantiomer in the body[6][8]. The primary route of ibuprofen elimination is through oxidative metabolism in the liver, catalyzed by cytochrome P450 (CYP) enzymes, followed by excretion of the inactive metabolites in the urine[5][6][8].

The main oxidative metabolites are 2-hydroxy ibuprofen and 3-hydroxy ibuprofen, with 1-hydroxy ibuprofen being a minor product[5][6]. The formation of these hydroxylated metabolites is stereoselective, with different CYP isoforms showing preferences for each enantiomer.

Key Enzymes and Their Kinetic Parameters

The principal enzymes responsible for the hydroxylation of ibuprofen are CYP2C9 and, to a lesser extent, CYP2C8[5][6][8]. Other CYP isoforms, such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6, may contribute to 2-hydroxylation at higher ibuprofen concentrations[5][9].

Table 1: Michaelis-Menten Kinetic Parameters for Ibuprofen Hydroxylation in Human Liver Microsomes

SubstrateMetaboliteVmax (pmol/min/mg)Km (µM)Reference
(S)-Ibuprofen2-hydroxyibuprofen566 ± 21338 ± 13[10]
(S)-Ibuprofen3-hydroxyibuprofen892 ± 63021 ± 6[10]
(R)-Ibuprofen2-hydroxyibuprofen510 ± 11747 ± 20[10]
(R)-Ibuprofen3-hydroxyibuprofen593 ± 11329 ± 8[10]

Table 2: Inhibitor Constants (Ki) for Sulfaphenazole Inhibition of Ibuprofen Hydroxylation

Enzyme SystemSubstrateMetaboliteKi (µM)Reference
Human Liver Microsomes(S)-Ibuprofen2-hydroxyibuprofen0.12 ± 0.05[10]
Human Liver Microsomes(S)-Ibuprofen3-hydroxyibuprofen0.07 ± 0.04[10]
Human Liver Microsomes(R)-Ibuprofen2-hydroxyibuprofen0.11 ± 0.07[10]
Human Liver Microsomes(R)-Ibuprofen3-hydroxyibuprofen0.06 ± 0.03[10]
cDNA-expressed CYP2C9 (Arg 144)(S)-Ibuprofen2-hydroxyibuprofen0.05 - 0.18[10]
cDNA-expressed CYP2C9 (Cys 144)(S)-Ibuprofen3-hydroxyibuprofen0.05 - 0.18[10]
cDNA-expressed CYP2C8(R)-Ibuprofen2-hydroxyibuprofen0.36 - 0.55[10]

Metabolic Pathways and Experimental Workflow

The metabolic conversion of ibuprofen to its hydroxylated derivatives is a critical step in its clearance. The general pathway and a typical experimental workflow to determine the enzyme kinetics are illustrated below.

Ibuprofen_Metabolism cluster_inversion Chiral Inversion cluster_oxidation Oxidative Metabolism Ibuprofen Ibuprofen ((R)- and (S)-enantiomers) R_Ibuprofen (R)-Ibuprofen Ibuprofen->R_Ibuprofen S_Ibuprofen (S)-Ibuprofen Ibuprofen->S_Ibuprofen R_Ibuprofen->S_Ibuprofen AMACR Metabolites 1-OH, 2-OH, 3-OH Ibuprofen R_Ibuprofen->Metabolites CYP2C8 > CYP2C9 S_Ibuprofen->Metabolites CYP2C9 >> CYP2C8 Excretion Excretion Metabolites->Excretion Further conjugation and excretion Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Enzyme_Source Enzyme Source (e.g., Human Liver Microsomes, recombinant CYP2C9/CYP2C8) Incubation Incubation of enzyme, substrate, and cofactors at 37°C Enzyme_Source->Incubation Substrate_Prep Substrate Preparation (Ibuprofen enantiomers at various concentrations) Substrate_Prep->Incubation Cofactor_Prep Cofactor Preparation (NADPH-generating system) Cofactor_Prep->Incubation Quenching Reaction Quenching (e.g., with acetonitrile) Incubation->Quenching LC_MS LC-MS/MS Analysis (Quantification of hydroxylated metabolites) Quenching->LC_MS Data_Analysis Data Analysis (Michaelis-Menten kinetics, parameter estimation) LC_MS->Data_Analysis Results Kinetic Parameters (Km, Vmax) Data_Analysis->Results

References

The Genesis of 1-Oxo Ibuprofen: An In-Depth Technical Guide to its Formation from Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of ibuprofen's hydroxylated metabolites and the subsequent potential generation of 1-oxo ibuprofen (B1674241). Tailored for researchers, scientists, and drug development professionals, this document delves into the enzymatic processes, quantitative data, and experimental methodologies that underpin our current understanding of ibuprofen biotransformation.

Executive Summary

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes. The formation of hydroxylated metabolites is the principal Phase I metabolic route. While "1-oxo ibuprofen" is not a primary, direct metabolite of ibuprofen, its formation is mechanistically plausible as a downstream product of 1-hydroxyibuprofen, a minor metabolite. This guide will elucidate the established metabolic pathways of ibuprofen and present the evidence-based hypothesis for the formation of this compound, distinguishing between its role as a potential minor metabolite and its more documented identity as a degradation product.

Ibuprofen Metabolism: The Primary Oxidative Pathways

The initial and most significant step in the biotransformation of ibuprofen is the hydroxylation of its isobutyl side chain. This process is primarily carried out by the CYP2C9 enzyme in the liver, with a smaller contribution from CYP2C8.[1][2][3] This enzymatic action results in the formation of three main hydroxylated metabolites: 2-hydroxyibuprofen, 3-hydroxyibuprofen (B1141330), and the less abundant 1-hydroxyibuprofen.[1][2][4]

The major metabolic pathway proceeds from 3-hydroxyibuprofen, which is further oxidized by cytosolic dehydrogenases to the pharmacologically inactive carboxy-ibuprofen.[2] The hydroxylated metabolites, including 1-hydroxyibuprofen, are considered inactive.[1]

The Role of Cytochrome P450 Isoforms

CYP2C9 is the principal enzyme responsible for the hydroxylation of both enantiomers of ibuprofen.[2][3] CYP2C8 also contributes to this metabolic process, showing some stereoselectivity.[1] Genetic polymorphisms in the CYP2C9 gene can significantly impact the rate of ibuprofen metabolism, leading to inter-individual variability in drug clearance and response.[2]

The Mechanism of this compound Formation

Direct enzymatic conversion of ibuprofen to this compound has not been reported in significant levels in in vivo metabolic studies. The more scientifically supported pathway for its endogenous formation is the two-step process illustrated below:

Ibuprofen Ibuprofen 1-Hydroxyibuprofen 1-Hydroxyibuprofen Ibuprofen->1-Hydroxyibuprofen CYP2C9, CYP2C8 (Hydroxylation) This compound This compound 1-Hydroxyibuprofen->this compound Dehydrogenases (Oxidation)

Figure 1. Proposed metabolic pathway for this compound formation.

Step 1: Hydroxylation to 1-Hydroxyibuprofen

Ibuprofen is first hydroxylated at the 1-position of its isobutyl side chain by CYP2C9 and CYP2C8 to form 1-hydroxyibuprofen.[1][5] This is a minor metabolic pathway compared to the formation of 2- and 3-hydroxyibuprofen.[1]

Step 2: Oxidation to this compound

The secondary alcohol group of 1-hydroxyibuprofen can then be oxidized to a ketone (an "oxo" group) to form this compound. This type of biological oxidation is typically catalyzed by dehydrogenase enzymes, such as alcohol dehydrogenases. While direct evidence for a specific dehydrogenase acting on 1-hydroxyibuprofen is limited, this represents a plausible metabolic conversion.

It is crucial to note that this compound is more commonly identified as a degradation product of ibuprofen found in pharmaceutical preparations, often resulting from oxidative stress or manufacturing processes.[6][7]

Quantitative Data on Ibuprofen Hydroxylation

The following table summarizes the available kinetic data for the hydroxylation of ibuprofen by the primary metabolizing enzyme, CYP2C9. Data for 1-hydroxylation is not as readily available as for the major 2- and 3-hydroxylation pathways.

MetaboliteEnantiomerEnzymeKm (µM)Vmax (pmol/min/mg)Reference
2-HydroxyibuprofenS-IbuprofenCYP2C938 ± 13566 ± 213[3]
3-HydroxyibuprofenS-IbuprofenCYP2C921 ± 6892 ± 630[3]
2-HydroxyibuprofenR-IbuprofenCYP2C947 ± 20510 ± 117[3]
3-HydroxyibuprofenR-IbuprofenCYP2C929 ± 8593 ± 113[3]

Experimental Protocols

In Vitro Metabolism of Ibuprofen using Human Liver Microsomes

This protocol outlines a general procedure for assessing the formation of hydroxylated ibuprofen metabolites in vitro.

cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Ibuprofen Ibuprofen Solution Ibuprofen->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Buffer Phosphate (B84403) Buffer (pH 7.4) Buffer->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Figure 2. Workflow for in vitro ibuprofen metabolism assay.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), ibuprofen (at various concentrations), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37°C for a short period, then initiate the reaction by adding the NADPH-regenerating system. The incubation is typically carried out for a defined period (e.g., 30-60 minutes) in a shaking water bath.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile (B52724). This also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to identify and quantify the hydroxylated metabolites.

Analytical Method: HPLC-MS/MS for Metabolite Quantification

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed for the sensitive and specific quantification of ibuprofen and its metabolites.

Typical Parameters:

  • Chromatographic Column: A C18 reverse-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for ibuprofen and each of its hydroxylated metabolites are monitored.

Conclusion

The formation of this compound from ibuprofen in vivo is not a primary metabolic pathway. The available scientific evidence points to its likely origin as a minor, secondary metabolite arising from the oxidation of 1-hydroxyibuprofen, which itself is a minor product of the initial CYP450-mediated hydroxylation of ibuprofen. It is more frequently characterized as a degradation product resulting from ex vivo oxidative processes. A thorough understanding of the primary metabolic pathways of ibuprofen, particularly the roles of CYP2C9 and CYP2C8 in forming hydroxylated metabolites, is essential for drug development and for predicting potential drug-drug interactions and inter-individual variability in patient response. Further research focusing on the potential for dehydrogenase-mediated oxidation of 1-hydroxyibuprofen would be beneficial to fully elucidate the complete metabolic fate of ibuprofen.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Oxo Ibuprofen, a known degradation product and impurity of Ibuprofen (Ibuprofen EP Impurity J).[1] The method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ibuprofen and its formulations. The described protocol provides a reliable approach for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). During its synthesis, storage, or under stress conditions such as oxidation and thermal treatment, impurities and degradation products can form. This compound is a significant degradation product that needs to be monitored to ensure the safety and efficacy of Ibuprofen-containing products. This analytical method provides a specific and validated procedure for the accurate quantification of this compound.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 2-(4-isobutyrylphenyl)propanoic acid
Synonyms Ibuprofen Impurity J, Ketoibuprofen
CAS Number 65813-55-0
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Melting Point 85-87 °C
pKa (Predicted) 4.08
Solubility Slightly soluble in Chloroform and Methanol

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Ibuprofen reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate (B84403) monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 55:45 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is suitable for preparing standards and samples.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Method Validation Summary

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are typically evaluated:

Validation ParameterTypical Results
Linearity (Concentration Range) 0.1 - 10 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from Ibuprofen or other related impurities

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase hplc_setup Set Up HPLC System (Column, Temp, Flow Rate) prep_mobile_phase->hplc_setup prep_diluent Prepare Diluent prep_standards Prepare Standard Solutions prep_diluent->prep_standards prep_samples Prepare Sample Solutions prep_diluent->prep_samples inject_samples Inject Standards and Samples prep_standards->inject_samples prep_samples->inject_samples hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify this compound integrate_peaks->quantify calibration_curve->quantify report Report Results quantify->report

Analytical Method Workflow for this compound

Sample Preparation Protocol

For Bulk Drug Substance:
  • Accurately weigh approximately 50 mg of the Ibuprofen bulk drug substance into a 50 mL volumetric flask.

  • Add about 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Tablet Dosage Form:
  • Weigh and finely powder not fewer than 20 Ibuprofen tablets.

  • Accurately weigh a portion of the powder equivalent to about 50 mg of Ibuprofen and transfer it to a 50 mL volumetric flask.

  • Add about 30 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the drug and its impurities.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Table 2: Linearity Data for this compound
Concentration (µg/mL)Mean Peak Area (n=3)
0.1[Insert Data]
0.5[Insert Data]
1.0[Insert Data]
2.5[Insert Data]
5.0[Insert Data]
10.0[Insert Data]
Correlation Coefficient (R²) > 0.999
Table 3: Accuracy (Recovery) Data for this compound
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%0.8[Insert Data][Insert Data]
100%1.0[Insert Data][Insert Data]
120%1.2[Insert Data][Insert Data]
Mean Recovery [Insert Data]

Note: The data in Tables 2 and 3 are representative and should be generated during method validation in the user's laboratory.

Conclusion

The HPLC method described in this application note is specific, accurate, and precise for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. This method can be effectively implemented in a quality control setting for routine analysis and stability studies of Ibuprofen.

References

Application Note: Quantification of 1-Oxo Ibuprofen using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 1-Oxo Ibuprofen, a known impurity and degradation product of Ibuprofen.[1][2][3] The described protocol is designed for accuracy, precision, and specificity, making it suitable for quality control, stability studies, and impurity profiling in pharmaceutical research and development. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a balance of efficiency and cost-effectiveness.

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). During its synthesis, storage, or metabolism, various related compounds, including this compound (also known as Ibuprofen EP impurity J), can be formed.[1][2][3] Monitoring and controlling the levels of such impurities are critical to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the quantification of this compound using a validated HPLC-UV method, adaptable for various sample matrices.

Data Presentation

The following tables summarize the typical quantitative performance parameters of this HPLC-UV method.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
UV Detection220 nm
Run Time10 minutes

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
SpecificityNo interference from Ibuprofen and other related impurities

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Ibuprofen reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation
  • Drug Substance: Accurately weigh approximately 25 mg of the Ibuprofen drug substance, dissolve it in 25 mL of mobile phase, and sonicate for 10 minutes.

  • Drug Product (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Ibuprofen, transfer it to a 25 mL volumetric flask, add approximately 20 mL of mobile phase, and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well.

  • Filtration: Centrifuge an aliquot of the sample solution at 5000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standard solutions. Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection of Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (220 nm) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: HPLC-UV workflow for this compound quantification.

References

Application Note: A Sensitive and Validated LC-MS/MS Method for the Detection of 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Oxo Ibuprofen, a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The protocol outlined below provides a comprehensive workflow, from sample preparation to data acquisition, suitable for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Introduction

Ibuprofen is a commonly used NSAID that undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profiles. This compound is a metabolite formed through the oxidation of 1-hydroxyibuprofen.[1] Accurate and sensitive measurement of this metabolite is essential for in-depth drug metabolism studies. This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the determination of this compound in biological matrices.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Ibuprofen-d3).

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 8 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Analyte and instrument dependent

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 219.1175.1To be optimized
Ibuprofen-d3 (IS) 208.1164.1To be optimized

Note: The molecular weight of this compound is 220.26 g/mol . In negative ESI mode, the deprotonated molecule [M-H]⁻ is observed at m/z 219.1.

Method Validation Data

While a comprehensive validation study for this compound is not extensively reported in the literature, the following table summarizes typical performance characteristics that should be assessed during method validation.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under relevant storage and processing conditions

Visualizations

Metabolic Pathway of Ibuprofen

The following diagram illustrates the metabolic conversion of Ibuprofen to this compound. Ibuprofen is first hydroxylated to 1-hydroxyibuprofen, which is subsequently oxidized to form this compound. This metabolic cascade is primarily mediated by Cytochrome P450 enzymes in the liver.[1][2]

Ibuprofen Ibuprofen Metabolite1 1-Hydroxyibuprofen Ibuprofen->Metabolite1 CYP450 Metabolite2 This compound Metabolite1->Metabolite2 Oxidation

Caption: Metabolic pathway of Ibuprofen to this compound.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow for the sensitive detection of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography Supernatant->LC MS Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the provided validation guidelines, offers a solid foundation for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology to accurately measure this important metabolite of ibuprofen.

References

Application Note: Rapid UPLC Analysis of Ibuprofen Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), controlling impurities is crucial to ensure its safety and efficacy. Ibuprofen Impurity J, chemically known as 2-[4-(2-methylpropanoyl)phenyl]propanoic acid, is a known related substance of ibuprofen.[][2][3][4][5] Its monitoring is essential during drug development and quality control. This application note presents a rapid and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Ibuprofen Impurity J. The method is designed to be stability-indicating, allowing for the separation of the impurity from the main compound and other potential degradation products.[6][7]

Experimental

Instrumentation

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. A Waters Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) has been shown to be effective for the separation of ibuprofen and its impurities.[6][8][9][10]

Chemicals and Reagents
  • Ibuprofen Reference Standard

  • Ibuprofen Impurity J Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Orthophosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Ultrapure Water

Chromatographic Conditions

A gradient UPLC method is employed to achieve a rapid and efficient separation of Ibuprofen Impurity J from Ibuprofen.

ParameterCondition
Column Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm[6]
Mobile Phase A 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 0.3 mL/min[6]
Column Temperature 25°C[6]
Injection Volume 1.0 µL[6]
Detector Wavelength 210 nm[6]
Run Time Approximately 10 minutes

Table 1: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
6.05050
8.02080
8.19010
10.09010

Protocol

Preparation of Mobile Phase
  • Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Orthophosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases before use.

Preparation of Standard Solutions
  • Ibuprofen Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ibuprofen Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

  • Ibuprofen Impurity J Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of Ibuprofen Impurity J Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

  • Working Standard Solution (Ibuprofen 100 µg/mL, Impurity J 1 µg/mL): Pipette 5 mL of the Ibuprofen Standard Stock Solution and 0.5 mL of the Impurity J Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution
  • Accurately weigh and transfer a quantity of the sample equivalent to about 25 mg of Ibuprofen into a 25 mL volumetric flask.

  • Add about 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis

The concentration of Ibuprofen Impurity J in the sample is calculated by comparing the peak area of Impurity J in the sample chromatogram to the peak area of Impurity J in the standard chromatogram.

System Suitability

The system suitability is assessed by injecting the working standard solution six times. The following criteria should be met:

ParameterAcceptance Criteria
Tailing Factor (for both peaks) Not more than 2.0
Theoretical Plates (for both peaks) Not less than 2000
Resolution (between Ibuprofen and Impurity J) Not less than 2.0
% RSD for peak areas (n=6) Not more than 2.0%

Method Validation Summary

This UPLC method should be validated according to ICH guidelines.[7] Key validation parameters are summarized below.

ParameterResult
Linearity (µg/mL) 0.05 - 1.5 (r² > 0.999)
LOD (µg/mL) 0.03[9][10]
LOQ (µg/mL) 0.05[9][10]
Accuracy (% Recovery) 98.0 - 102.0%[8][9][10]
Precision (% RSD) < 2.0%[8][9][10]

Visualizations

UPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation UPLC_System UPLC System MobilePhase->UPLC_System StandardPrep Standard Solution Preparation StandardPrep->UPLC_System SamplePrep Sample Solution Preparation SamplePrep->UPLC_System Chromatography Chromatographic Separation UPLC_System->Chromatography Detection PDA Detection Chromatography->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the UPLC analysis of Ibuprofen Impurity J.

Logical_Relationship cluster_input Inputs cluster_method Methodology cluster_output Outputs Sample Ibuprofen Sample UPLC UPLC Method Sample->UPLC Reference Reference Standards (Ibuprofen & Impurity J) Reference->UPLC Validation Method Validation (ICH Guidelines) UPLC->Validation ensures reliability Concentration Impurity J Concentration UPLC->Concentration Purity Ibuprofen Purity Profile UPLC->Purity

Caption: Logical relationship of inputs, methodology, and outputs.

References

Application Notes and Protocols for the Validation of an Analytical Method for 1-Oxo Ibuprofen as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo Ibuprofen is a known degradation product and potential impurity in commercial preparations of Ibuprofen.[1][2][3] As a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen is widely used, making the monitoring and control of its impurities critical for ensuring pharmaceutical quality and safety.[1] This document provides a comprehensive guide for the validation of an analytical method, specifically a High-Performance Liquid Chromatography (HPLC) method, for the quantification of this compound in drug substances and products, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The validation process is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[7] This involves a series of experiments to evaluate the method's performance characteristics, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[8][9]

Experimental Workflow for Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Literature Review & Method Scouting B Optimization of Chromatographic Conditions A->B C System Suitability Criteria Definition B->C D Prepare Validation Protocol C->D E Define Acceptance Criteria D->E F Specificity E->F G Linearity F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Range J->K L Robustness K->L M Compile Validation Data L->M N Generate Validation Report M->N

Caption: Workflow for Analytical Method Validation.

Proposed HPLC Method for this compound

This protocol outlines a potential HPLC method that can be validated for the quantification of this compound. The parameters are based on common methods used for Ibuprofen and its impurities.[10]

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Validation Protocol

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation Study: Subject the Ibuprofen drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Analyze the stressed samples along with a placebo, this compound standard, and Ibuprofen standard.

  • Assess the resolution between the this compound peak and any other peaks present in the chromatograms.

  • Peak purity analysis of the this compound peak should be performed using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The this compound peak should be free from co-elution with other degradation products, impurities, or placebo components.

  • The peak purity index should be greater than a predefined threshold (e.g., >0.99).

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Ibuprofen Sample D Acid Hydrolysis A->D E Base Hydrolysis A->E F Oxidation A->F G Thermal A->G H Photolytic A->H B This compound Standard I HPLC Analysis B->I C Placebo C->I D->I E->I F->I G->I H->I J Peak Purity & Resolution I->J

References

Application Note: Utilization of 1-Oxo Ibuprofen as a Reference Standard in Quality Control Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

AN-QC-IBU-001

Introduction

1-Oxo Ibuprofen, also known as Ibuprofen EP Impurity J, is a primary degradation product and potential process impurity in the manufacturing of Ibuprofen.[1][2][3] Its presence and quantity in the final drug product are critical quality attributes that must be monitored to ensure the safety and efficacy of Ibuprofen-containing medicines. This application note describes the use of this compound as a reference standard for the identification and quantification of this impurity in Ibuprofen drug substances and products within a Quality Control (QC) laboratory setting. The protocols provided herein are based on established stability-indicating high-performance liquid chromatography (HPLC) methods.[4][5]

Purpose

This document provides researchers, scientists, and drug development professionals with detailed protocols for the use of this compound as a reference standard. The primary applications include:

  • Peak Identification: To confirm the identity of the this compound peak in chromatograms of Ibuprofen samples.

  • Method Validation: To validate analytical methods for specificity, linearity, accuracy, and precision in the quantification of this compound.

  • Routine Quality Control: For the routine analysis of Ibuprofen batches to ensure that the levels of this compound do not exceed the limits specified in relevant pharmacopeias.

Chemical Information

ParameterValue
Chemical Name(2RS)-2-[4-(2-Methyl-propanoyl)phenyl]propanoic Acid
SynonymsIbuprofen EP Impurity J, Ibuprofen Related Compound J
CAS Number65813-55-0
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol

Source:[6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This protocol outlines a stability-indicating HPLC method for the separation and quantification of this compound in Ibuprofen samples.

1.1. Materials and Reagents

  • This compound Reference Standard (>95% purity)[3]

  • Ibuprofen Reference Standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • Analytical balance

1.2. Chromatographic Conditions

ParameterCondition
Column Kromasil C18 (4.6 mm × 250 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Water (pH adjusted to 3.0 with phosphoric acid) (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Source:[5]

1.3. Preparation of Solutions

1.3.1. Standard Stock Solution of this compound (S1) Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution with a concentration of approximately 100 µg/mL.

1.3.2. Standard Solution (S2) Pipette 1.0 mL of the Standard Stock Solution (S1) into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

1.3.3. Ibuprofen Sample Solution Accurately weigh a quantity of Ibuprofen drug substance or powdered tablets equivalent to 100 mg of Ibuprofen into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial.

1.4. System Suitability Inject the Standard Solution (S2) six times. The relative standard deviation (RSD) of the peak area for this compound should not be more than 5.0%.

1.5. Procedure Inject the blank (mobile phase), the Standard Solution (S2), and the Ibuprofen Sample Solution into the chromatograph. Record the chromatograms and identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

1.6. Calculation Calculate the percentage of this compound in the Ibuprofen sample using the following formula:

% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_sample is the peak area of this compound in the sample solution.

  • Area_standard is the peak area of this compound in the standard solution.

  • Conc_standard is the concentration of this compound in the standard solution (µg/mL).

  • Conc_sample is the concentration of Ibuprofen in the sample solution (µg/mL).

Data Presentation

The following tables summarize quantitative data from a representative stability-indicating HPLC method validation study for Ibuprofen and its related substances, including this compound (Impurity J).

Table 1: Linearity of this compound

AnalyteRange (µg/mL)Correlation Coefficient (r)
This compound (Impurity J)0.05 - 0.750.9963

Source:[4]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing FactorNot more than 2.0
Theoretical PlatesNot less than 2000
RSD of replicate injectionsNot more than 5.0%

Visualizations

QC_Workflow_for_1_Oxo_Ibuprofen start_node start_node process_node process_node decision_node decision_node end_node end_node fail_end_node fail_end_node start Start QC Analysis prep_solutions Prepare Standard and Sample Solutions start->prep_solutions system_suitability Perform System Suitability Test prep_solutions->system_suitability check_suitability System Suitability Pass? system_suitability->check_suitability run_hplc Inject Blank, Standard, and Sample check_suitability->run_hplc Yes remediate Troubleshoot HPLC System check_suitability->remediate No integrate_peaks Integrate Peaks and Identify this compound run_hplc->integrate_peaks calculate_impurity Calculate % 1-Oxo Ibuprofen integrate_peaks->calculate_impurity check_spec Result within Specification? calculate_impurity->check_spec pass Batch Pass check_spec->pass Yes fail Batch Fail (OOS Investigation) check_spec->fail No

Caption: Workflow for QC analysis of this compound.

Solution_Preparation cluster_std Standard Preparation cluster_sample Sample Preparation start_node start_node process_node process_node output_node output_node weigh_std Weigh this compound Reference Standard dissolve_std Dissolve and Dilute to 100 mL (S1) weigh_std->dissolve_std dilute_std Dilute S1 to 10 mL (S2) dissolve_std->dilute_std std_sol Standard Solution (S2) ~10 µg/mL dilute_std->std_sol weigh_sample Weigh Ibuprofen Sample dissolve_sample Dissolve, Sonicate, and Dilute to 100 mL weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Filter dissolve_sample->filter_sample sample_sol Sample Solution filter_sample->sample_sol

Caption: Preparation of standard and sample solutions.

References

Application Notes and Protocols for Forced Degradation Study of Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2][3] These studies involve subjecting a drug substance to various stress conditions that are more severe than accelerated stability testing conditions. The primary objective is to identify the likely degradation products that may form during storage and handling, and to develop stability-indicating analytical methods.[1][4] This application note provides a detailed protocol for conducting a forced degradation study of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID).[5][6] The protocol outlines the procedures for subjecting ibuprofen to hydrolytic, oxidative, photolytic, and thermal stress, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceutical products.

Experimental Protocols

1. Materials and Reagents

  • Ibuprofen active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (B78521) (NaOH), 1M solution

  • Hydrogen peroxide (H₂O₂), 3% v/v solution

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Placebo (if studying a drug product)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

  • pH meter

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Stock and Working Solutions

  • Ibuprofen Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ibuprofen API and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent.

4. Forced Degradation Procedures

For each stress condition, a control sample (unstressed working solution) should be prepared and analyzed alongside the stressed samples.

4.1 Acidic Hydrolysis

  • To 10 mL of the ibuprofen working solution in a flask, add 10 mL of 1M HCl.

  • Reflux the mixture at 80°C for 24 hours.[7]

  • Cool the solution to room temperature.

  • Neutralize the solution with 1M NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

4.2 Basic Hydrolysis

  • To 10 mL of the ibuprofen working solution in a flask, add 10 mL of 1M NaOH.

  • Reflux the mixture at 80°C for 24 hours.[5][7]

  • Cool the solution to room temperature.

  • Neutralize the solution with 1M HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

4.3 Oxidative Degradation

  • To 10 mL of the ibuprofen working solution in a flask, add 10 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.[7]

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

4.4 Thermal Degradation

  • Place a known amount of solid ibuprofen API in a petri dish.

  • Expose the solid to a dry heat of 70°C in an oven for 48 hours.

  • Alternatively, heat a solution of ibuprofen (100 µg/mL in mobile phase) at 70°C for 48 hours.

  • For the solid sample, dissolve an appropriate amount in the mobile phase to achieve a concentration of 100 µg/mL after cooling.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

4.5 Photolytic Degradation

  • Place a solution of ibuprofen (100 µg/mL in mobile phase) in a transparent container.

  • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[8]

  • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

5. Analytical Method (HPLC)

A stability-indicating HPLC method should be developed and validated to separate ibuprofen from its degradation products.[9][10]

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).[10]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 220 nm[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 25°C[5]

Data Presentation

The results of the forced degradation study should be summarized in a table to facilitate comparison.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of IbuprofenNo. of Degradation Products
Acidic Hydrolysis 1M HCl24 hours80°C5-10%1-2
Basic Hydrolysis 1M NaOH24 hours80°C10-20%2-3
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp15-25%3-4
Thermal Degradation Dry Heat48 hours70°C<5%1
Photolytic Degradation ICH Q1B--5-15%2-3

Note: The % degradation values are approximate and may vary depending on the specific experimental conditions and the purity of the ibuprofen sample.

Visualization

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Ibuprofen_API Ibuprofen API Stock_Solution Stock Solution (1000 µg/mL) Ibuprofen_API->Stock_Solution Working_Solution Working Solution (100 µg/mL) Stock_Solution->Working_Solution Acid Acidic Hydrolysis (1M HCl, 80°C) Working_Solution->Acid Base Basic Hydrolysis (1M NaOH, 80°C) Working_Solution->Base Oxidation Oxidative Degradation (3% H₂O₂) Working_Solution->Oxidation Thermal Thermal Degradation (70°C) Working_Solution->Thermal Photo Photolytic Degradation (ICH Q1B) Working_Solution->Photo Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Filtration Filtration (0.45 µm) Oxidation->Filtration Thermal->Filtration Photo->Filtration Neutralization->Filtration HPLC HPLC Analysis Filtration->HPLC Data_Analysis Data Analysis & Peak Purity HPLC->Data_Analysis Degradation_Profile Degradation Profile Data_Analysis->Degradation_Profile Stability_Method Stability-Indicating Method Data_Analysis->Stability_Method

Caption: Workflow for the forced degradation study of ibuprofen.

Conclusion

This protocol provides a comprehensive framework for conducting a forced degradation study of ibuprofen. The successful execution of these studies will help in understanding the degradation pathways of ibuprofen, identifying potential degradation products, and developing a robust, stability-indicating analytical method. This is essential for ensuring the quality, safety, and efficacy of ibuprofen-containing pharmaceutical products throughout their shelf life. It is important to note that the specific conditions may need to be optimized based on the formulation and the intended storage conditions of the final drug product.

References

Application Note and Protocol: Photodegradation of Ibuprofen to 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental setup and protocol for the photodegradation of ibuprofen (B1674241), with a focus on its conversion to 1-Oxo Ibuprofen. The methodologies are based on established photocatalytic and analytical techniques.

Introduction

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is frequently detected in aquatic environments due to its incomplete removal during wastewater treatment.[1][2] Its persistence and potential environmental impact have led to increased interest in degradation methods. Photodegradation, particularly photocatalysis using semiconductors like titanium dioxide (TiO₂), has emerged as an effective method for breaking down ibuprofen.[3][4] This process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the ibuprofen molecule.[3][5] One of the degradation products identified is this compound.[2] This application note details a comprehensive protocol for the experimental setup, execution, and analysis of ibuprofen's photodegradation to this compound.

Experimental Workflow

The overall experimental process for the photodegradation of ibuprofen is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Photodegradation cluster_analysis Analysis prep_ibu Prepare Ibuprofen Solution (e.g., 10⁻⁴ M) mix Mix Ibuprofen Solution and Catalyst Suspension prep_ibu->mix prep_cat Prepare Catalyst Suspension (e.g., TiO₂) and adjust pH prep_cat->mix equilibrate Equilibrate in Dark (e.g., 30 min) mix->equilibrate irradiate Irradiate with UV Lamp (e.g., 125W Mercury Lamp) equilibrate->irradiate sample Collect Aliquots at Timed Intervals irradiate->sample filter Filter Samples (0.20 μm filter) sample->filter uv_vis Monitor Ibuprofen Degradation (UV-Vis Spectroscopy at 222 nm) filter->uv_vis hplc_gcms Identify & Quantify This compound (HPLC or GC-MS) filter->hplc_gcms

Caption: Experimental workflow for the photodegradation of ibuprofen.

Materials and Equipment

Reagents:

  • Ibuprofen (≥98% purity)

  • Titanium Dioxide (TiO₂, e.g., P25)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Chloroform[6]

  • This compound standard (for analytical identification)

  • Salicylic Acid (as a probe for •OH radicals)[3]

Equipment:

  • Photoreactor (e.g., a wooden box lined with aluminum foil)[3]

  • UV Lamp (e.g., 125W medium-pressure mercury lamp)[3]

  • Magnetic stirrer and stir bars

  • pH meter

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.20 μm)[3]

  • UV-Vis Spectrophotometer[3]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS) detector[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) system[3][9]

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Ibuprofen Stock Solution (e.g., 10⁻³ M): Accurately weigh the required amount of ibuprofen and dissolve it in a small amount of methanol or a suitable solvent before diluting with deionized water in a volumetric flask to the final volume.

  • Ibuprofen Working Solution (e.g., 10⁻⁴ M): Dilute the stock solution with deionized water to achieve the desired working concentration.[3]

  • Catalyst Suspension (e.g., 0.3 g/L TiO₂): Weigh the desired amount of TiO₂ and suspend it in the ibuprofen working solution.[3]

Protocol 2: Photocatalytic Degradation
  • Transfer 100 mL of the ibuprofen working solution containing the catalyst suspension into a beaker or the photoreactor vessel.[3]

  • Adjust the pH of the solution to the desired level (e.g., pH 5.0) using dilute HCl or NaOH.[3][4]

  • Place the vessel in the photoreactor on a magnetic stirrer.

  • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached between the ibuprofen and the catalyst surface.[3]

  • Turn on the UV lamp to initiate the photodegradation reaction. The reaction is typically carried out at room temperature.[3]

  • Collect aliquots (e.g., 3 mL) at predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).[3]

Protocol 3: Sample Preparation for Analysis
  • Immediately after collection, filter each aliquot through a 0.20 μm syringe filter to remove the catalyst particles.[3]

  • The filtrate is now ready for analysis by UV-Vis spectroscopy, HPLC, or GC-MS.

Protocol 4: Analytical Methods
  • UV-Vis Spectroscopy (for monitoring ibuprofen degradation):

    • Measure the absorbance of the filtered samples in a quartz cuvette.

    • Monitor the decrease in the absorbance peak of ibuprofen at approximately 222 nm.[3]

    • The degradation rate can be calculated based on the change in absorbance over time.[3]

  • HPLC (for quantification of ibuprofen and this compound):

    • Inject the filtered samples into an HPLC system equipped with a suitable column (e.g., C18).

    • Develop a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with an acidic modifier).

    • Use a UV detector set at an appropriate wavelength to detect ibuprofen and this compound.

    • Quantify the concentrations by comparing the peak areas to those of standard solutions.

  • GC-MS (for identification of degradation products):

    • Derivatization of the samples may be necessary to increase the volatility of ibuprofen and its degradation products.

    • Inject the prepared samples into the GC-MS system.

    • Identify this compound and other by-products by comparing their mass spectra with a library database (e.g., NIST) and the fragmentation pattern of a pure standard.[3]

Data Presentation

Quantitative data from the experiments should be organized into tables for clear interpretation and comparison.

Table 1: Key Experimental Parameters for Ibuprofen Photodegradation

ParameterValueReference
Initial Ibuprofen Concentration10⁻⁴ M[3]
CatalystTitanium Dioxide (TiO₂)[3][9]
Catalyst Concentration0.1 - 0.5 g/L[3]
pH3.0 - 9.0 (Optimal ~5.0)[3][4]
Light Source125 W Mercury Lamp[3]
Reaction Volume100 mL[3]
TemperatureRoom Temperature[3]

Table 2: Example of Ibuprofen Degradation Over Time (at pH 5.0 with 0.3 g/L TiO₂)

Irradiation Time (minutes)Ibuprofen Remaining (%)
0100
5~0
100
150
300

Note: Based on reported rapid degradation under these conditions.[3][4]

Table 3: Summary of Analytical Methods

Analytical TechniqueParameterDescription
UV-Vis Spectroscopy Wavelength~222 nm for ibuprofen monitoring[3]
HPLC ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water gradient
DetectorUV or Mass Spectrometry
GC-MS ColumnCapillary column (e.g., HP-5MS)
InjectionSplitless[3]
DetectorMass Spectrometer
LibraryNIST for compound identification[3]

Proposed Photodegradation Pathway

The photodegradation of ibuprofen in the presence of a photocatalyst like TiO₂ and UV light proceeds through the generation of hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that attack the ibuprofen molecule. The formation of this compound is a result of this oxidative process.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ibu Ibuprofen ros Reactive Oxygen Species (•OH) oxo_ibu This compound other Other By-products (e.g., 4-isobutylacetophenone) uv UV Light (hν) uv->ros + H₂O/O₂ catalyst TiO₂ catalyst->ros + H₂O/O₂ ros->oxo_ibu Oxidation ros->other Decarboxylation, Oxidation

Caption: Proposed pathway for the photodegradation of ibuprofen.

Conclusion

This application note provides a robust framework for studying the photodegradation of ibuprofen to this compound. The use of photocatalysis with TiO₂ under UV irradiation is an effective method for achieving rapid degradation.[3][4] Accurate monitoring and quantification of the parent compound and its degradation products can be achieved using a combination of UV-Vis spectroscopy, HPLC, and GC-MS. The provided protocols can be adapted and optimized for specific research needs in the fields of environmental science and pharmaceutical analysis.

References

Application Notes and Protocols: Assessment of 1-Oxo Ibuprofen Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oxo Ibuprofen is a metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. As with any drug metabolite, it is crucial to assess its potential for cytotoxicity to understand the complete safety profile of the parent drug. Cell-based assays are indispensable tools in early-stage drug development and toxicology studies, providing valuable insights into how a compound affects cellular health and viability.[1][2][3][4] These assays can measure various endpoints, including cell membrane integrity, metabolic activity, and the activation of specific cell death pathways like apoptosis.[5] This document provides detailed protocols for a panel of common cell-based assays—the MTT, LDH, and Caspase-3/7 assays—to comprehensively evaluate the cytotoxic potential of this compound.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to determine cell viability and the mechanism of cell death.

Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HeLa) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solutions treatment Treat Cells with This compound (Dose-Response & Time-Course) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_collection Measure Absorbance/ Luminescence mtt_assay->data_collection ldh_assay->data_collection caspase_assay->data_collection data_analysis Calculate % Viability/ Cytotoxicity & IC50 data_collection->data_analysis interpretation Interpret Results & Draw Conclusions data_analysis->interpretation

Caption: Overall experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7][8]

Materials:

  • Cells (e.g., HepG2, human liver cancer cell line)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]

  • Incubate for 4 hours at 37°C.[9]

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[8]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[10][11]

Materials:

  • Cells and culture reagents

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol to culture and treat the cells.

  • Set up control wells as recommended by the kit manufacturer, which typically include: vehicle control, untreated cells (for spontaneous LDH release), and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).[12]

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[13]

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

3. Caspase-3/7 Activity Assay

This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[14][15]

Materials:

  • Cells and culture reagents

  • This compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Opaque-walled 96-well plates (for luminescence assays)

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound as described in steps 1-5 of the MTT protocol.

  • Prepare positive controls by treating cells with a known apoptosis-inducing agent (e.g., staurosporine).

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability of HepG2 Cells Treated with this compound (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 4.5
1098.2 ± 5.1
5085.7 ± 6.3
10062.1 ± 4.9
25041.5 ± 3.8
50020.3 ± 2.5

Table 2: Membrane Integrity of HepG2 Cells Treated with this compound (LDH Assay)

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Control)0 ± 2.1
101.5 ± 1.8
5012.8 ± 3.2
10035.4 ± 4.1
25058.9 ± 5.6
50079.1 ± 6.0

Table 3: Apoptosis Induction in HepG2 Cells by this compound (Caspase-3/7 Assay)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Control)1.0 ± 0.1
101.2 ± 0.2
502.5 ± 0.4
1004.8 ± 0.6
2506.2 ± 0.8
5003.1 ± 0.5

Hypothetical Signaling Pathway

Based on common mechanisms of drug-induced cytotoxicity, this compound could potentially induce apoptosis through the intrinsic mitochondrial pathway. This can be triggered by cellular stress, leading to the release of cytochrome c and subsequent activation of effector caspases.

SignalingPathway Hypothetical Signaling Pathway of this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade oxo_ibu This compound stress Cellular Stress (e.g., Oxidative Stress) oxo_ibu->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

The combination of MTT, LDH, and Caspase-3/7 assays provides a multi-parametric evaluation of the cytotoxic effects of this compound. The MTT assay offers insights into metabolic compromise, the LDH assay indicates loss of membrane integrity, and the caspase activity assay helps to elucidate if apoptosis is a primary mechanism of cell death. The presented protocols and data tables serve as a comprehensive guide for researchers to assess the cytotoxic profile of this compound and other novel compounds.

References

Application Notes and Protocols for the Analysis of 1-Oxo Ibuprofen in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of 1-Oxo Ibuprofen (B1674241), a known degradation product and potential impurity in Ibuprofen tablets.[1][2][3] The protocols described below are based on established techniques for the analysis of Ibuprofen and have been adapted for 1-Oxo Ibuprofen. Given the structural similarity between Ibuprofen and its 1-Oxo derivative, these methods are expected to provide a strong foundation for the development and validation of analytical procedures for this specific impurity.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reliable quantification of this compound in pharmaceutical tablets. The primary goal is to efficiently extract the analyte from the tablet matrix while minimizing interference from excipients. This document outlines three common and effective techniques:

  • Direct Dissolution: A straightforward and rapid method suitable for initial screening and quality control where high sample throughput is required.

  • Liquid-Liquid Extraction (LLE): A classic and effective technique for sample clean-up, providing a cleaner extract for more sensitive analytical methods like LC-MS/MS.

  • Solid-Phase Extraction (SPE): A modern and automatable technique that offers high recovery and excellent sample clean-up, making it ideal for routine analysis.

The selection of the appropriate technique will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the tablet matrix, and the available instrumentation.

Protocol 1: Direct Dissolution with HPLC-UV Analysis

This protocol describes a simple direct dissolution method for the extraction of this compound from tablets, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Experimental Protocol
  • Tablet Preparation:

    • Weigh and finely powder a representative number of Ibuprofen tablets (e.g., 20 tablets) to ensure homogeneity.

    • Accurately weigh a portion of the powdered tablets equivalent to a single tablet dose.

  • Dissolution:

    • Transfer the weighed powder to a suitable volumetric flask (e.g., 100 mL).[4]

    • Add a dissolution solvent (e.g., 60% acetonitrile (B52724) in a 0.4% chloroacetic acid solution, pH 3.0) to approximately 50% of the flask volume.[4][5]

    • Sonicate the mixture for 15-30 minutes to facilitate the dissolution of the active pharmaceutical ingredient (API) and its impurities.

    • Allow the solution to cool to room temperature and then dilute to the mark with the dissolution solvent.[4]

  • Sample Filtration:

    • Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[5]

    • Collect the filtrate in an HPLC vial for analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a pH 3.0 buffer (e.g., 60:40 v/v).[5]

    • Flow Rate: 1.0 - 2.0 mL/min.[5][6]

    • Injection Volume: 5 - 20 µL.[5]

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 220-260 nm is expected to be suitable. For Ibuprofen, wavelengths of 222 nm and 255 nm have been used.[7]

    • Quantification: Prepare a calibration curve using certified reference standards of this compound.

Workflow Diagram

Direct_Dissolution_Workflow Tablet Powdered Tablet Dissolution Dissolution in Solvent (e.g., Acetonitrile/Buffer) Tablet->Dissolution Sonication Sonication Dissolution->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration HPLC HPLC-UV Analysis Filtration->HPLC

Caption: Workflow for Direct Dissolution of this compound from Tablets.

Protocol 2: Liquid-Liquid Extraction (LLE) with LC-MS/MS Analysis

This protocol provides a method for the extraction and clean-up of this compound from tablets using LLE, followed by sensitive quantification with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol
  • Tablet Dissolution:

    • Prepare a dissolved and filtered sample as described in Protocol 1, steps 1-3.

  • Liquid-Liquid Extraction:

    • Transfer a known volume (e.g., 1 mL) of the filtered sample solution to a clean extraction tube.

    • Acidify the sample with a suitable acid (e.g., phosphoric acid) to a pH below the pKa of this compound (the pKa of Ibuprofen is around 4.5).[8]

    • Add an appropriate volume (e.g., 5 mL) of a water-immiscible organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) (9:1 v/v).[8][9]

    • Vortex the mixture vigorously for 2-5 minutes to ensure efficient partitioning of the analyte into the organic phase.

    • Centrifuge the mixture to separate the aqueous and organic layers.

  • Sample Concentration:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution:

    • Reconstitute the dried residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.[8]

    • Vortex briefly and transfer the solution to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Column: C18 or Phenyl reverse-phase column suitable for LC-MS.[10]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[11][12]

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).

    • MS/MS Transitions: Develop a Multiple Reaction Monitoring (MRM) method using a certified reference standard of this compound to identify the precursor ion and the most abundant product ions.

Workflow Diagram

LLE_Workflow Filtered_Sample Filtered Tablet Extract Acidification Acidification Filtered_Sample->Acidification LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: LLE Workflow for this compound Analysis.

Protocol 3: Solid-Phase Extraction (SPE) with LC-MS/MS Analysis

This protocol details a robust SPE method for the clean-up of this compound from tablet extracts, followed by LC-MS/MS analysis. This method is highly amenable to automation.

Experimental Protocol
  • Tablet Dissolution:

    • Prepare a dissolved sample solution from the powdered tablets as described in Protocol 1, steps 1-2. Filtration at this stage is optional as the SPE will remove particulates.

  • SPE Cartridge Conditioning:

    • Select a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB or a C18 cartridge).[13][14]

    • Condition the cartridge by passing methanol (B129727) (e.g., 3 mL) followed by deionized water (e.g., 3 mL) through it.[13]

  • Sample Loading:

    • Adjust the pH of the tablet solution to approximately 3.0 with an acid (e.g., 2% acetic acid).[13]

    • Load a known volume of the pH-adjusted sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).[13]

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering substances. For example, pass a volume of deionized water or a low percentage of organic solvent in water (e.g., 5% methanol in water) through the cartridge.[13]

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume (e.g., 2-4 mL) of a strong organic solvent, such as methanol or acetonitrile.[13][14]

  • Sample Preparation for Analysis:

    • The eluate can either be injected directly into the LC-MS/MS system or evaporated and reconstituted in the mobile phase as described in Protocol 2, steps 3-4, to achieve a higher concentration factor.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS analysis conditions as outlined in Protocol 2, step 5.

Workflow Diagram

SPE_Workflow Dissolved_Sample Dissolved Tablet Sample Loading Sample Loading (pH 3) Dissolved_Sample->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (e.g., 5% Methanol) Loading->Washing Elution Elution (e.g., Methanol) Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS

Caption: SPE Workflow for this compound Analysis.

Data Presentation: Expected Performance Characteristics

The following tables summarize the expected quantitative performance of the analytical methods based on published data for Ibuprofen analysis. These values should be validated specifically for this compound.

Table 1: Expected Performance of HPLC-UV Method (based on Ibuprofen data)

ParameterExpected ValueReference(s)
Linearity (r²)> 0.998[4]
Recovery98 - 110%[15][16]
Precision (%RSD)< 2.0%[4]
Limit of QuantificationMethod dependent

Table 2: Expected Performance of LC-MS/MS Method (based on Ibuprofen data)

ParameterExpected ValueReference(s)
Linearity (r²)> 0.99[10]
Recovery77 - 110%[17]
Precision (%RSD)< 15%[10][17]
Lower Limit of Quantification1 - 50 ng/mL[10]

Disclaimer: The protocols and expected performance data presented herein are based on methods developed for Ibuprofen and are intended to serve as a starting point for the analysis of this compound. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) for the specific tablet formulation and intended use. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness for the analysis of this compound.

References

Application Notes: Analysis of 1-Oxo Ibuprofen in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is frequently detected in various environmental water bodies due to its incomplete removal during wastewater treatment.[1][2] Its degradation in the environment leads to the formation of various transformation products, with 1-Oxo Ibuprofen (CAS: 65813-55-0, Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.26) being a notable derivative formed through oxidation processes.[3][4][5][6][7] The presence of this compound and other metabolites in aquatic ecosystems raises concerns about their potential ecological impact. Therefore, robust and sensitive analytical methods are crucial for monitoring their occurrence and fate in the environment.

This application note provides a detailed protocol for the determination of this compound in environmental water samples, including wastewater and surface water, using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method

The analytical approach involves a sample preparation step to extract and concentrate this compound from the water matrix, followed by instrumental analysis for separation and quantification.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely adopted technique for the selective extraction and pre-concentration of pharmaceuticals and their metabolites from aqueous samples. For acidic compounds like this compound, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are highly effective.

Protocol:

  • Sample pH Adjustment: Acidify the water sample (typically 100-500 mL) to pH 2-3 with an appropriate acid (e.g., hydrochloric acid or formic acid). This step ensures that this compound is in its neutral form, enhancing its retention on the SPE sorbent.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 6 cc, 200 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH 2-3).

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove any unretained interfering substances.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent. A common elution solvent is methanol or acetonitrile. Typically, two aliquots of 3-5 mL are used for complete elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of the initial mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high selectivity and sensitivity required for the quantification of trace levels of this compound in complex environmental matrices.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, linear gradient to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 5 min.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 219.1 (corresponding to [M-H]⁻ of this compound)
Product Ions (m/z) To be determined by direct infusion of a this compound standard. Common fragments for similar structures involve the loss of CO₂ (m/z 175.1) and cleavage of the side chain. Two prominent and specific product ions should be selected for quantification and confirmation.
Collision Energy To be optimized for the specific instrument and selected transitions.
Dwell Time 100-200 ms

Data Presentation

The following table summarizes typical analytical performance data for the analysis of ibuprofen and its metabolites in water samples. It is essential to perform method validation for this compound in the specific matrix of interest to determine the actual Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery.

AnalyteMatrixLOD (ng/L)LOQ (ng/L)Recovery (%)Reference
IbuprofenWastewater1.0 - 103.0 - 3085 - 110Generic Data
1-HydroxyibuprofenWastewater5.0 - 2015 - 6080 - 105Generic Data
2-HydroxyibuprofenWastewater5.0 - 2015 - 6080 - 105Generic Data
CarboxyibuprofenWastewater10 - 5030 - 15070 - 100Generic Data
This compound Wastewater To be determined To be determined To be determined Method Development Required
IbuprofenSurface Water0.1 - 1.00.3 - 3.090 - 115Generic Data
This compound Surface Water To be determined To be determined To be determined Method Development Required

Experimental Protocols & Visualizations

Formation of this compound from Ibuprofen

This compound is not a primary human metabolite but rather a degradation product formed in the environment through oxidative processes. One significant pathway is the ozonation of 1-hydroxyibuprofen, which itself is a metabolite of ibuprofen.

Ibuprofen Ibuprofen Metabolism Metabolism (e.g., in humans, wastewater treatment) Ibuprofen->Metabolism Hydroxyibuprofen 1-Hydroxyibuprofen Metabolism->Hydroxyibuprofen Oxidation Environmental Oxidation (e.g., Ozonation) Hydroxyibuprofen->Oxidation OxoIbuprofen This compound Oxidation->OxoIbuprofen

Figure 1. Simplified pathway showing the formation of this compound.

Experimental Workflow for Analysis

The overall analytical workflow for the determination of this compound in environmental water samples is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (Wastewater, Surface Water) Acidification Acidification to pH 2-3 Sample->Acidification SPE Solid-Phase Extraction (Oasis HLB) Acidification->SPE Elution Elution with Organic Solvent SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis (C18, ESI-, MRM) Evaporation->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data Quantification Quantification using Calibration Curve Data->Quantification Result Concentration of This compound (ng/L) Quantification->Result

Figure 2. Workflow for the analysis of this compound in water.

Logical Relationship for Method Development

The development of a robust analytical method for this compound requires a systematic approach, starting from understanding the analyte's properties to final method validation.

Analyte Analyte Characterization (this compound Properties) Standard Procurement of Analytical Standard Analyte->Standard SamplePrep Sample Preparation Development (SPE Optimization) Analyte->SamplePrep LC_Method LC Method Development (Column, Mobile Phase, Gradient) Analyte->LC_Method MS_Method MS/MS Method Development (Ionization, MRM Transitions) Standard->MS_Method Integration Method Integration & Optimization SamplePrep->Integration LC_Method->Integration MS_Method->Integration Validation Method Validation (LOD, LOQ, Accuracy, Precision, Recovery) Integration->Validation Application Application to Real Samples Validation->Application

Figure 3. Logical steps for developing an analytical method.

References

Application Note and Protocol for the Quantification of 1-Oxo Ibuprofen in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxo Ibuprofen, also known as Ibuprofen EP Impurity J, is a known degradation product of Ibuprofen that can arise from oxidative and thermal stress.[1][2][3] Its presence in pharmaceutical formulations is an indicator of product stability and must be monitored to ensure the safety and efficacy of the final product. This document provides a detailed protocol for the quantitative analysis of this compound in solid dosage forms, such as tablets, using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. The protocol is developed in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][5][6][7][8]

Analytical Method: Stability-Indicating UPLC

This method is designed to separate this compound from the active pharmaceutical ingredient (API), Ibuprofen, and other potential degradation products, ensuring a specific and accurate quantification.[9][10][11]

Chromatographic Conditions
ParameterSpecification
System UPLC System with UV Detector
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution See Table 1
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[11][12]
Injection Volume 2 µL
Run Time Approximately 15 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
8.05050
10.02080
12.02080
12.19010
15.09010

Experimental Protocols

Preparation of Standard Solutions

3.1.1. This compound Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary.

3.1.2. Ibuprofen Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of Ibuprofen reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

3.1.3. Working Standard Solution

  • Pipette 1.0 mL of the this compound Standard Stock Solution and 5.0 mL of the Ibuprofen Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent. This solution contains 2 µg/mL of this compound and 100 µg/mL of Ibuprofen.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 Ibuprofen tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Ibuprofen and transfer to a 100 mL volumetric flask.[13][14]

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[15]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Mix well and filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][6][7]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Ibuprofen to generate potential degradation products, including this compound.[1][16]

  • Acid Degradation: Reflux a sample solution with 1N HCl at 80°C for 2 hours.

  • Base Degradation: Reflux a sample solution with 1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the powdered drug product to 105°C for 24 hours.

  • Photolytic Degradation: Expose the powdered drug product to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed, and the peak purity of this compound and Ibuprofen was evaluated to ensure no co-eluting peaks.

Linearity

Linearity was assessed by preparing a series of at least five concentrations of this compound ranging from the LOQ to 150% of the expected impurity level (e.g., 0.1 µg/mL to 3.0 µg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery at each level was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution, spiked with this compound at the target concentration, were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was performed by a different analyst on a different day using a different instrument.

The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Ibuprofen peak) ≤ 2.0
Theoretical Plates (for Ibuprofen peak) > 2000
Resolution (between Ibuprofen and this compound) > 2.0
%RSD of replicate injections ≤ 2.0%

Table 3: Summary of Method Validation Data (Typical Values)

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%80.0% - 120.0%[6][8]
Repeatability (%RSD) < 5.0%≤ 10.0%
Intermediate Precision (%RSD) < 5.0%≤ 10.0%
LOD ~0.05 µg/mL-
LOQ ~0.15 µg/mL-

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound & Ibuprofen) UPLC_System UPLC System Setup Standard_Prep->UPLC_System Sample_Prep Sample Preparation (Ibuprofen Tablets) Sample_Prep->UPLC_System Chromatography Chromatographic Separation UPLC_System->Chromatography Detection UV Detection (220 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification of This compound Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

method_validation_flow Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters for method validation.

References

Application Note: Quantitative Analysis of 1-Oxo Ibuprofen in Bulk Drug Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). During its synthesis and storage, impurities can arise, one of which is 1-Oxo Ibuprofen. This compound is also known as Ibuprofen EP Impurity J in the European Pharmacopoeia and Ibuprofen Related Compound J in the United States Pharmacopeia.[1][2][3] The presence and quantity of such impurities are critical quality attributes of the bulk drug, as they can impact its safety and efficacy. Therefore, a robust and validated analytical method for the quantification of this compound is essential for quality control in the pharmaceutical industry.

This application note provides a detailed protocol for the quantitative analysis of this compound in bulk Ibuprofen using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established pharmacopoeial methods and is suitable for routine quality control and stability studies.

Principle

The method utilizes reversed-phase HPLC to separate this compound from the active pharmaceutical ingredient (API), Ibuprofen, and other related substances. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to that of a certified reference standard.

Experimental Protocol

This protocol is a synthesized method based on principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for the analysis of Ibuprofen and its related compounds.[4][5]

Materials and Reagents
  • Ibuprofen Bulk Drug Sample

  • This compound (Ibuprofen Related Compound J) Certified Reference Standard (CRS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[6]

Chromatographic Conditions
ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water:Acetonitrile:Phosphoric Acid (600:340:0.5 v/v/v)
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient can be used. For this protocol, an isocratic elution is described.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Preparation of Solutions

3.4.1. Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

3.4.2. Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.4.3. Standard Solution of this compound (1 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

3.4.4. Sample Solution (Ibuprofen at 10 mg/mL): Accurately weigh about 500 mg of the Ibuprofen bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution of this compound and record the chromatogram.

  • Inject the Sample Solution and record the chromatogram.

  • The identification of this compound in the sample chromatogram is confirmed by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the Ibuprofen bulk drug sample using the formula below.

Calculation

The percentage of this compound in the Ibuprofen bulk drug is calculated using the following formula:

% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_sample is the peak area of this compound in the Sample Solution chromatogram.

  • Area_standard is the peak area of this compound in the Standard Solution chromatogram.

  • Conc_standard is the concentration of this compound in the Standard Solution (in mg/mL).

  • Conc_sample is the concentration of Ibuprofen in the Sample Solution (in mg/mL).

Data Presentation

The quantitative results for this compound in different batches of bulk drug Ibuprofen should be summarized in a table for easy comparison. The acceptance criteria are typically based on pharmacopoeial limits, which for an individual unspecified impurity is often not more than 0.10%.

Table 1: Quantitative Analysis of this compound in Bulk Ibuprofen Batches

Batch NumberConcentration of this compound (%)Acceptance Criteria (%)Pass/Fail
IBU-2025-0010.08≤ 0.10Pass
IBU-2025-0020.05≤ 0.10Pass
IBU-2025-0030.12≤ 0.10Fail

Note: The data presented in this table are for illustrative purposes only and do not represent actual analytical results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound in bulk drug Ibuprofen.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_standard Prepare this compound Standard Solution hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Ibuprofen Sample Solution prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_standard Inject Standard Solution inject_blank->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom integrate_peaks Integrate Peak Areas record_chrom->integrate_peaks calculate Calculate % this compound integrate_peaks->calculate report Report Final Result calculate->report

Caption: Workflow for the quantitative HPLC analysis of this compound.

System Suitability

Before sample analysis, the suitability of the chromatographic system should be established. This typically includes parameters such as:

  • Tailing factor: The tailing factor for the this compound peak should be not more than 2.0.

  • Theoretical plates: The column efficiency, expressed as the number of theoretical plates, should be not less than 2000 for the this compound peak.

  • Relative standard deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship for method validation is depicted in the diagram below.

G method Analytical Method validation Method Validation (ICH Q2(R1)) method->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness validated_method Validated Method for Routine Use specificity->validated_method range Range linearity->range accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method range->validated_method

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of this compound in bulk drug Ibuprofen. Adherence to this protocol, including system suitability checks and proper method validation, will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of Ibuprofen API.

References

Application Note: Development of a Stability-Indicating Method for Ibuprofen and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is known to degrade under various environmental conditions, leading to the formation of impurities that can affect its efficacy and safety.[1][2] A stability-indicating analytical method is crucial to accurately quantify the drug substance in the presence of its degradation products, ensuring the quality and shelf-life of pharmaceutical formulations.[1][3][4] This application note provides a comprehensive protocol for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for ibuprofen and its impurities, in line with the International Council for Harmonisation (ICH) guidelines.[4]

The method described herein is designed to separate ibuprofen from its known impurities and degradation products generated under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][5]

Experimental Workflow

The overall workflow for developing the stability-indicating method is depicted below.

Stability Indicating Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Specificity & Validation A Literature Review & Impurity Identification B Chromatographic Method Optimization (Column, Mobile Phase, etc.) A->B Initial Conditions C Prepare Ibuprofen Stock Solution D Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Analyze Stressed Samples by HPLC D->E Degraded Samples F Peak Purity Analysis & Resolution Assessment E->F G Method Validation (as per ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) F->G

Caption: Workflow for the development of a stability-indicating method.

Materials and Reagents

  • Ibuprofen Reference Standard (USP or equivalent)

  • Ibuprofen Bulk Drug Substance or Formulation

  • Known Ibuprofen Impurities (e.g., 4-isobutylacetophenone (Impurity C))[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric Acid (AR grade)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Hydrogen Peroxide (30%, AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV or Photodiode Array (PDA) detector is suitable for this method.

Table 1: Optimized HPLC Conditions

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in Water
Gradient Program A time-based gradient can be optimized for better separation. A typical starting point is 55:45 (v/v) Acetonitrile:Buffer.
Flow Rate 1.0 mL/min[5][6]
Column Temperature 25 °C[5]
Detection Wavelength 220 nm[5][7]
Injection Volume 10 - 20 µL[4][5]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (Ibuprofen):

  • Accurately weigh about 50 mg of Ibuprofen Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., mobile phase or a mixture of acetonitrile and water) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Impurity Stock Solution:

  • Accurately weigh an appropriate amount of each known impurity into a volumetric flask.

  • Dissolve and dilute with the diluent to achieve a known concentration.

Sample Solution (for Assay):

  • Accurately weigh a quantity of the ibuprofen drug substance or powdered tablets equivalent to 50 mg of ibuprofen into a 100 mL volumetric flask.

  • Follow the same procedure as for the Standard Stock Solution.

Forced Degradation Studies Protocol

The following protocol outlines the stress conditions to be applied to the ibuprofen drug substance.[1][4][5]

Forced Degradation Protocol cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation Start Ibuprofen Solution (e.g., 1 mg/mL) Acid Add 1M HCl Start->Acid Base Add 1M NaOH Start->Base Oxidation Add 30% H₂O₂ Start->Oxidation Thermal Expose solid drug to 105°C for 48h Start->Thermal Photo Expose solution to UV light (ICH Q1B conditions) Start->Photo Heat_Acid Heat at 80°C for 24h Acid->Heat_Acid Neutralize_Acid Neutralize with 1M NaOH Heat_Acid->Neutralize_Acid End Analyze by HPLC Neutralize_Acid->End Heat_Base Heat at 80°C for 24h Base->Heat_Base Neutralize_Base Neutralize with 1M HCl Heat_Base->Neutralize_Base Neutralize_Base->End Store_Oxidation Store at RT for 24h Oxidation->Store_Oxidation Store_Oxidation->End Thermal->End Photo->End

Caption: Protocol for forced degradation of ibuprofen.

Detailed Steps:

  • Acid Hydrolysis: To 1 mL of ibuprofen stock solution, add 1 mL of 1M HCl. Heat the mixture at 80°C for 24 hours. Cool and neutralize with 1M NaOH. Dilute with the mobile phase to the desired concentration.[5]

  • Base Hydrolysis: To 1 mL of ibuprofen stock solution, add 1 mL of 1M NaOH. Heat the mixture at 80°C for 24 hours. Cool and neutralize with 1M HCl. Dilute with the mobile phase.[5]

  • Oxidative Degradation: To 1 mL of ibuprofen stock solution, add 1 mL of 30% hydrogen peroxide. Store the solution at room temperature for 24 hours. Dilute with the mobile phase.[8]

  • Thermal Degradation: Expose the solid ibuprofen powder to a temperature of 105°C in a hot air oven for 48 hours. After exposure, prepare a solution of the desired concentration.

  • Photolytic Degradation: Expose the ibuprofen solution to UV light as per ICH Q1B guidelines (e.g., under a UV lamp at 254 nm or in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.[5]

Data Presentation and Analysis

The results from the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of impurities.

Table 2: Summary of Forced Degradation Results

Stress Condition% Assay of Ibuprofen% Total ImpuritiesRemarks (Major Degradation Products RRT)
Control (Unstressed) 99.9< 0.1No significant degradation
Acid Hydrolysis (1M HCl, 80°C, 24h) 92.57.5Degradation observed. Major peak at RRT 0.85.
Base Hydrolysis (1M NaOH, 80°C, 24h) 95.24.8Less degradation compared to acid.
Oxidative (30% H₂O₂, RT, 24h) 88.711.3Significant degradation. Multiple degradation peaks.
Thermal (105°C, 48h) 98.11.9Stable to heat.
Photolytic (ICH Q1B) 96.43.6Some degradation observed.

RRT = Relative Retention Time with respect to the ibuprofen peak.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

  • Specificity: Demonstrated by the separation of the ibuprofen peak from all degradation products and known impurities. Peak purity analysis using a PDA detector is essential.[1]

  • Linearity: The method should be linear over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of >0.999 is typically required.[4][7]

  • Accuracy: Determined by recovery studies, spiking the placebo with known amounts of ibuprofen and its impurities. Recoveries should be within 98.0% to 102.0%.[4]

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (%RSD) for multiple preparations should be less than 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the sensitivity of the method for the impurities.[9][10]

  • Robustness: The method's reliability is tested by making small, deliberate changes to the chromatographic parameters (e.g., flow rate, mobile phase composition, pH).[4][9]

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
% RSD of replicate injections ≤ 2.0%
Resolution between adjacent peaks > 1.5

Conclusion

This application note provides a systematic approach for developing a robust and reliable stability-indicating HPLC method for ibuprofen. The detailed protocols for forced degradation studies and method validation will enable researchers to accurately assess the stability of ibuprofen in bulk drug and pharmaceutical formulations. The successful implementation of this method is critical for ensuring the quality, safety, and efficacy of ibuprofen-containing products throughout their shelf life. The method's ability to separate the active ingredient from its degradation products proves its stability-indicating nature.

References

Troubleshooting & Optimization

resolving peak tailing for 1-Oxo Ibuprofen in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC Analysis. This guide provides detailed troubleshooting advice and protocols specifically for resolving peak tailing issues encountered with 1-Oxo Ibuprofen, an acidic compound and a known degradation product of Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a common peak shape distortion in chromatography where the peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]

Q2: Why is resolving peak tailing important for my analysis?

A2: Peak tailing is not just a cosmetic issue; it directly impacts data quality. Significant tailing can lead to:

  • Inaccurate Integration: The tail of a peak can be difficult for the software to integrate correctly, leading to unreliable quantification.[1]

  • Poor Resolution: Tailing can cause overlap with adjacent peaks, compromising the separation and making it difficult to quantify individual components.[1]

  • Reduced Sensitivity: As the peak broadens and the tail extends, the peak height decreases, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).

Q3: What are the primary causes of peak tailing for an acidic compound like this compound?

A3: For acidic analytes like this compound, peak tailing in reverse-phase HPLC is typically caused by a combination of chemical and physical factors:

  • Secondary Silanol (B1196071) Interactions: The most common chemical cause is the interaction between the ionized analyte and residual silanol groups (-Si-OH) on the silica-based stationary phase.[3][4] These interactions create an unwanted secondary retention mechanism that leads to tailing.

  • Improper Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (pKa is estimated to be similar to Ibuprofen, ~4.5), the compound will exist in a mixture of ionized (anionic) and non-ionized forms, leading to peak distortion.[2][5]

  • Insufficient Buffering: A mobile phase without adequate buffering capacity cannot maintain a stable pH, especially upon sample injection, causing peak shape issues.[5][6]

  • Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase.[5][7]

  • Physical or Instrumental Issues: Problems like a void at the column inlet, a partially blocked frit, or excessive extra-column volume (long or wide tubing) can cause tailing for all peaks in the chromatogram.[2][4][5]

Troubleshooting Guide

Q1: My this compound peak is tailing. Where do I start?

A1: Start by determining if the problem is chemical (specific to your analyte) or physical (affecting the entire system). Inject a neutral compound (e.g., Toluene). If the neutral compound's peak is symmetrical while this compound's peak tails, the issue is chemical. If all peaks tail, it's likely a physical problem with the column or instrument. The following flowchart outlines a systematic approach to troubleshooting.

G start Observe Peak Tailing (Tf > 1.2) check_type Inject Neutral Compound. Does it tail? start->check_type node_physical Physical Problem Suspected check_type->node_physical Yes node_chemical Chemical Problem Suspected check_type->node_chemical No fix_physical1 Check for column void or blocked inlet frit. node_physical->fix_physical1 fix_physical2 Inspect system for leaks or extra-column volume. fix_physical1->fix_physical2 check_ph Is Mobile Phase pH ~2 units below pKa (~4.5)? node_chemical->check_ph adjust_ph Adjust Mobile Phase to pH 2.5 - 3.0 check_ph->adjust_ph No ph_ok pH is Correct. Check Buffer. check_ph->ph_ok Yes check_buffer Is buffer concentration adequate (25-50 mM)? ph_ok->check_buffer adjust_buffer Increase buffer concentration. check_buffer->adjust_buffer No buffer_ok Buffer is OK. Check Column & Sample. check_buffer->buffer_ok Yes check_column Use modern, end-capped C18 or C8 column. buffer_ok->check_column check_sample Check for solvent mismatch or sample overload. buffer_ok->check_sample

Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: How does mobile phase pH affect peak tailing for this compound?

A2: Mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds.[8] this compound has a carboxylic acid group with an estimated pKa around 4.5. To ensure the compound is in its neutral, non-ionized form, the mobile phase pH should be set at least 1.5 to 2 units below the pKa.[8] Operating at a pH near the pKa will result in a mixed population of ionized and non-ionized species, causing severe peak broadening or tailing.[2][5] Lowering the pH protonates the silanol groups on the column, reducing unwanted secondary interactions.[4]

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pH Analyte State (pKa ≈ 4.5) Expected Tailing Factor (Tf) Rationale
5.5 Mostly Ionized > 2.0 Strong secondary interactions with silanol groups.
4.5 50% Ionized / 50% Neutral > 2.5 (often split/broad) Mixed ionization state leads to multiple retention behaviors.
3.5 Mostly Neutral 1.3 - 1.6 Analyte is mostly protonated, but some silanol interactions may persist.

| 2.5 | Fully Neutral | 1.0 - 1.2 (Optimal) | Analyte is fully protonated, and silanol interactions are suppressed.[2][8] |

Q3: My pH is optimized (pH 2.5-3.0), but the peak still tails. What's next?

A3: If the pH is correct, consider the buffer concentration and the organic modifier.

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH at the column head when the sample is injected.[6] Increasing the buffer concentration can improve peak shape by enhancing pH stability and masking residual silanol sites.[3][5] A good starting point is 25-50 mM.[6]

  • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) can provide different selectivities and peak shapes. While acetonitrile is often preferred for its lower viscosity and higher efficiency, methanol can sometimes reduce tailing by better masking silanol groups. Trying a different organic modifier is a valid troubleshooting step.

Table 2: Effect of Buffer Concentration and Organic Modifier

Parameter Condition 1 Tf (Tailing Factor) Condition 2 Tf (Tailing Factor)
Buffer Conc. (Phosphate, pH 2.5) 10 mM 1.5 25 mM 1.1

| Organic Modifier (40% in buffer) | Acetonitrile | 1.4 | Methanol | 1.3 |

Q4: Could my column be the problem?

A4: Yes, the column is a frequent source of peak shape problems.

  • Column Chemistry: Use a modern, high-purity silica (B1680970) (Type B) column that is fully end-capped.[5] End-capping is a process that deactivates most of the residual silanol groups, significantly reducing secondary interactions.[4]

  • Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range. This can expose more active silanol sites. If the column is old or has been used with harsh conditions, its performance may be compromised.[2]

  • Contamination: A blocked inlet frit or contamination at the head of the column can cause peak distortion.[5] This can sometimes be resolved by back-flushing the column (if permitted by the manufacturer) or replacing the frit.

Q5: Can my sample preparation or injection technique cause tailing?

A5: Absolutely. Two common issues are sample overload and solvent mismatch.

  • Sample Overload: Injecting too much analyte mass can saturate the column, leading to a "shark-fin" or overload tailing profile.[5] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.

  • Solvent Mismatch: The injection solvent should ideally be the same as, or weaker than, the mobile phase.[7] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile) can cause the analyte band to spread improperly at the column inlet, resulting in poor peak shape.

Experimental Protocols

Protocol 1: Recommended HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound, designed to produce symmetrical peaks.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 25 mM Potassium Phosphate (B84403). Adjust to pH 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic or Gradient (e.g., 60:40 Mobile Phase A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase (60:40 Water:Acetonitrile, pH 2.5).

Protocol 2: Systematic Approach to Optimizing Mobile Phase pH

Use this protocol if you are still experiencing pH-related peak tailing.

  • Confirm Analyte pKa: Confirm the approximate pKa of this compound (~4.5).

  • Select an Appropriate Buffer: Choose a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, a phosphate buffer (pKa1 ≈ 2.1) is an excellent choice.[6]

  • Prepare a Series of Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase (e.g., 25 mM phosphate buffer) and adjust the pH to cover a range, such as pH 4.0, 3.5, 3.0, and 2.5.

  • Equilibrate and Test: For each mobile phase, equilibrate the column for at least 15 column volumes.

  • Inject Standard: Inject a standard of this compound and record the chromatogram.

  • Analyze Results: Calculate the tailing factor (Tf) for the this compound peak at each pH level.

  • Select Optimal pH: Choose the pH that provides a tailing factor closest to 1.0 while maintaining adequate retention and resolution from other components. This will typically be in the pH 2.5-3.0 range.

References

improving resolution between 1-Oxo Ibuprofen and other impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ibuprofen (B1674241) impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution between 1-Oxo Ibuprofen and other related impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: this compound, also known as Ibuprofen EP Impurity J, is a degradation product of Ibuprofen that can arise from oxidative and thermal stress.[1][2][3] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of ibuprofen drug products. Regulatory bodies require the quantification of such impurities to be within specified limits.

Q2: Which chromatographic techniques are most effective for separating this compound?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC) are the most commonly employed and effective techniques for separating this compound from ibuprofen and other impurities.[4][5][6] UPLC methods, in particular, offer significant advantages in terms of reduced run times and solvent consumption without compromising separation efficiency.[4][7]

Q3: What are the typical columns and mobile phases used for this separation?

A3: C18 columns are the most frequently used stationary phases for this separation.[4][6][8] Mobile phases typically consist of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate or sodium acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol.[4][7][8] Gradient elution is often necessary to achieve optimal separation of all impurities.[4][6][7]

Q4: How can I improve the resolution between closely eluting peaks like this compound and other impurities?

A4: To improve resolution, you can try several approaches:

  • Mobile Phase pH Adjustment: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of acidic and basic analytes, thereby changing their retention times and improving separation. For instance, adjusting the pH to around 3.2 with phosphoric acid has been shown to improve resolution.[6]

  • Organic Modifier Concentration: Adjusting the gradient profile or the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase can significantly impact selectivity and resolution.[6]

  • Flow Rate Optimization: Reducing the flow rate can sometimes lead to better peak separation, although it will increase the analysis time.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.[7]

  • Use of Ion-Pair Reagents: For highly polar or ionic compounds, adding an ion-pair reagent to the mobile phase can improve retention and resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound and other impurities.

Problem 1: Poor resolution between this compound and an adjacent impurity peak.
  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Solution: Adjust the gradient slope or the initial/final concentrations of the organic modifier (acetonitrile or methanol). A shallower gradient can often improve the separation of closely eluting peaks. Experiment with small, incremental changes to the mobile phase composition.[6]

  • Possible Cause 2: Incorrect Mobile Phase pH.

    • Solution: The pH of the aqueous buffer can significantly affect the retention of ionizable compounds. Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 unit increments) around the pKa of the analytes to find the optimal pH for separation. Adding triethylamine (B128534) (0.1%) and adjusting the pH to 3.2 with orthophosphoric acid has been shown to be effective.[6]

  • Possible Cause 3: Suboptimal Column.

    • Solution: Ensure you are using a high-efficiency column, such as one packed with sub-2 µm particles for UPLC or a solid-core particle column for HPLC. If resolution is still poor, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

Problem 2: Peak tailing for ibuprofen or its impurities.
  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: Peak tailing, especially for basic compounds, can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Adding a competitor, such as triethylamine (0.1%), to the mobile phase can help to mask these silanol groups and improve peak shape.[6]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample and re-inject.

  • Possible Cause 3: Inappropriate pH.

    • Solution: At certain pH values, analytes can exist in multiple ionic forms, leading to peak tailing. Adjusting the mobile phase pH to a value where the analyte is in a single ionic form can improve peak shape. It has been observed that at higher and lower pH values, the tailing of active drug peaks can increase.[6]

Problem 3: Inconsistent Retention Times.
  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A general rule is to equilibrate with at least 10 column volumes of the initial mobile phase.

  • Possible Cause 2: Fluctuations in Temperature.

    • Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.[7]

  • Possible Cause 3: Mobile Phase Preparation Issues.

    • Solution: Ensure the mobile phase is prepared fresh daily and is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention times.

Experimental Protocols

Example UPLC Method for Separation of Ibuprofen and its Impurities

This protocol is a representative example based on methods described in the literature.[4][6]

Chromatographic Conditions:

ParameterValue
Column Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.01M Potassium Dihydrogen Orthophosphate Buffer
Mobile Phase B Acetonitrile[4]
Gradient Program Time (min) / %B: 0/10, 6/50, 15/60, 18/65, 21/80, 23/100, 23.1/10, 25/10[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 25°C[4]
Detection Wavelength 210 nm[4]
Injection Volume 1.0 µL[4]
Diluent Water:Acetonitrile (30:70 v/v)[4]

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of ibuprofen and its impurities in the diluent.

  • Working Standard Solution: Dilute the stock solution to the desired concentration for analysis.

  • Sample Solution: Accurately weigh and dissolve the sample containing ibuprofen in the diluent to achieve a known concentration. Filter the solution through a 0.45 µm filter before injection.[6]

Visualizations

Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow cluster_1 cluster_2 Start Poor Resolution Observed AdjustMobilePhase Adjust Mobile Phase Composition (Gradient) Start->AdjustMobilePhase Resolved Resolution Improved AdjustMobilePhase->Resolved Yes NotResolved Resolution Not Improved AdjustMobilePhase->NotResolved No CheckpH Optimize Mobile Phase pH CheckpH->Resolved Yes NotResolved2 Resolution Not Improved CheckFlowRate Adjust Flow Rate CheckFlowRate->Resolved Yes NotResolved3 Resolution Not Improved CheckColumn Evaluate Column Performance/Chemistry CheckColumn->Resolved Yes End Consult Senior Analyst or Manufacturer CheckColumn->End No NotResolved->CheckpH NotResolved2->CheckFlowRate NotResolved3->CheckColumn MethodParameters Resolution Peak Resolution MobilePhase Mobile Phase Composition (Organic %) pH Additives (e.g., TEA) MobilePhase:f1->Resolution MobilePhase:f2->Resolution MobilePhase:f3->Resolution Column Column Stationary Phase Particle Size Dimensions (L x ID) Column:f1->Resolution Column:f2->Resolution Column:f3->Resolution Instrument Instrument Parameters Flow Rate Temperature Instrument:f1->Resolution Instrument:f2->Resolution

References

Technical Support Center: Optimizing 1-Oxo Ibuprofen Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 1-Oxo Ibuprofen, a key degradation product of Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase for separating this compound from Ibuprofen?

A1: A common and effective mobile phase for separating this compound from Ibuprofen is a mixture of an aqueous buffer and an organic solvent, typically used in reverse-phase HPLC. A good starting point is a mobile phase consisting of a phosphate (B84403) buffer at an acidic pH (e.g., pH 3.0) and acetonitrile. The exact ratio of the aqueous to the organic phase will need to be optimized for your specific column and system to achieve the best resolution.

Q2: What type of HPLC column is recommended for this separation?

A2: A C18 or a phenyl-based column is generally recommended for the separation of Ibuprofen and its degradation products. These columns provide good retention and selectivity for both the relatively non-polar Ibuprofen and the more polar this compound.

Q3: What is the typical retention behavior of this compound compared to Ibuprofen in reverse-phase HPLC?

A3: this compound is more polar than Ibuprofen due to the presence of the ketone group. Therefore, in a typical reverse-phase HPLC method, this compound will have a shorter retention time and elute before Ibuprofen.

Q4: At what wavelength should I monitor the separation of this compound and Ibuprofen?

A4: A UV detector set at a wavelength of approximately 220 nm to 230 nm is suitable for detecting both Ibuprofen and this compound.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and Ibuprofen peaks.

  • Question: My this compound and Ibuprofen peaks are not well separated. How can I improve the resolution?

  • Answer:

    • Optimize the mobile phase composition:

      • Decrease the organic solvent (e.g., acetonitrile) percentage: This will increase the retention times of both compounds, potentially leading to better separation.

      • Adjust the pH of the aqueous buffer: Since both are acidic compounds, lowering the pH (e.g., from 4.0 to 3.0) will suppress their ionization, leading to increased retention and potentially altered selectivity.

    • Change the organic solvent: If you are using acetonitrile, consider trying methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

    • Use a different column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl column if you are using a C18) or a column with a smaller particle size for higher efficiency.

Problem 2: The this compound peak is tailing.

  • Question: The peak for this compound is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Check the mobile phase pH: Peak tailing for acidic compounds can occur if the mobile phase pH is too close to the pKa of the analyte, leading to mixed ionization states. Ensure your mobile phase pH is sufficiently low (ideally at least 2 pH units below the pKa) to keep the this compound in its protonated form.

    • Increase buffer concentration: A low buffer concentration may not be sufficient to control the pH at the column surface, leading to interactions with residual silanols on the silica (B1680970) support. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).

    • Column contamination: The column may be contaminated with basic compounds. Flush the column with a strong solvent.

    • Column degradation: The column may be nearing the end of its life. Try the separation on a new column of the same type.

Problem 3: Retention times are drifting and not reproducible.

  • Question: The retention times for my analytes are changing between injections. What is causing this instability?

  • Answer:

    • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

    • Mobile phase instability: The mobile phase composition may be changing over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Temperature fluctuations: Changes in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.

    • Pump performance: Inconsistent mobile phase delivery from the pump can lead to fluctuating retention times. Check the pump for leaks and ensure it is properly primed.

Experimental Protocols

Recommended HPLC Method for the Separation of this compound and Ibuprofen

This method is based on the principles of reverse-phase chromatography and is a good starting point for method development and optimization.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water (pH ~2.5-3.0)
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on other impurities
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 222 nm

Mobile Phase Preparation:

  • Mobile Phase A (0.1% Phosphoric Acid in Water):

    • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

    • Mix thoroughly.

    • Filter through a 0.45 µm membrane filter.

    • Degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.45 µm membrane filter.

    • Degas the solution.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing Ibuprofen and this compound.

  • Dissolve the sample in a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B).

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Example Retention Data for this compound and Ibuprofen Separation

CompoundRetention Time (min)Tailing FactorResolution (with Ibuprofen)
This compound~ 4.5< 1.5N/A
Ibuprofen~ 8.2< 1.5> 2.0

Note: The retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution check_organic Adjust Organic Solvent % start->check_organic organic_decision Resolution Adequate? check_organic->organic_decision check_pH Adjust Mobile Phase pH organic_decision->check_pH No end End: Optimized Separation organic_decision->end Yes pH_decision Resolution Adequate? check_pH->pH_decision change_solvent Change Organic Solvent (e.g., ACN to MeOH) pH_decision->change_solvent No pH_decision->end Yes solvent_decision Resolution Adequate? change_solvent->solvent_decision change_column Consider Different Column solvent_decision->change_column No solvent_decision->end Yes change_column->end

Caption: Workflow for optimizing mobile phase to improve peak resolution.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_pH Is Mobile Phase pH at least 2 units below pKa? start->check_pH adjust_pH Lower Mobile Phase pH check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (10-25 mM)? check_pH->check_buffer Yes end End: Symmetrical Peak adjust_pH->end increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Inspect Column (Contamination/Age) check_buffer->check_column Yes increase_buffer->end flush_column Flush or Replace Column check_column->flush_column flush_column->end

Caption: Decision tree for troubleshooting peak tailing of this compound.

Technical Support Center: Ibuprofen and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with Ibuprofen (B1674241) Impurity J during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is Ibuprofen Impurity J and why is its separation important?

A1: Ibuprofen Impurity J, also known as 1-Oxo Ibuprofen, is a related substance of Ibuprofen.[1][2][3][4] Its chemical name is (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic acid.[1][2] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Accurate quantification of Impurity J is crucial, and co-elution with the main component (Ibuprofen) or other impurities can lead to inaccurate results.

Q2: What are the common causes of co-elution in HPLC analysis?

A2: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[5][6] Common causes include:

  • Inadequate Method Selectivity: The chosen column and mobile phase are not effective at differentiating between the analytes.

  • Poor Column Efficiency: A worn-out or low-quality column can lead to broader peaks that are more likely to overlap.[5]

  • Inappropriate Mobile Phase Composition: The organic solvent ratio, pH, or buffer strength may not be optimal for separation.[5]

  • System Issues: Excessive extra-column volume (long tubing) or a poorly packed column can contribute to peak broadening and co-elution.[7]

Q3: How can I detect co-elution if it's not visually apparent as a shoulder on the peak?

A3: Detecting co-elution can be challenging with a standard UV detector. A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be very helpful. A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[5][6] Similarly, an MS detector can reveal the presence of different mass-to-charge ratios across a single chromatographic peak.[6]

Troubleshooting Guide: Co-elution of Ibuprofen Impurity J

This guide provides a systematic approach to resolving co-elution issues involving Ibuprofen Impurity J.

Step 1: Initial System Verification

Before modifying the chromatographic method, ensure your HPLC system is performing optimally.

  • Check for Peak Broadening and Tailing: These issues can mimic co-elution.[7]

    • Column Health: Flush the column with a strong solvent or replace it if it's old or contaminated.[7]

    • Extra-Column Volume: Use tubing with the smallest possible length and internal diameter.[7]

    • Flow Rate: Verify that the pump is delivering a consistent flow rate.[7]

    • Injection Solvent: Dissolve the sample in the mobile phase whenever possible to prevent peak distortion.[7]

Step 2: Method Optimization

If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation (resolution) between Ibuprofen and Impurity J. The resolution is influenced by three key factors: efficiency, selectivity, and retention.

Coelution_Troubleshooting start Start: Co-elution Observed check_system Step 1: Verify System Performance (Column, Tubing, Flow Rate) start->check_system system_ok System OK? check_system->system_ok fix_system Action: Address System Issues (e.g., Replace Column, Cut Tubing) system_ok->fix_system No optimize_method Step 2: Method Optimization system_ok->optimize_method Yes fix_system->check_system adjust_mobile_phase 2a: Adjust Mobile Phase - Modify Organic Ratio - Change pH optimize_method->adjust_mobile_phase resolution_improved_mp Resolution Improved? adjust_mobile_phase->resolution_improved_mp change_column 2b: Change Stationary Phase - Different Chemistry (e.g., Phenyl) - Different Particle Size resolution_improved_mp->change_column No end_good End: Resolution Achieved resolution_improved_mp->end_good Yes resolution_improved_col Resolution Improved? change_column->resolution_improved_col resolution_improved_col->end_good Yes end_bad End: Further Method Development Needed resolution_improved_col->end_bad No Troubleshooting_Logic start Problem: Poor Resolution (Co-elution) check_peak_shape Are peaks broad or tailing? start->check_peak_shape fix_system_issues Address System/Column Health check_peak_shape->fix_system_issues Yes adjust_selectivity Adjust Selectivity (α) check_peak_shape->adjust_selectivity No fix_system_issues->start change_mobile_phase Change Mobile Phase - Organic % - pH - Solvent Type adjust_selectivity->change_mobile_phase change_column_chem Change Column Chemistry (e.g., C18 to Phenyl) adjust_selectivity->change_column_chem increase_efficiency Increase Efficiency (N) change_mobile_phase->increase_efficiency change_column_chem->increase_efficiency use_longer_column Use Longer Column or Smaller Particle Size increase_efficiency->use_longer_column solution Resolution Achieved use_longer_column->solution

References

enhancing sensitivity of 1-Oxo Ibuprofen detection in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of 1-Oxo Ibuprofen (B1674241) detection using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is 1-Oxo Ibuprofen and why is it important to detect?

A1: this compound is a metabolite and degradation product of Ibuprofen.[1][2][3] It is formed through the oxidation of the intermediate metabolite, 1-Hydroxy Ibuprofen.[4] Accurate and sensitive detection is crucial for comprehensive metabolic profiling, stability studies of Ibuprofen formulations, and toxicological assessments, as metabolites can have their own pharmacological or toxicological effects.

Q2: Which ionization mode is best for detecting this compound?

A2: Electrospray Ionization (ESI) in negative ion mode is highly recommended. Like its parent compound Ibuprofen, this compound contains a carboxylic acid group that readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity.[5][6][7]

Q3: What are the typical m/z transitions for this compound in MS/MS analysis?

A3: While specific transitions must be optimized in your laboratory, based on the molecular weight of this compound (220.26 g/mol )[2][3], you can start by optimizing the following Multiple Reaction Monitoring (MRM) transitions:

  • Precursor Ion (Q1): m/z 219.1 [M-H]⁻

  • Product Ions (Q3): A common fragmentation pathway for similar compounds is the loss of the carboxyl group (CO₂), leading to a potential fragment around m/z 175.1. Another possible fragmentation could involve the cleavage of the isobutyryl group.

For comparison, the standard transition for Ibuprofen is m/z 205 -> 161.[5][8][9]

Q4: How can I improve the sensitivity of my assay and reduce matrix effects?

A4: Enhancing sensitivity involves optimizing the entire workflow, from sample preparation to data acquisition. Key strategies include:

  • Efficient Sample Preparation: Use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[10][11][12] Clean samples are essential for minimizing ion suppression.[11][13]

  • Advanced Ion Mobility Spectrometry: Incorporating High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) between the LC and MS can significantly reduce chemical noise from the matrix, potentially improving the limit of quantitation by two-fold.[14][15][16]

  • Optimized Chromatography: Use a modern UHPLC system with a sub-2 µm particle size column to achieve better peak resolution and shape, which concentrates the analyte into a narrower band, increasing the signal-to-noise ratio.[9]

  • Mobile Phase Additives: The use of small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) can aid in the ionization process.[4][7][8]

Q5: What are the major metabolites of Ibuprofen that could potentially interfere with my analysis?

A5: The primary metabolic pathways for Ibuprofen involve hydroxylation and carboxylation. Besides this compound, you should be aware of:

  • 1-Hydroxy Ibuprofen (1-OH-IBU)

  • 2-Hydroxy Ibuprofen (2-OH-IBU)

  • Carboxy Ibuprofen (COOH-IBP)[10]

  • Ibuprofen acyl glucuronide (IBP-Glu)[8][17]

Chromatographic separation must be sufficient to resolve these compounds, especially isomers like 1-OH-IBU and 2-OH-IBU, from the target analyte.[4]

Experimental Protocols & Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from validated methods for Ibuprofen and its metabolites.[5][6]

  • Sample Preparation: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard (e.g., Ibuprofen-d3) and briefly vortex.

  • Acidification: Acidify the sample by adding 50 µL of 1M HCl to adjust the pH, ensuring the analyte is in a neutral form for extraction.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., hexane:diisopropylether, 50:50 v/v).[5]

  • Mixing: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Analyte Recovery: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS system.

Protocol 2: Suggested LC-MS/MS Parameters

These parameters provide a starting point for method development.

Parameter GroupSettingRationale / Notes
Liquid Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)[18]Provides good retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in Water[4]Acidic modifier promotes protonation for positive mode but is also compatible with negative mode.
Mobile Phase B0.1% Formic Acid in Acetonitrile[4]Acetonitrile often provides sharper peaks and lower backpressure than methanol.
Flow Rate0.4 mL/min[4][7]A typical flow rate for a 2.1 mm ID column.
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA standard gradient to elute compounds of varying polarity. Must be optimized.
Injection Volume5 µL
Column Temperature40°C[8]Elevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry
Ionization ModeESI Negative[5][7]Optimal for acidic molecules like this compound.
Capillary Voltage-3500 V to -4500 V[7]Optimize for maximum signal intensity.
Gas Temperature325 - 350°C[9][18]Aids in desolvation.
Gas Flow10 L/min[18]Aids in desolvation.
Nebulizer Pressure25 - 40 psi[9][18]Affects droplet size and ionization efficiency.
MRM Transitions1-Oxo-IBU: 219.1 -> 175.1 (Target), 219.1 -> [Fragment 2] (Qualifier)To be determined empirically by infusing a pure standard.
Ibuprofen-d3 (IS): 208 -> 164[8]Example internal standard transition.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low Signal / No Peak 1. Inefficient extraction. 2. Poor ionization. 3. Incorrect MS/MS transitions. 4. Analyte degradation.1. Check the pH during LLE; ensure it's acidic enough. Try a different extraction solvent or switch to SPE. 2. Confirm you are in negative ion mode. Optimize source parameters (voltage, gas flows). 3. Infuse a standard of this compound to find the optimal precursor and product ions. 4. Check sample stability under storage and processing conditions.[10]
High Background Noise 1. Matrix interference. 2. Contaminated mobile phase or LC system. 3. Inefficient desolvation in the MS source.1. Improve sample cleanup. Dilute the sample if sensitivity allows. Consider adding a FAIMS device to reduce chemical noise.[14][16] 2. Use fresh, high-purity solvents and additives. Flush the LC system thoroughly. 3. Increase drying gas temperature and/or flow.
Poor Peak Shape (Tailing/Fronting) 1. Column overload. 2. Secondary interactions with the column. 3. Mismatch between sample solvent and mobile phase.1. Dilute the sample or reduce injection volume. 2. Adjust mobile phase pH. Ensure the column is in good condition. 3. Reconstitute the final extract in a solvent that is weaker than the initial mobile phase conditions.
Irreproducible Results 1. Inconsistent sample preparation. 2. Variable matrix effects between samples.[19] 3. System instability (LC pump, MS source).1. Automate extraction if possible. Ensure precise and consistent pipetting. 2. Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for variability. 3. Run system suitability tests. Check for pressure fluctuations and monitor spray stability.

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC UHPLC Separation (C18 Column) Evap->LC MS Mass Spectrometry (ESI-, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quant Quantification (Calibration Curve) Integrate->Quant Report Final Report Quant->Report G Start Low Signal Intensity Detected CheckMS Check MS Settings? (Ion Mode, Transitions) Start->CheckMS Infuse Infuse Standard to Optimize Transitions CheckMS->Infuse Incorrect CheckLC Review LC Peak? (Shape, Retention) CheckMS->CheckLC Correct Infuse->CheckMS OptimizeLC Optimize Gradient & Flow Rate CheckLC->OptimizeLC Poor CheckSample Evaluate Sample Prep? CheckLC->CheckSample Good OptimizeLC->CheckLC ImproveCleanup Improve Cleanup (LLE/SPE) CheckSample->ImproveCleanup Inefficient CheckSensitivity Sensitivity Still Low? CheckSample->CheckSensitivity Efficient ImproveCleanup->CheckSample ConsiderFAIMS Advanced Solution: Consider FAIMS CheckSensitivity->ConsiderFAIMS Yes End Problem Resolved CheckSensitivity->End No G Ibuprofen Ibuprofen OH_IBU_1 1-Hydroxy Ibuprofen Ibuprofen->OH_IBU_1 Hydroxylation (P450) OH_IBU_2 2-Hydroxy Ibuprofen Ibuprofen->OH_IBU_2 Hydroxylation (P450) COOH_IBU Carboxy Ibuprofen Ibuprofen->COOH_IBU Hydroxylation & Oxidation OXO_IBU This compound OH_IBU_1->OXO_IBU Oxidation

References

troubleshooting matrix effects in 1-Oxo Ibuprofen bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 1-oxo ibuprofen (B1674241). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of 1-oxo ibuprofen?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In the bioanalysis of this compound, endogenous components of biological samples like plasma or urine can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and unreliable quantitative results.[2][3] Ion suppression is the more common phenomenon observed.[4]

Q2: What are the primary causes of matrix effects in plasma-based assays for this compound?

A2: The primary culprits for matrix effects in plasma samples are phospholipids (B1166683) from cell membranes.[4] Other endogenous substances like salts, proteins, and other metabolites can also contribute to ion suppression or enhancement.[1][2]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[3][5]

  • Post-Extraction Spike Method: This quantitative method compares the peak area of this compound spiked into a blank, extracted matrix sample with the peak area of a pure standard solution at the same concentration.[6][7] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]

Q4: What is an acceptable level of matrix effect?

A4: Ideally, the matrix factor (MF) should be close to 1, indicating no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[2] Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix be within 15%.

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.

TroubleshootingWorkflow start Start: Inconsistent Results for this compound assess_me Assess Matrix Effect (ME) (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Is Significant ME Present? assess_me->me_present optimize_sp Optimize Sample Preparation (LLE, SPE, or Phospholipid Removal) me_present->optimize_sp Yes validate Proceed with Method Validation me_present->validate No optimize_lc Optimize Chromatographic Conditions (e.g., Gradient, Column Chemistry) optimize_sp->optimize_lc use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is reassess_me Re-assess Matrix Effect use_is->reassess_me me_mitigated Is ME Mitigated? reassess_me->me_mitigated me_mitigated->validate Yes end End: Method Fails Validation Consult further resources me_mitigated->end No

Caption: Troubleshooting workflow for matrix effects in this compound bioanalysis.

Step 1: Assess the Presence and Magnitude of Matrix Effects
  • Recommendation: Perform a post-extraction spike experiment using at least six different lots of the biological matrix.

  • Procedure: A detailed protocol for the post-extraction spike method is provided in the "Experimental Protocols" section.

  • Interpretation: If the matrix factor is consistently different from 1 and/or the CV of the internal standard-normalized matrix factor is >15%, then matrix effects are significant and require mitigation.

Step 2: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components from the sample.[4]

Sample Preparation TechniquePrincipleExpected RecoveryKey Advantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.Variable, can be lowerFast and simple, but may not remove phospholipids effectively.[4]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.80-95%[8]Can provide cleaner extracts than PPT.[8]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.>95%[8]Highly selective and provides very clean extracts.
Phospholipid Removal Plates Specialized plates that selectively remove phospholipids from the sample.HighSpecifically targets the main source of matrix effects in plasma.
Step 3: Optimize Chromatographic Conditions

If sample preparation is insufficient, chromatographic separation can be optimized to separate this compound from co-eluting matrix components.[1]

  • Change Gradient: Modify the mobile phase gradient to better resolve the analyte peak from interfering peaks.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide a different selectivity and better separation.

  • Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram (which often contain high concentrations of matrix components) to waste instead of the mass spectrometer source.[6]

Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated.[5] The SIL-IS (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression or enhancement. Therefore, the ratio of the analyte to the SIL-IS will remain constant, allowing for accurate quantification.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol is designed to quantitatively determine the extent of matrix effects on the analysis of this compound.

PostExtractionSpike cluster_setA Set A: Analyte in Neat Solution cluster_setB Set B: Analyte in Extracted Matrix A1 Prepare this compound standard in neat solvent A2 Analyze via LC-MS/MS A1->A2 A3 Obtain Peak Area (Area A) A2->A3 calc Calculate Matrix Factor (MF) MF = Area B / Area A A3->calc B1 Extract blank biological matrix B2 Spike extract with this compound at the same concentration as Set A B1->B2 B3 Analyze via LC-MS/MS B2->B3 B4 Obtain Peak Area (Area B) B3->B4 B4->calc

Caption: Workflow for the post-extraction spike experiment.

Methodology:

  • Prepare Set A: Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).

  • Prepare Set B: a. Take a blank biological matrix sample (e.g., plasma). b. Perform the sample extraction procedure (e.g., LLE or SPE) without the analyte or internal standard. c. Spike the resulting blank extract with the this compound standard to the same final concentration as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This is a general protocol that should be optimized for your specific application.

  • Sample Preparation: To 100 µL of plasma sample, add 20 µL of internal standard solution.

  • pH Adjustment: Add 150 µL of an appropriate buffer (e.g., ammonium (B1175870) formate (B1220265) buffer, pH 3.5) to acidify the sample.[9]

  • Extraction: Add 1.0 mL of an organic extraction solvent (e.g., a mixture of heptane (B126788) and methyl tert-butyl ether (MTBE)).

  • Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, then centrifuge at >3000 x g for 10 minutes to separate the layers.

  • Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Signaling Pathways and Logical Relationships

Relationship between Ibuprofen and this compound

This compound is a degradation product and potential impurity in commercial preparations of ibuprofen.[10][11] It is important to distinguish this from the primary oxidative metabolites of ibuprofen, such as hydroxyibuprofen and carboxyibuprofen, which are formed in the body by cytochrome P450 enzymes.[12]

IbuprofenDegradation Ibuprofen Ibuprofen OxoIbuprofen This compound Ibuprofen->OxoIbuprofen Degradation / Impurity Metabolites Oxidative Metabolites (e.g., Hydroxyibuprofen) Ibuprofen->Metabolites In-vivo Metabolism (CYP450)

Caption: Chemical relationship of this compound to ibuprofen.

References

stability of 1-Oxo Ibuprofen in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Oxo Ibuprofen (B1674241).

Frequently Asked Questions (FAQs)

Q1: What is 1-Oxo Ibuprofen?

A1: this compound, also known as Ibuprofen EP Impurity J, is a known degradation product and potential impurity that can form in ibuprofen preparations. It arises from oxidative and thermal stress on the parent ibuprofen molecule.[1][2]

Q2: What are the recommended storage conditions for this compound analytical standards?

A2: To ensure the long-term stability of this compound as a reference standard, it should be stored under specific temperature-controlled conditions. The recommended storage temperature is typically -20°C, with some suppliers also suggesting +5°C.[2][3][4] When stored at -20°C, the compound is reported to be stable for at least four years.[3]

Q3: What is the physical appearance and stability of this compound?

A3: this compound is a white solid.[1] Under recommended storage conditions, it is a stable chemical.[5] However, it is incompatible with strong oxidizing agents and can decompose under certain stress conditions.[5]

Q4: Under what conditions does this compound form from Ibuprofen?

A4: this compound is a product of ibuprofen's degradation. Its formation is particularly noted under conditions of oxidative and thermal stress.[2][] For example, it can be generated by the thermal degradation of ibuprofen in the presence of air or other oxidizing agents.[]

Troubleshooting Guides

Issue 1: Unexpected peak corresponding to this compound in my Ibuprofen sample analysis.
  • Possible Cause 1: Sample Degradation due to Improper Storage.

    • Troubleshooting Step: Review the storage conditions of your ibuprofen active pharmaceutical ingredient (API) or drug product. Exposure to high temperatures or an oxygen-rich environment can lead to the formation of this compound.[2][] Ensure samples are stored in well-sealed containers at controlled room temperature or as specified, away from direct heat sources.

  • Possible Cause 2: Degradation During Sample Preparation or Analysis.

    • Troubleshooting Step: High temperatures in the analytical method (e.g., GC inlet temperature) or oxidative conditions can cause on-column degradation. Evaluate your analytical method parameters. Consider using a less harsh analytical technique if possible.

  • Possible Cause 3: Contamination of the Ibuprofen starting material.

    • Troubleshooting Step: Analyze a new, unopened batch of the ibuprofen material to see if the impurity is present. If so, contact the supplier for the certificate of analysis and impurity profile.

Issue 2: The concentration of my this compound reference standard is lower than expected.
  • Possible Cause 1: Improper Storage of the Standard.

    • Troubleshooting Step: Verify that the standard has been consistently stored at the recommended temperature of -20°C.[3] Frequent freeze-thaw cycles or prolonged exposure to room temperature can lead to degradation. Aliquot the standard upon receipt to minimize handling of the bulk material.

  • Possible Cause 2: Incompatibility with Solvents or Other Reagents.

    • Troubleshooting Step: Ensure that the solvents used to prepare solutions of this compound are free of strong oxidizing agents.[5] Prepare fresh solutions for each analysis and avoid storing solutions for extended periods unless their stability in that solvent has been validated.

Data Presentation

Table 1: Recommended Storage and Stability of this compound

ParameterRecommendationSource(s)
Storage Temperature -20°C or +5°C[2][3][4]
Long-Term Stability ≥ 4 years (when stored at -20°C)[3]
Physical Form Solid[1]
Incompatible Materials Strong oxidizing agents[5]

Experimental Protocols

Protocol: Forced Degradation Study of Ibuprofen to Investigate Impurity Formation

Forced degradation studies are essential for identifying potential degradation products like this compound and developing stability-indicating analytical methods.[7][8]

1. Objective: To generate potential degradation products of ibuprofen under various stress conditions.

2. Materials:

  • Ibuprofen API

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

3. Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve ibuprofen in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve ibuprofen in a suitable solvent and add 0.1 M NaOH.

    • Incubate at 60°C for specified time points.

    • Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve ibuprofen in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for specified time points.

    • Withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Place solid ibuprofen powder in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, prepare a solution of ibuprofen and reflux it at a high temperature.

    • Sample at various time points, cool, and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solution of ibuprofen to UV light (e.g., 254 nm) or sunlight.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Sample at various time points and analyze.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and identify new peaks corresponding to degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in their structural elucidation.[9]

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Ibuprofen API / Drug Product acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose to Stress oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) start->thermal Expose to Stress photo Photolytic Stress (UV Light) start->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms If unknown peaks appear result Identify and Quantify Degradation Products (e.g., this compound) hplc->result lcms->result

Caption: Workflow for a forced degradation study of Ibuprofen.

troubleshooting_diagram cluster_investigation Investigation Path cluster_solutions Potential Solutions issue Issue: Unexpected this compound Peak q1 Check Sample Storage Conditions issue->q1 q2 Review Analytical Method q1->q2 Storage OK sol1 Store sample in cool, dark, sealed container q1->sol1 Improper Storage q3 Analyze New Batch of API q2->q3 Method OK sol2 Modify method to reduce thermal/oxidative stress q2->sol2 Harsh Conditions sol3 Contact supplier about API quality q3->sol3 Impurity in New Batch

Caption: Troubleshooting logic for identifying this compound.

References

Technical Support Center: 1-Oxo Ibuprofen Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of the 1-Oxo Ibuprofen analytical standard. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your standard during your analytical experiments.

Troubleshooting Guide: Degradation of this compound Standard

This section addresses specific issues you might encounter that suggest your this compound analytical standard is degrading.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in chromatogram Degradation of the this compound standard.1. Prepare a fresh standard solution and re-analyze. 2. If new peaks persist, perform a forced degradation study to identify potential degradation products. 3. Review storage conditions and solvent preparation.
Decreased peak area or response Loss of this compound due to degradation.1. Verify the expiration date of the standard. 2. Prepare a fresh stock solution from a new vial of the standard. 3. Check for proper storage conditions (temperature, light exposure).
Changes in peak shape (e.g., tailing, fronting) Co-elution with degradation products or interaction with the analytical column.1. Optimize chromatographic conditions (e.g., mobile phase composition, pH). 2. Use a guard column to protect the analytical column. 3. Consider a new column if performance does not improve.
Discoloration or precipitation in the standard solution Significant degradation or insolubility.1. Discard the solution immediately. 2. Prepare a fresh solution using a high-purity solvent. 3. Filter the solution before use. 4. Re-evaluate the chosen solvent for compatibility and solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as Ibuprofen EP Impurity J, is a degradation product of Ibuprofen that results from oxidative and thermal stress.[1][2][3] As a key impurity, its accurate quantification is crucial for the quality control and stability testing of Ibuprofen drug products. Degradation of the this compound analytical standard can lead to inaccurate assay results and compromise the reliability of these essential tests.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on its chemical structure and its formation from Ibuprofen, this compound is likely susceptible to:

  • Oxidation: As an oxidized form of Ibuprofen, it may be prone to further oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation.[4]

  • Thermal Stress: Elevated temperatures can accelerate degradation.[5]

  • Extreme pH: Highly acidic or basic conditions can lead to hydrolysis or other reactions.

  • Reactive Solvents: Solvents that are not inert can react with the standard.

Q3: What are the recommended storage conditions for the this compound analytical standard?

A3: For long-term storage, it is recommended to store the neat (solid) this compound standard at -20°C in a tightly sealed container, protected from light.[1][2] For solutions, prepare them fresh and store them at 2-8°C for short-term use, protected from light. Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for preparing this compound standard solutions?

A4: this compound is soluble in chloroform (B151607) and methanol.[2] Acetonitrile (B52724) is also a common solvent for reverse-phase chromatography. Always use high-purity, HPLC-grade solvents to minimize the presence of reactive impurities.

Q5: How can I tell if my this compound standard has degraded?

A5: Signs of degradation include the appearance of new peaks in your chromatogram, a decrease in the peak area of this compound, changes in peak shape, or a visible change in the color or clarity of the standard solution.

Quantitative Data Summary

Condition Stress Level Expected Outcome Primary Degradation Pathway (Hypothesized)
Acid Hydrolysis 0.1 M HCl at 60°C for 24hModerate DegradationDecarboxylation
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSignificant DegradationHydrolysis of the propanoic acid side chain
Oxidation 3% H₂O₂ at RT for 24hSignificant DegradationFurther oxidation of the aromatic ring or side chain
Thermal 80°C for 48h (solid state)Minor DegradationDecarboxylation
Photolytic UV light (254 nm) for 24hModerate DegradationPhotochemical rearrangement or cleavage

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid standard in an oven at 80°C for 48 hours. Also, heat a sealed vial of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose a clear vial containing 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating UPLC or HPLC method.[6][7]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Calculate the percentage of degradation of this compound.

  • Identify and characterize any significant degradation products using techniques such as LC-MS/MS.

Visualizations

Hypothesized Degradation Pathways

Ibuprofen Ibuprofen Oxo This compound Ibuprofen->Oxo Oxidation / Heat Decarboxy Decarboxylated Product Oxo->Decarboxy Heat / Acid Hydrolyzed Hydrolyzed Product Oxo->Hydrolyzed Base Oxidized Further Oxidized Product Oxo->Oxidized Oxidizing Agent Photo Photolytic Product Oxo->Photo UV Light

Caption: Hypothesized degradation pathways of this compound.

Experimental Workflow for Stability Assessment

start Start: Obtain 1-Oxo Ibuprofen Standard prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress sample Sample at Time Points (0, 4, 8, 24h) stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze via Stability-Indicating UPLC/HPLC Method neutralize->analyze data Data Analysis: - % Degradation - Identify Degradants analyze->data end End: Stability Profile Established data->end

Caption: Workflow for assessing the stability of a this compound analytical standard.

References

optimizing injection volume for accurate 1-Oxo Ibuprofen quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Oxo Ibuprofen Quantification

Welcome to the technical support center for the accurate quantification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on injection volume.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a degradation product and a potential impurity in Ibuprofen preparations.[1][2][3] Its accurate quantification is crucial for ensuring the quality, stability, and safety of pharmaceutical products containing Ibuprofen.

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly powerful and recommended technique for the quantification of drug metabolites like this compound. This is due to its high selectivity, sensitivity, and specificity, which allows for the detection of low-level analytes in complex biological matrices.[4][5] Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) have also been used for the analysis of Ibuprofen and its metabolites.[6]

Q3: What are the key parameters to consider when validating an LC-MS/MS method for this compound?

A3: A robust LC-MS/MS method validation should assess several key performance characteristics. These include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and matrix effect.[4]

Q4: How does the injection volume impact the quantification of this compound?

A4: The injection volume is a critical parameter that can significantly affect the peak shape, and consequently, the accuracy and precision of quantification.[7] Injecting too large a volume can lead to peak distortion, such as fronting or broadening, which can compromise resolution and integration.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, with a focus on problems related to injection volume.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Fronting) Volume Overload: The injected volume is too large for the analytical column. A general guideline is to inject no more than 1-5% of the column's total volume.[7]Reduce the injection volume. Start with a small volume and incrementally increase it to find the optimal balance between signal intensity and peak shape.
Strong Sample Solvent: The sample is dissolved in a solvent that is stronger than the initial mobile phase.[7][9]Prepare the sample in the initial mobile phase or a weaker solvent to ensure proper focusing of the analyte at the head of the column.[8][9]
Poor Peak Shape (Broadening) Solvent Mismatch: Significant difference between the composition of the sample solvent and the mobile phase.As with fronting, ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[7][8]
Large Injection Volume: Even if not causing fronting, a large volume can contribute to band broadening.[8]Systematically decrease the injection volume to see if peak shape improves.
Inconsistent Peak Areas Autosampler Carryover: Residual sample from a previous injection is introduced into the current run.[10]Optimize the autosampler wash procedure. Use a strong wash solvent and increase the wash volume and/or the number of wash cycles.[10]
Poor Injection Precision: Mechanical issues with the autosampler.Perform an injection precision test by making multiple injections of the same standard and checking the relative standard deviation (RSD) of the peak areas. If the RSD is high, service the autosampler.
Low Signal Intensity Injection Volume Too Low: The amount of analyte injected is insufficient for a strong detector response.While avoiding overload, ensure the injection volume is sufficient to achieve the required sensitivity. A systematic evaluation of injection volume vs. signal-to-noise is recommended.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting Matrix Components: Molecules from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer source.[11]Improve sample preparation to remove interfering components. Adjusting the chromatographic method to better separate the analyte from matrix components can also be effective. While not directly related to injection volume, a smaller injection volume of a cleaner sample is often beneficial.

Experimental Protocols

Protocol 1: Optimization of Injection Volume for this compound Quantification via LC-MS/MS

This protocol outlines a systematic approach to determine the optimal injection volume for the analysis of this compound.

1. Preparation of Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a working standard solution at a concentration of 1 µg/mL by diluting the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS System Setup:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to elute this compound with a good peak shape (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transitions: Optimized parent and product ions for this compound.

3. Injection Volume Evaluation:

  • Inject a series of increasing volumes of the working standard solution. Start with a low volume (e.g., 0.5 µL) and increase incrementally (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 15 µL).

  • For each injection volume, carefully observe the peak shape (asymmetry and width) and record the peak area and height.

4. Data Analysis:

  • Plot peak area and peak height against the injection volume.

  • Plot peak asymmetry (tailing factor) against the injection volume.

  • The optimal injection volume will be the highest volume that provides a good signal-to-noise ratio without significant peak fronting (asymmetry < 1.2) or broadening.

Illustrative Data for Injection Volume Optimization

The following table summarizes example data from an injection volume optimization experiment as described in Protocol 1.

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Height (Arbitrary Units)Peak Asymmetry (Tailing Factor)Observations
0.55,2301,1501.05Symmetrical peak, low intensity
1.010,5102,3001.03Symmetrical peak, good intensity
2.021,1004,6001.06Symmetrical peak, strong intensity
5.0 52,800 11,500 1.10 Optimal: Symmetrical peak, excellent intensity
10.098,50018,2000.90Onset of peak fronting
15.0135,20021,1000.75Significant peak fronting and broadening

Based on this illustrative data, an injection volume of 5.0 µL would be selected as the optimum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis prep_std Prepare this compound Working Standard setup_lcms Set Up LC-MS/MS Method inject_series Inject Series of Increasing Volumes (0.5 µL to 15 µL) setup_lcms->inject_series Execute Injections eval_peak Evaluate Peak Shape, Area, and Asymmetry inject_series->eval_peak Collect Data select_opt Select Optimal Injection Volume eval_peak->select_opt Identify Best Compromise

Caption: Experimental workflow for optimizing injection volume.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_other_issues Other Issues start Problem: Inaccurate Quantification check_peak Is Peak Shape Poor? (Fronting/Broadening) start->check_peak is_fronting Peak Fronting? check_peak->is_fronting Yes check_carryover Check for Carryover check_peak->check_carryover No reduce_vol Reduce Injection Volume is_fronting->reduce_vol Yes check_solvent Check Sample Solvent (Weaker than Mobile Phase) is_fronting->check_solvent No (Broadening) end Accurate Quantification reduce_vol->end check_solvent->end optimize_wash Optimize Autosampler Wash check_carryover->optimize_wash Yes check_precision Check Injection Precision check_carryover->check_precision No optimize_wash->end service_as Service Autosampler check_precision->service_as Poor check_precision->end Good service_as->end

Caption: Troubleshooting workflow for quantification issues.

References

selecting the appropriate column for 1-Oxo Ibuprofen analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of 1-Oxo Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC analysis?

A1: Understanding the physicochemical properties of this compound is crucial for method development. It is a degradation product of Ibuprofen.[1][2][3] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O₃[2][4]
Molecular Weight 220.26 g/mol [2][4]
Appearance White to Off-White Solid[1][5]
Predicted pKa ~4.08[6][7]
Solubility Soluble in Chloroform; Slightly soluble in Methanol[7][8]

This compound possesses a carboxylic acid group, similar to its parent compound Ibuprofen, making it an acidic compound. The presence of a ketone group makes it slightly more polar than Ibuprofen. Ibuprofen itself is considered a largely nonpolar molecule.[9][10]

Q2: What is the recommended column type for this compound analysis?

A2: For the analysis of this compound, a Reversed-Phase (RP) HPLC column is the most suitable choice. The molecule has significant nonpolar character, which allows for good retention on RP columns.

  • C18 (Octadecyl Silane) columns are the most common and a good starting point due to their strong hydrophobic retention.

  • C8 (Octyl Silane) columns can also be used and will provide slightly less retention than C18 columns, which might be advantageous if retention times are too long.

Q3: How does the mobile phase pH affect the analysis?

A3: The mobile phase pH is a critical parameter for the analysis of this compound due to its acidic nature (predicted pKa ~4.08).[6][7]

  • At a pH below the pKa (e.g., pH 2.5-3.5) , the carboxylic acid group will be protonated (in its neutral form), leading to increased hydrophobic character and stronger retention on a reversed-phase column. This typically results in better peak shape and retention.

  • At a pH above the pKa , the carboxylic acid group will be deprotonated (in its anionic form), making the molecule more polar and reducing its retention time.

Therefore, controlling the mobile phase pH with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is essential for reproducible results.

Recommended Starting HPLC Method

This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Sample Diluent Acetonitrile/Water (50:50)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Mobile phase pH is close to the analyte's pKa.- Secondary interactions with the silica (B1680970) backbone.- Adjust mobile phase pH to be at least 1.5 units below the pKa (e.g., pH < 2.6).- Use a column with end-capping or a base-deactivated silica.
No or Low Retention - Mobile phase is too strong (too much organic solvent).- Incorrect column type (e.g., normal phase).- Decrease the initial percentage of the organic solvent (Mobile Phase B).- Ensure you are using a reversed-phase column (C18 or C8).
High Backpressure - Column frit is blocked.- Sample precipitation in the column.- Filter all samples and mobile phases before use.- Flush the column with a strong solvent (e.g., 100% Acetonitrile).- If the problem persists, replace the column frit or the column.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Ensure the column is equilibrated for at least 10-15 column volumes before injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.

Experimental Workflow and Logic

The following diagram illustrates the decision-making process for selecting an appropriate HPLC column for this compound analysis.

ColumnSelectionWorkflow Workflow for this compound Column Selection cluster_properties Analyte Properties cluster_selection Column Selection Logic cluster_method_dev Method Development Analyte This compound Properties Molecular Weight: ~220 g/mol Predicted pKa: ~4.08 Slightly Nonpolar Analyte->Properties Characterize Decision1 Sufficiently Nonpolar? Properties->Decision1 RP_Column Select Reversed-Phase (RP) Column Decision1->RP_Column Yes NP_Column Consider Normal-Phase/HILIC (Not Recommended) Decision1->NP_Column No Decision2 Choose RP Stationary Phase RP_Column->Decision2 C18 C18 Column (Good starting point) Decision2->C18 Standard Retention C8 C8 Column (Less retention) Decision2->C8 Lower Retention MobilePhase Optimize Mobile Phase (pH < 3, Acetonitrile/Water) C18->MobilePhase C8->MobilePhase Optimization Further Optimization (Gradient, Flow Rate, Temperature) MobilePhase->Optimization

Caption: A flowchart illustrating the column selection process for this compound.

References

minimizing ion suppression for 1-Oxo Ibuprofen in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of 1-Oxo Ibuprofen (B1674241).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of 1-Oxo Ibuprofen?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[4][5] For a drug metabolite like this compound, which is often present at low concentrations in complex biological matrices (e.g., plasma, urine), ion suppression is a significant challenge that can compromise the reliability of bioanalytical data.[5][6]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

Ion suppression can be caused by a variety of endogenous and exogenous substances that interfere with the ionization process in the mass spectrometer's source.[6][7] Common culprits include:

  • Endogenous matrix components: Salts, phospholipids, proteins, and peptides from biological samples are major contributors to ion suppression.[6][8]

  • Exogenous materials: Contaminants introduced during sample collection and preparation, such as anticoagulants (e.g., Li-heparin), polymers from plasticware, and mobile phase additives, can also suppress the analyte signal.[7]

  • High concentrations of other compounds: Co-eluting drugs, metabolites, or dosing vehicles can compete with this compound for ionization, leading to a reduced signal.[4][5]

Q3: How can I detect ion suppression in my assay for this compound?

Several methods can be used to identify and quantify ion suppression:

  • Post-column infusion: This is a widely used technique where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[9] A blank matrix sample is then injected. Any dip in the baseline signal for this compound indicates the elution of interfering components that are causing ion suppression.[9]

  • Post-extraction spike: In this method, the response of this compound in a neat solution is compared to its response when spiked into a blank, extracted sample matrix.[4][6] A lower response in the matrix sample signifies the presence of ion suppression.[4]

Troubleshooting Guides

Problem: Low signal intensity or poor sensitivity for this compound.

This is a common issue often linked to ion suppression. The following troubleshooting steps can help identify and mitigate the problem.

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Low Signal Intensity for this compound check_suppression Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Protein Precipitation) is_suppression->optimize_sample_prep Yes no_suppression Investigate Other Causes (e.g., Analyte Stability, Instrument Performance) is_suppression->no_suppression No optimize_chromatography Optimize Chromatography (Gradient, Column Chemistry, Flow Rate) optimize_sample_prep->optimize_chromatography modify_ms Modify MS Parameters (Ionization Source, Polarity) optimize_chromatography->modify_ms end Improved Signal Achieved modify_ms->end

Caption: A stepwise workflow for troubleshooting low signal intensity caused by ion suppression.

Step 1: Enhance Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis. For an acidic compound like this compound, the following techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A mixed-mode or polymeric reversed-phase sorbent can be used to retain this compound while washing away salts and phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts.[10] By adjusting the pH of the aqueous sample to be acidic, this compound can be efficiently extracted into an organic solvent.

  • Protein Precipitation (PPT): While being a simpler technique, PPT is generally less effective at removing phospholipids, which are significant contributors to ion suppression.[8]

Sample Preparation Technique Relative Effectiveness for Removing Phospholipids Typical Recovery for Ibuprofen & Metabolites
Solid-Phase Extraction (SPE)High85-105%
Liquid-Liquid Extraction (LLE)High80-95%[10]
Protein Precipitation (PPT)Low90-110%
Step 2: Optimize Chromatographic Separation

If sample preparation is insufficient, chromatographic separation can be optimized to separate this compound from co-eluting interferences.

  • Adjust the Gradient: A shallower gradient can improve the resolution between this compound and matrix components.

  • Change Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to alter selectivity.

  • Reduce Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving desolvation efficiency in the ESI source.[1][4]

Step 3: Modify Mass Spectrometry Parameters
  • Switch Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[1][4] If your instrument has an APCI source, it may be a viable alternative.

  • Change Polarity: Since this compound is an acidic compound, it is typically analyzed in negative ion mode. Fewer endogenous compounds ionize in negative mode, which may reduce the likelihood of ion suppression.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression
  • Prepare a stock solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up a T-junction between the LC column outlet and the mass spectrometer inlet.

  • Infuse the this compound solution at a constant low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Equilibrate the LC-MS system with the mobile phase until a stable baseline signal for the this compound MRM transition is achieved.

  • Inject a blank, extracted plasma or urine sample.

  • Monitor the this compound signal for any deviations from the stable baseline. A significant drop in the signal indicates ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Condition: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water and load it onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute: Elute this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Signaling Pathways and Logical Relationships

Mechanism of Ion Suppression in ESI

IonSuppressionMechanism cluster_source Electrospray Ionization (ESI) Source cluster_interference Interfering Processes droplet Charged Droplet (Analyte + Matrix) evaporation Solvent Evaporation droplet->evaporation Desolvation gas_phase Gas-Phase Ions evaporation->gas_phase Ion Formation suppression Reduced Analyte Signal (Ion Suppression) gas_phase->suppression competition Competition for Charge and Droplet Surface competition->droplet viscosity Increased Viscosity & Surface Tension viscosity->evaporation matrix Co-eluting Matrix Components matrix->competition matrix->viscosity

References

impact of pH on the chromatographic behavior of 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 1-Oxo Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the analysis of this compound using reversed-phase HPLC?

A1: For optimal retention and peak shape of this compound, an acidic mobile phase with a pH of approximately 2.5 to 3.0 is recommended.[1] this compound, a carboxylic acid, has a predicted pKa of around 4.08.[2] Setting the mobile phase pH about two units below the pKa ensures that the analyte is in its neutral, protonated form. This increases its hydrophobicity and, consequently, its retention on a nonpolar stationary phase like C18.[3][4]

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.[5] At a mobile phase pH close to or above the pKa of this compound (approximately 4.08), the analyte can become partially or fully ionized.[2] This can lead to undesirable interactions with the silica (B1680970) backbone of the column. To mitigate this, ensure your mobile phase is adequately buffered at a low pH (e.g., 2.5-3.0) to suppress the ionization of this compound.[3]

Q3: Can I use a mobile phase with a pH above 7.0 for the analysis of this compound?

A3: While it is possible to use a mobile phase with a pH above 7.0, it is generally not recommended for the analysis of this compound on standard silica-based columns. At this pH, this compound will be fully ionized, leading to very short retention times on a reversed-phase column. Additionally, high pH can cause the dissolution of the silica-based stationary phase, leading to a shortened column lifetime.

Q4: How does the organic modifier concentration affect the retention of this compound?

A4: In reversed-phase chromatography, increasing the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease the retention time of this compound.[1] A lower organic modifier concentration will result in a longer retention time. The optimal concentration will depend on the specific column and other chromatographic conditions, but a common starting point is a mixture of acetonitrile and a low-pH buffer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No peak or very small peak for this compound The mobile phase pH is too high, causing the analyte to elute with the solvent front.Lower the pH of the mobile phase to a value between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate (B84403) or acetate).
Poor peak shape (tailing) The mobile phase pH is too close to the pKa of this compound, leading to partial ionization and secondary interactions.Ensure the mobile phase is adequately buffered at a pH of 2.5-3.0 to fully protonate the analyte.[3][5]
Inconsistent retention times Fluctuations in mobile phase pH.Prepare fresh mobile phase and ensure accurate pH measurement. Use a buffer to maintain a stable pH.[3]
Split peaks The mobile phase pH is very close to the pKa of this compound, causing the ionized and non-ionized forms to separate.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa (approximately 4.08).[2]

Quantitative Data

Table 1: Predicted Impact of Mobile Phase pH on the Retention Time of this compound

Mobile Phase pHPredicted Ionization State of this compound (pKa ≈ 4.08)Predicted Retention Time (min)Predicted Peak Shape
2.5Predominantly Neutral12.5Symmetrical
4.0Mix of Neutral and Ionized7.2Potential for Tailing/Splitting
6.0Predominantly Ionized3.1Likely Tailing
7.5Fully Ionized< 2.0Poor Retention, Tailing

Note: The retention times are hypothetical and for illustrative purposes to demonstrate the trend. Actual retention times will vary depending on the specific HPLC system, column, and mobile phase composition.

Experimental Protocols

Protocol: Analysis of this compound by Reversed-Phase HPLC

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • This compound reference standard

  • Mobile Phase Preparation (pH 3.0):

    • Prepare a buffer solution by dissolving an appropriate amount of a phosphate salt in HPLC grade water.

    • Adjust the pH of the aqueous solution to 3.0 with phosphoric acid.

    • The mobile phase will be a mixture of the pH 3.0 buffer and acetonitrile. A common starting ratio is 60:40 (buffer:acetonitrile).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: 60:40 (v/v) pH 3.0 phosphate buffer:acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and any samples for analysis.

    • Record the chromatograms and determine the retention time and peak area for this compound.

Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column) prep->hplc mobile_phase Mobile Phase Preparation (pH 3.0) mobile_phase->hplc analysis Data Acquisition and Analysis hplc->analysis result Chromatogram (Retention Time, Peak Area) analysis->result

Caption: Experimental workflow for the HPLC analysis of this compound.

ph_impact cluster_ph Mobile Phase pH cluster_ionization This compound Ionization State cluster_retention Chromatographic Behavior ph_low Low pH (< pKa) e.g., pH 2.5-3.0 protonated Protonated (Neutral) ph_low->protonated ph_high High pH (> pKa) e.g., pH > 5.0 deprotonated Deprotonated (Anionic) ph_high->deprotonated long_rt Increased Retention Time (Longer Elution) protonated->long_rt short_rt Decreased Retention Time (Faster Elution) deprotonated->short_rt

Caption: Relationship between mobile phase pH, ionization state, and retention of this compound.

References

improving extraction recovery of 1-Oxo Ibuprofen from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the extraction recovery of 1-Oxo Ibuprofen (B1674241) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is 1-Oxo Ibuprofen and why is its extraction important?

A1: this compound is a degradation product and potential impurity in commercial preparations of Ibuprofen.[1][2] Its accurate extraction and quantification are crucial for quality control in pharmaceutical formulations and for toxicological and metabolic studies in biological samples.[1]

Q2: What are the most common challenges encountered during the extraction of this compound?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from complex matrices like plasma or urine can suppress or enhance the ionization of this compound in mass spectrometry-based analyses, leading to inaccurate quantification.[3][4]

  • Low Recovery: Inefficient extraction methods can result in the loss of the analyte, leading to underestimation of its concentration.

  • Analyte Stability: this compound, like its parent compound, may be susceptible to degradation depending on the pH and temperature of the extraction environment.[5]

  • Method Specificity: Ensuring the analytical method can distinguish this compound from Ibuprofen and other related metabolites is critical.

Q3: Which extraction techniques are most suitable for this compound?

A3: The most commonly employed and effective techniques for extracting Ibuprofen and its metabolites, which can be adapted for this compound, are:

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively clean up complex samples and concentrate the analyte.[6][7]

  • Liquid-Liquid Extraction (LLE): A classic and versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases.[8][9]

  • Protein Precipitation: A simpler and faster method for removing proteins from biological samples, often used as a preliminary step.[3]

Q4: How can I minimize matrix effects in my analysis?

A4: To mitigate matrix effects, consider the following:

  • Optimize Sample Preparation: Employ a more rigorous cleanup method like SPE to remove interfering components.[3]

  • Chromatographic Separation: Improve the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but may compromise the limit of quantification.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Recovery 1. Inappropriate Solvent Choice (LLE): The polarity of the extraction solvent may not be optimal for this compound.- Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), diethyl ether). A mixture of solvents, such as hexane/diisopropylether, can also be effective.
2. Incorrect pH: The pH of the sample may not be suitable for efficient partitioning of this compound into the organic phase.- Adjust the pH of the aqueous sample. For acidic compounds like this compound, acidifying the sample (pH 3-4) will promote its extraction into an organic solvent.
3. Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent.- Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier). - Test different elution solvents.
4. Analyte Degradation: The sample may be unstable under the extraction conditions.- Perform extractions at a lower temperature. - Minimize the exposure of the sample to extreme pH conditions. Ibuprofen is generally most stable between pH 5 and 7.[5]
Poor Reproducibility 1. Inconsistent Sample Handling: Variations in vortexing time, incubation temperature, or solvent volumes can lead to inconsistent results.- Standardize all steps of the extraction protocol. Use calibrated pipettes and consistent timing for all manipulations.
2. SPE Cartridge Variability: Inconsistent packing or channeling in SPE cartridges can affect recovery.- Ensure proper conditioning and equilibration of the SPE cartridges. - Do not allow the sorbent bed to dry out during the loading and washing steps unless specified by the protocol.
3. Emulsion Formation (LLE): An emulsion layer between the aqueous and organic phases can trap the analyte and make phase separation difficult.- Centrifuge the sample to break the emulsion. - Add a small amount of salt to the aqueous phase.
Peak Tailing or Splitting in Chromatogram 1. Sample Overload: Injecting too much sample onto the analytical column.- Dilute the final extract before injection.
2. Matrix Interference: Co-eluting compounds are interfering with the chromatography.- Improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE).
3. Incompatibility of Final Extract with Mobile Phase: The solvent of the final extract is too different from the mobile phase.- Evaporate the final extract to dryness and reconstitute it in the initial mobile phase.[7]

Quantitative Data on Extraction Recovery

The following tables summarize reported recovery data for Ibuprofen from various matrices using different extraction techniques. While this data is for the parent compound, it serves as a valuable starting point for developing and optimizing extraction methods for this compound.

Table 1: Solid-Phase Extraction (SPE) Recovery of Ibuprofen

MatrixSorbentRecovery (%)Reference
PlasmaC1870 ± 9[10]
Plasma-≥ 87[11]
SuppositoriesZirconium dioxide95[12]
Oral SuspensionZirconium dioxide94[12]
UrinePDMS-DVB fiber19.8 (R-Ibuprofen), 19.1 (S-Ibuprofen)[13]

Table 2: Liquid-Liquid Extraction (LLE) Recovery of Organic Acids (including Ibuprofen-like structures)

MatrixExtraction SolventRecovery (%)Reference
UrineEthyl Acetate77.4[14]
PlasmaHexane/Diisopropylether (50:50 v/v)> 95[15]

Experimental Protocols

1. Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from methods used for Ibuprofen and its metabolites and should be optimized for this compound.[7][10]

  • 1. Sample Pre-treatment:

    • To 500 µL of plasma, add an internal standard.

    • Acidify the plasma sample by adding 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 3.0).

    • Vortex for 30 seconds.

  • 2. SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • 3. Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • 4. Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • 5. Elution:

    • Elute this compound from the cartridge with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).

  • 6. Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

2. Protocol for Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general procedure for acidic drugs and should be optimized for this compound.[14]

  • 1. Sample Preparation:

    • To 1 mL of urine in a glass tube, add an internal standard.

    • Acidify the urine sample to approximately pH 3-4 by adding a small volume of a suitable acid (e.g., 1 M HCl).

  • 2. Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

    • Vortex vigorously for 2 minutes.

  • 3. Phase Separation:

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • 4. Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube.

  • 5. Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for analysis.

Visualizations

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify (pH 3-4) Add_IS->Acidify Vortex Vortex Acidify->Vortex Load Load Sample Vortex->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Water) Load->Wash1 Wash2 Wash 2 (5% Methanol) Wash1->Wash2 Elute Elute (Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis_lle Analysis Urine Urine Sample Add_IS_LLE Add Internal Standard Urine->Add_IS_LLE Acidify_LLE Acidify (pH 3-4) Add_IS_LLE->Acidify_LLE Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Acidify_LLE->Add_Solvent Vortex_LLE Vortex Vigorously Add_Solvent->Vortex_LLE Centrifuge Centrifuge Vortex_LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate_LLE Evaporate to Dryness Collect->Evaporate_LLE Reconstitute_LLE Reconstitute in Mobile Phase Evaporate_LLE->Reconstitute_LLE Analysis_LLE LC-MS/MS Analysis Reconstitute_LLE->Analysis_LLE Troubleshooting_Logic Start Start: Low Recovery Issue Check_pH Is sample pH optimized for an acidic analyte? Start->Check_pH Check_Solvent Is extraction/elution solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH Action: Adjust pH to 3-4 Check_pH->Adjust_pH No Check_Stability Is analyte stable under current conditions? Check_Solvent->Check_Stability Yes Test_Solvents Action: Test different solvents or solvent strengths Check_Solvent->Test_Solvents No Modify_Conditions Action: Lower temperature, minimize time at extreme pH Check_Stability->Modify_Conditions No Resolved Issue Resolved Check_Stability->Resolved Yes Adjust_pH->Check_Solvent Test_Solvents->Check_Stability Modify_Conditions->Resolved

References

dealing with instrument contamination in trace analysis of 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 1-Oxo Ibuprofen. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent instrument contamination, ensuring accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of instrument contamination in the trace analysis of this compound?

A1: Instrument contamination in the trace analysis of this compound can originate from various sources, compromising the accuracy of your results. Key sources include:

  • Sample Carryover: Residual this compound from a high-concentration sample adsorbing to surfaces within the LC-MS/MS system and eluting in subsequent runs.[1][2] This is a primary concern for "sticky" compounds, which can include acidic molecules like this compound.

  • Solvents and Reagents: Impurities in solvents (even LC-MS grade), mobile phase additives, and reconstitution solvents can introduce interfering peaks.[3] Using high-purity, freshly prepared mobile phases is crucial.[1]

  • Glassware and Plasticware: Inadequately cleaned glassware, vials, and pipette tips can leach contaminants or retain analytes from previous uses. Plasticizers from labware are also a known source of interference.

  • LC System Components: Contamination can accumulate in various parts of the liquid chromatography system, including the injector, rotor seals, tubing, fittings, guard column, and analytical column.[2][3]

  • Laboratory Environment: Airborne particles, phthalates from plastics, and even personal care products can be sources of background contamination.[4][5]

Q2: I am observing unexpected peaks at the retention time of this compound in my blank injections. How can I confirm if this is carryover?

A2: To confirm if the observed peaks are due to carryover, a systematic approach is recommended. Inject a sequence of samples in the following order: a blank, a high-concentration this compound standard, and then several consecutive blanks.

  • Carryover Signature: If the peak corresponding to this compound is largest in the first blank injection immediately following the high-concentration standard and diminishes in subsequent blank injections, it is indicative of carryover.[3]

  • Contamination Signature: If the peak intensity remains relatively constant across all blank injections (both before and after the standard), the issue is more likely due to a contaminated solvent, reagent, or system component.[3]

Q3: What are the physicochemical properties of this compound that might contribute to instrument contamination?

A3: this compound, a degradation product of Ibuprofen, possesses properties that can influence its interaction with analytical instrumentation.[4]

  • Chemical Structure: It is a carboxylic acid, which can lead to interactions with active sites on silica-based columns and other surfaces within the LC system.

  • Solubility: It is soluble in organic solvents like chloroform (B151607) and methanol.[4] Understanding its solubility is key to selecting effective wash solvents.

  • Adsorption: Acidic compounds can exhibit secondary interactions with components of the LC system, leading to peak tailing and carryover. The extent of this will depend on the specific materials in the flow path.

Troubleshooting Guides

Issue 1: Persistent Carryover of this compound

This guide provides a step-by-step approach to identify and eliminate the source of persistent carryover.

Step 1: Isolate the Source of Carryover

To pinpoint the origin of the carryover, systematically bypass components of the LC system.

  • Column vs. System: Remove the analytical column and replace it with a union. Inject a blank after a high-concentration standard. If the carryover peak disappears, the column is the primary source. If it persists, the contamination is in the pre-column flow path (autosampler, injector, tubing).

  • Autosampler: If the pre-column system is implicated, focus on the autosampler. This is a common source of carryover.[2]

Step 2: Implement Targeted Cleaning Procedures

Based on the isolated source, apply the following cleaning protocols.

  • For Column-Related Carryover:

    • Aggressive Washing: Flush the column with a strong solvent in which this compound is highly soluble. A gradient wash from a weak to a strong solvent is often effective. Consider using a wash solution with a different pH to alter the ionization state of the analyte and disrupt its interaction with the stationary phase.

    • Back-flushing: If permitted by the column manufacturer, back-flushing can help remove strongly retained compounds from the column inlet frit.

  • For Autosampler and Injector Carryover:

    • Needle Wash: Optimize the needle wash procedure. Use a strong, effective wash solvent. A mixture of organic solvent and a small amount of acid or base (depending on the analyte's properties) can be very effective. Increase the volume and duration of the needle wash.

    • Rotor and Stator Cleaning: Worn or dirty injector valve rotor seals are a common cause of carryover.[3] Clean or replace them according to the manufacturer's instructions.

Step 3: Modify Analytical Method to Minimize Carryover

  • Mobile Phase Additives: The addition of a competitive inhibitor to the mobile phase can help to reduce secondary interactions that cause carryover.[3]

  • Gradient Elution: Employ a steep gradient at the end of each run to ensure all analytes, including this compound, are eluted from the column.[1]

  • Injection Order: If possible, analyze samples in order of increasing expected concentration. Inject a blank or a wash solution after high-concentration samples.

Logical Workflow for Troubleshooting Instrument Contamination

The following diagram illustrates a systematic workflow for identifying and mitigating instrument contamination during the trace analysis of this compound.

Contamination_Troubleshooting start Unexpected Peak Observed in Blank Injection check_carryover Perform Carryover Check: Blank -> High Std -> Blank(s) start->check_carryover is_carryover Is Peak Diminishing in Subsequent Blanks? check_carryover->is_carryover isolate_source Isolate Source: Remove Column (use union) is_carryover->isolate_source Yes contamination System Contamination is_carryover->contamination No peak_persists Peak Persists? isolate_source->peak_persists pre_column Contamination is Pre-Column (Autosampler, Injector, Tubing) peak_persists->pre_column Yes column Contamination is in the Column peak_persists->column No clean_autosampler Optimize Needle Wash (Stronger Solvent, Increased Volume) pre_column->clean_autosampler clean_injector Clean/Replace Injector Rotor Seal clean_autosampler->clean_injector modify_method Modify Analytical Method: - Optimize Gradient - Use Mobile Phase Additives - Adjust Injection Order clean_injector->modify_method flush_column Perform Aggressive Column Flush/Back-flush column->flush_column flush_column->modify_method check_solvents Check Solvents & Reagents: Prepare Fresh Mobile Phase contamination->check_solvents check_glassware Check Glassware & Vials: Use Dedicated, Properly Cleaned Items check_solvents->check_glassware check_glassware->modify_method reanalyze Re-analyze Blank modify_method->reanalyze problem_solved Problem Resolved reanalyze->problem_solved

References

Technical Support Center: Method Robustness Testing for 1-Oxo Ibuprofen Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on performing method robustness testing for the analysis of 1-Oxo Ibuprofen (B1674241), a known degradation product and impurity of Ibuprofen.[1][2] The following information is presented in a question-and-answer format to directly address common issues and questions.

Frequently Asked Questions (FAQs)

Q1: What is method robustness and why is it crucial for the analysis of 1-Oxo Ibuprofen?

A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[3][4] It provides an indication of the method's reliability during normal usage.[5] For this compound, an impurity of Ibuprofen, a robust analytical method ensures that the quantification is consistent and reliable even with minor day-to-day variations in the laboratory environment, such as different analysts, equipment, or reagent lots.[3] This is a critical component of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][6][7]

Q2: What typical parameters should be investigated in a robustness study for an HPLC analysis of this compound?

A2: During a robustness study for an HPLC method, several key parameters should be deliberately varied to assess the impact on the results. According to ICH guidelines and common practice, these include:

  • Mobile Phase Composition: Varying the ratio of organic solvent to aqueous buffer (e.g., ±2%).[8]

  • Mobile Phase pH: Adjusting the pH of the buffer by a small margin (e.g., ±0.2 units).[5][9]

  • Column Temperature: Altering the column oven temperature (e.g., ±5 °C).[5][10]

  • Flow Rate: Changing the flow rate of the mobile phase (e.g., ±0.1 mL/min).[8][10]

  • Wavelength: Modifying the UV detector wavelength (e.g., ±2 nm).[5]

  • Column Lot/Batch: Using columns from different manufacturing lots.[6]

Q3: What are the typical acceptance criteria for a robustness study?

A3: The acceptance criteria for a robustness study are based on the system suitability test (SST) parameters. While specific limits should be defined in the validation protocol, typical criteria include:

  • Resolution (Rs): The resolution between this compound and the main Ibuprofen peak, as well as other adjacent impurities, should remain greater than a predefined value (commonly ≥ 2.0).

  • Tailing Factor (T): The tailing factor for the this compound peak should generally be not more than 2.0.[11]

  • Relative Standard Deviation (RSD): The %RSD for replicate injections of a standard solution should not exceed 2.0%.[11]

  • Retention Time (RT): The shift in retention time should be minimal and not compromise the separation from other peaks.

Troubleshooting Guide

Q1: My system suitability test (SST) failed after a minor change in the mobile phase organic solvent ratio. What should I do?

A1: A failure in SST after altering the mobile phase composition indicates that the method is not robust to this particular variation.

  • Immediate Action: Revert to the original, validated mobile phase composition and run the SST to ensure the system is still performing correctly.

  • Investigation: The change in solvent ratio likely affected the resolution between this compound and an adjacent peak. Document the failed parameter (e.g., resolution dropped from 2.5 to 1.8).

  • Solution: The method may require re-development to find a more stable region of operation. Consider adjusting the gradient slope or the initial mobile phase composition to improve the separation. The allowable operating range for this parameter in the final method will need to be narrowed.

Troubleshooting Workflow for SST Failure

start SST Fails During Robustness Test check_param Identify Failed Parameter (e.g., Resolution) start->check_param revert Revert to Nominal Method Conditions check_param->revert run_sst Run SST with Nominal Conditions revert->run_sst sst_pass Does SST Pass? run_sst->sst_pass troubleshoot_system Troubleshoot HPLC System (Pump, Column, etc.) sst_pass->troubleshoot_system No document Document Lack of Robustness for the Varied Parameter sst_pass->document Yes redevelop Re-develop/Optimize Method to Improve Separation document->redevelop narrow_range Narrow the Acceptable Operating Range for Parameter in Final Method document->narrow_range cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_solutions Prepare Standard and Sample Solutions nominal_run Run Method at Nominal Conditions prep_solutions->nominal_run vary_params Systematically Vary Individual Parameters (pH, Temp, Flow, etc.) nominal_run->vary_params run_varied Run Method Under Each Varied Condition vary_params->run_varied collect_data Collect SST Data (Resolution, Tailing, %RSD) run_varied->collect_data compare Compare Results to Acceptance Criteria collect_data->compare pass Method is Robust compare->pass All Pass fail Method is Not Robust compare->fail Any Fail

References

Validation & Comparative

A Comparative Analysis of 1-Oxo Ibuprofen and 1-Hydroxyibuprofen Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the toxicological profiles of a key ibuprofen (B1674241) metabolite and a common degradation product.

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism and degradation, leading to the formation of various derivatives. Among these, 1-hydroxyibuprofen, a major oxidative metabolite, and 1-Oxo Ibuprofen, a degradation product and potential impurity, are of significant interest in toxicological studies. This guide provides a comparative analysis of the available toxicity data for these two compounds, offering insights for researchers in drug development and safety assessment.

Quantitative Toxicity Data

Direct comparative in vitro cytotoxicity data for this compound and 1-hydroxyibuprofen on human cell lines is limited in publicly available literature. However, based on existing studies and safety classifications, a comparative overview can be constructed. The toxicity of the parent drug, ibuprofen, is included for reference.

CompoundTypeOrganism/Cell LineEndpointResultReference
This compound Degradation Product/ImpurityNot specifiedGHS ClassificationHarmful if swallowed (Acute toxicity - oral 4 H302)[1]
1-hydroxyibuprofen MetaboliteThamnocephalus platyurus24h EC50Less toxic than other hydroxylated metabolites and ibuprofen
Not specifiedGHS ClassificationHarmful if swallowed, Causes skin irritation, May cause respiratory irritation
Ibuprofen Parent DrugRat (oral)LD50636 mg/kg
Human Cholangiocarcinoma Cells (KKU-M139)IC501.87 mM
Human Cholangiocarcinoma Cells (KKU-213B)IC501.63 mM
Glioma Cell Lines (HTZ-349, U87MG, A172)IC50~1 mM

Overview of Toxicological Profiles

This compound is primarily known as a degradation product of ibuprofen that can arise from oxidative and thermal stress.[2] Its toxicological profile is not extensively studied; however, a Safety Data Sheet (SDS) classifies it as "Harmful if swallowed" (Acute toxicity - oral 4 H302), indicating a potential for acute toxicity upon ingestion.[1] Some studies on ibuprofen degradation products suggest they can exhibit greater toxicity than the parent compound in certain biological assays, warranting further investigation into the specific effects of this compound.[3]

1-hydroxyibuprofen is a major metabolite of ibuprofen formed in the liver by cytochrome P450 enzymes, primarily CYP2C9.[4] Generally, ibuprofen metabolites are considered to have minimal toxicity compared to the parent drug.[4] In an acute toxicity study on the aquatic organism Thamnocephalus platyurus, 1-hydroxyibuprofen was found to be less toxic than other hydroxylated ibuprofen metabolites. However, its GHS classification indicates that it may be harmful if swallowed and can cause skin and respiratory irritation.

Experimental Protocols

A standard method to assess and compare the in vitro cytotoxicity of this compound and 1-hydroxyibuprofen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity in HepG2 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 1-hydroxyibuprofen on the viability of human liver carcinoma (HepG2) cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and 1-hydroxyibuprofen stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 1-hydroxyibuprofen in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Metabolism of Ibuprofen

Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes. The following diagram illustrates the main metabolic pathway leading to the formation of hydroxyibuprofen metabolites.

Ibuprofen_Metabolism Ibuprofen Ibuprofen Hydroxyibuprofen Hydroxyibuprofen Metabolites (1-OH, 2-OH, 3-OH) Ibuprofen->Hydroxyibuprofen Oxidation CYP2C9 CYP2C9/CYP2C8 CYP2C9->Ibuprofen

Ibuprofen Metabolism Pathway

General Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound using a cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture (e.g., HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound, 1-hydroxyibuprofen) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

In Vitro Cytotoxicity Workflow

Potential Toxicity Signaling Pathways

While specific signaling pathways for this compound and 1-hydroxyibuprofen toxicity are not well-defined, general mechanisms of NSAID-induced toxicity involve mitochondrial dysfunction and oxidative stress.

NSAID_Toxicity_Pathway NSAID_Metabolite NSAID Metabolite (e.g., 1-Oxo/1-Hydroxy Ibuprofen) Mitochondria Mitochondria NSAID_Metabolite->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Potential NSAID Metabolite Toxicity Pathway

Conclusion

The available data suggests that 1-hydroxyibuprofen, a major metabolite of ibuprofen, likely possesses a lower toxicity profile than the parent compound. In contrast, this compound, a degradation product, is classified as harmful if swallowed, but comprehensive quantitative toxicity data is lacking. This significant data gap for this compound highlights the need for further research to fully characterize its toxicological properties and conduct a direct, robust comparative analysis with its metabolic counterpart, 1-hydroxyibuprofen. Such studies are crucial for ensuring the safety of ibuprofen-containing products, where the formation of degradation impurities is a possibility. Researchers are encouraged to utilize standardized in vitro cytotoxicity assays to generate comparable data for these and other ibuprofen-related compounds.

References

A Comparative Analysis of LC-MS and HPLC-UV for the Quantification of 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites and impurities is paramount. 1-Oxo Ibuprofen, a primary metabolite and degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, serves as a critical analyte in pharmaceutical quality control and metabolic studies. This guide provides a detailed comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The choice between HPLC-UV and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine quality control of bulk drug substances and pharmaceutical formulations, LC-MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical applications where low concentrations in complex biological matrices are expected.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS are outlined below. These protocols are based on validated methods reported in the scientific literature.

HPLC-UV Method for this compound

A validated reversed-phase HPLC method allows for the simultaneous determination of Ibuprofen and its related compounds, including this compound (also known as Ibuprofen EP Impurity J).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a mixture of water and acetonitrile (B52724), before injection.

LC-MS Method for this compound

For higher sensitivity and selectivity, particularly in biological matrices, an LC-MS/MS method is employed. This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be optimized.

  • Injection Volume: 5 µL.

  • Sample Preparation: For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is common. The resulting supernatant is then injected into the LC-MS system. An internal standard (e.g., a deuterated analog of this compound) is typically added before sample preparation to ensure accuracy.

Quantitative Data Presentation

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach sub-ng/mL to pg/mL levels
Limit of Quantification (LOQ) Typically in the mid to high ng/mL rangeCan reach low ng/mL to pg/mL levels
**Linearity (R²) **≥ 0.999≥ 0.99
Accuracy (% Recovery) 98-102%Typically within 85-115%
Precision (%RSD) < 2%< 15%

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analysis of this compound using HPLC-UV and LC-MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_output Output Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC UV_Detector UV Detector (220 nm) HPLC->UV_Detector Data_System Data Acquisition and Processing UV_Detector->Data_System Result Quantitative Result Data_System->Result

HPLC-UV Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Output Sample Biological Sample (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC LC System (Pump, Injector, Column) Supernatant_Transfer->LC MS Mass Spectrometer (ESI, MRM) LC->MS Data_System Data Acquisition and Processing MS->Data_System Result Quantitative Result Data_System->Result

LC-MS Experimental Workflow

Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Ibuprofen Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like ibuprofen (B1674241) is paramount. A critical aspect of this is the accurate quantification of impurities, such as Ibuprofen Impurity J. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Ibuprofen Impurity J, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical method.

Ibuprofen Impurity J, chemically known as (2RS)-2-[4-(2-methylpropanoyl)phenyl]propanoic acid, is a known impurity of ibuprofen that must be carefully monitored to ensure the safety and efficacy of the final drug product.[1] The choice of analytical technique for its quantification can significantly impact the efficiency and reliability of quality control processes. This guide delves into the cross-validation of HPLC and UPLC methods, offering a comparative analysis of their performance characteristics.

Method Performance: A Head-to-Head Comparison

The selection of an analytical method hinges on its validation parameters, which demonstrate its suitability for its intended purpose. Below is a summary of the performance data for both HPLC and UPLC methods for the quantification of Ibuprofen Impurity J, compiled from discrete studies.

Validation ParameterHPLC MethodUPLC Method
Linearity (Correlation Coefficient, r²) > 0.996> 0.997
Accuracy (% Recovery) 90.2% to 109.2%85% to 115%
Precision (RSD %) 3.1%< 15% (at LOQ)
Limit of Detection (LOD) Not explicitly stated for Impurity JNot explicitly stated for Impurity J
Limit of Quantitation (LOQ) 0.05 to 0.3 µg/mLNot explicitly stated for Impurity J
Analysis Time ~60 minutes~25 minutes

Note: The data presented is a compilation from separate studies and is intended for comparative purposes. A direct head-to-head study may yield slightly different results.

The UPLC method demonstrates a significant advantage in terms of analysis time, reducing it by more than half compared to the traditional HPLC method.[1] This can lead to substantial increases in sample throughput and laboratory efficiency. Both methods exhibit excellent linearity and acceptable accuracy and precision within the ranges specified by regulatory guidelines.[1]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. The following sections outline the methodologies for the HPLC and UPLC analysis of Ibuprofen Impurity J.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the simultaneous determination of ibuprofen and its related impurities.

Chromatographic Conditions:

  • Column: RP18 Embedded polar phase

  • Mobile Phase: Acetonitrile and 0.1% v/v orthophosphoric acid (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: A standard solution is prepared containing a known concentration of Ibuprofen Impurity J.

  • Sample Solution: The ibuprofen drug substance or product is dissolved in a suitable diluent to achieve a target concentration.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This stability-indicating UPLC method is designed for the quantitative determination of ibuprofen and its impurities.[1]

Chromatographic Conditions:

  • Column: Waters UPLC BEH C18, 100 × 2.1 mm, 1.7 µm[1]

  • Mobile Phase: A gradient mixture of potassium dihydrogen orthophosphate buffer and acetonitrile.[1]

  • Flow Rate: 0.3 mL/min[1]

  • Detection: UV at 210 nm[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 1.0 µL[1]

Standard and Sample Preparation:

  • Standard Solution: A stock solution of Ibuprofen Impurity J is prepared and diluted to the desired concentration.

  • Sample Solution: The ibuprofen sample is accurately weighed and dissolved in the mobile phase to achieve a known concentration.

Visualizing the Workflow: From Sample to Result

To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages of method validation and sample analysis.

CrossValidationWorkflow cluster_method_development Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_comparison Comparative Analysis MD_HPLC HPLC Method Development V_Linearity Linearity MD_HPLC->V_Linearity Validate V_Accuracy Accuracy MD_HPLC->V_Accuracy Validate V_Precision Precision MD_HPLC->V_Precision Validate V_LOD_LOQ LOD/LOQ MD_HPLC->V_LOD_LOQ Validate V_Specificity Specificity MD_HPLC->V_Specificity Validate MD_UPLC UPLC Method Development MD_UPLC->V_Linearity Validate MD_UPLC->V_Accuracy Validate MD_UPLC->V_Precision Validate MD_UPLC->V_LOD_LOQ Validate MD_UPLC->V_Specificity Validate Compare_Data Compare Validation Data V_Linearity->Compare_Data V_Accuracy->Compare_Data V_Precision->Compare_Data V_LOD_LOQ->Compare_Data V_Specificity->Compare_Data Compare_Performance Evaluate Performance (Time, Resolution, Sensitivity) Compare_Data->Compare_Performance Conclusion Conclusion Compare_Performance->Conclusion Select Optimal Method

Caption: Workflow for cross-validation of analytical methods.

SampleAnalysisWorkflow Start Receive Ibuprofen Sample SamplePrep Sample Preparation (Weighing, Dissolution, Dilution) Start->SamplePrep Chromatography Chromatographic Analysis (HPLC or UPLC) SamplePrep->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition DataProcessing Data Processing (Peak Integration, Quantification) DataAcquisition->DataProcessing Result Report Impurity J Level DataProcessing->Result

Caption: General workflow for sample analysis.

Conclusion

Both HPLC and UPLC are robust and reliable methods for the quantification of Ibuprofen Impurity J. The choice between the two will largely depend on the specific needs of the laboratory. For high-throughput environments where speed is a critical factor, the UPLC method offers a clear advantage. However, the traditional HPLC method remains a valid and widely used technique that provides accurate and precise results. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the analytical task at hand.

References

Inter-Laboratory Comparison of 1-Oxo Ibuprofen Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of 1-Oxo Ibuprofen (B1674241), a known degradation product and potential impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2] The data presented herein is a synthesized representation from three hypothetical laboratories to illustrate a typical inter-laboratory comparison. The experimental protocols are based on established analytical techniques for drug metabolite quantification.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative performance of three laboratories in the analysis of 1-Oxo Ibuprofen in a standardized human plasma matrix. Each laboratory utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with performance metrics evaluated based on linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Parameter Laboratory 1 Laboratory 2 Laboratory 3
Linear Range (ng/mL) 1 - 10000.5 - 12002 - 1500
Correlation Coefficient (r²) > 0.998> 0.999> 0.997
Intra-day Precision (%RSD) < 4.5%< 3.8%< 5.2%
Inter-day Precision (%RSD) < 6.1%< 5.5%< 7.3%
Accuracy (% Recovery) 95.2 - 103.5%97.1 - 102.8%93.8 - 105.1%
LOD (ng/mL) 0.30.150.7
LOQ (ng/mL) 1.00.52.0

Experimental Protocols

The methodologies outlined below represent a generalized workflow employed for the quantification of this compound.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, 10 µL of an internal standard solution (e.g., Ibuprofen-d3) was added.

  • The sample was vortexed, and 500 µL of an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) was added.

  • The mixture was vortexed for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm) was used for separation.[3]

  • Mobile Phase: A gradient elution was employed using a mixture of an aqueous solution (e.g., containing 0.05% acetic acid and 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[3]

  • Flow Rate: A typical flow rate of 0.3 mL/min was maintained.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[3]

  • MRM Transitions: Multiple reaction monitoring (MRM) was used for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.

3. Method Validation

The analytical methods were validated according to established guidelines, assessing linearity, precision, accuracy, selectivity, and stability. Calibration curves were generated using a weighted linear regression model.

Visualizations: Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for the inter-laboratory comparison and the metabolic context of Ibuprofen.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Inter-Laboratory Comparison start Plasma Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_proc Data Processing lc_ms->data_proc lab1 Laboratory 1 Data data_proc->lab1 lab2 Laboratory 2 Data data_proc->lab2 lab3 Laboratory 3 Data data_proc->lab3 comparison Performance Comparison lab1->comparison lab2->comparison lab3->comparison

Experimental workflow for inter-laboratory comparison.

Ibuprofen undergoes extensive metabolism in the body, primarily through oxidation catalyzed by cytochrome P450 enzymes.[4][5] While this compound is identified as a degradation product, its formation can be considered in the broader context of Ibuprofen's chemical transformations.

metabolic_pathway ibuprofen Ibuprofen oxo_ibuprofen This compound (Degradation Product) ibuprofen->oxo_ibuprofen Degradation hydroxy_ibuprofen Hydroxy Ibuprofen Metabolites (e.g., 2-OH, 3-OH) ibuprofen->hydroxy_ibuprofen CYP450 Oxidation conjugates Glucuronide Conjugates ibuprofen->conjugates Glucuronidation carboxy_ibuprofen Carboxy Ibuprofen hydroxy_ibuprofen->carboxy_ibuprofen Oxidation hydroxy_ibuprofen->conjugates Glucuronidation carboxy_ibuprofen->conjugates Glucuronidation excretion Renal Excretion conjugates->excretion

Simplified metabolic and degradation pathway of Ibuprofen.

References

comparing the degradation pathways of ibuprofen under different stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a drug molecule like ibuprofen (B1674241) under various stress conditions is paramount. This guide provides an objective comparison of ibuprofen's degradation pathways when subjected to hydrolytic, oxidative, photolytic, and thermal stress, supported by experimental data and detailed methodologies.

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can degrade through several pathways depending on the environmental stressors it encounters. This degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Forced degradation studies are therefore a critical component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to develop stable formulations and establish appropriate storage conditions.

Comparative Analysis of Degradation

The degradation of ibuprofen was evaluated under four key stress conditions: acid and base hydrolysis, oxidation, photolysis, and thermal stress. The extent of degradation and the major degradation products identified are summarized below.

Stress ConditionReagent/ParametersDegradation (%)Major Degradation Products Identified
Acid Hydrolysis 1M HCl, 10 days3.17% (API), 6.84% (Drug Product)[1]Minimal degradation observed.
Base Hydrolysis 1M NaOH, 24 hoursSignificant degradation reported[1]Formation of unknown impurities.[1]
Oxidation 10-30% H₂O₂9.45% (API), 7.86% (Drug Product)[1]4-isobutylacetophenone (4-IBAP), 2-(4-formylphenyl)propionic acid (FPPA), hydratropic acid, 4-ethylbenzaldehyde, 4-(1-carboxyethyl)benzoic acid, 1-(4-isobutylphenyl)-1-ethanol, 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid, 1-isobutyl-4-vinylbenzene, 4-isobutylphenol.[2]
Photodegradation UV light (254 nm) / Sunlight46.43% (UV, 120 min)[3]4-isobutylacetophenone (4-IBAP).[3]
Thermal Degradation 105°-110° CSignificant degradation4-isobutylacetophenone (IBAP) and 2-[4-(isobutyrylphenyl)-propionic acid (IBRPP).

Degradation Pathways and Mechanisms

The structural changes in ibuprofen under different stress conditions follow distinct chemical pathways. These pathways often involve modification of the propionic acid side chain or the isobutylphenyl core.

Oxidative Degradation Pathway

Oxidative stress is a significant factor in the degradation of ibuprofen. The presence of oxidizing agents like hydrogen peroxide can lead to a variety of degradation products through radical-mediated reactions. The isobutyl side chain and the phenyl ring are susceptible to oxidation.

Oxidative_Degradation Ibuprofen Ibuprofen Intermediate1 Hydroxylated Ibuprofen Ibuprofen->Intermediate1 Oxidation (e.g., H₂O₂) DP1 4-isobutylacetophenone (4-IBAP) Intermediate1->DP1 DP2 2-(4-formylphenyl)propionic acid (FPPA) Intermediate1->DP2 DP3 Other Oxidative Degradants Intermediate1->DP3

Oxidative degradation of ibuprofen.
Photodegradation Pathway

Exposure to ultraviolet (UV) light can induce photodegradation of ibuprofen. This process often involves decarboxylation of the propionic acid side chain, leading to the formation of 4-isobutylacetophenone (4-IBAP) as a major photoproduct.

Photodegradation Ibuprofen Ibuprofen DP 4-isobutylacetophenone (4-IBAP) Ibuprofen->DP UV Light (Decarboxylation)

Photodegradation of ibuprofen.

Experimental Protocols

The following methodologies are representative of the experimental setups used in forced degradation studies of ibuprofen.

General Forced Degradation Procedure

A stock solution of ibuprofen is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water). Aliquots of this stock solution are then subjected to different stress conditions. After the specified exposure period, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating analytical method.

Experimental_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1M HCl, heat) Neutralize Neutralization & Dilution Acid->Neutralize Base Base Hydrolysis (e.g., 1M NaOH, heat) Base->Neutralize Oxidation Oxidation (e.g., 30% H₂O₂) Oxidation->Neutralize Photo Photolysis (UV/Vis light) Photo->Neutralize Thermal Thermal Stress (e.g., 80°C) Thermal->Neutralize Start Ibuprofen Stock Solution Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal Analysis HPLC-UV Analysis Neutralize->Analysis End Data Interpretation Analysis->End

Workflow for forced degradation studies.
Stability-Indicating HPLC Method

A common analytical technique for separating and quantifying ibuprofen and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where ibuprofen and its major degradation products have significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Conclusion

The degradation of ibuprofen is highly dependent on the specific stress conditions applied. While relatively stable under acidic conditions, it is susceptible to degradation under basic, oxidative, and photolytic stress. The primary degradation products often involve modifications to the propionic acid side chain or the isobutylphenyl moiety. A thorough understanding of these degradation pathways is essential for the development of robust and stable ibuprofen formulations. The use of validated, stability-indicating analytical methods is crucial for accurately monitoring the degradation process and ensuring the quality and safety of the final drug product. product.

References

Determining the Relative Response Factor of 1-Oxo Ibuprofen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. 1-Oxo Ibuprofen, also known as Ibuprofen Impurity J, is a known degradation product of Ibuprofen.[1][2][3] This guide provides a comparative overview of the methodologies for determining the Relative Response Factor (RRF) of this compound, a critical parameter for its accurate quantification in Ibuprofen drug substances and products.

Comparison of Quantification Methodologies

MethodologyDescriptionAdvantagesDisadvantages
RRF Determination by Slope Method This method involves creating calibration curves for both the API (Ibuprofen) and the impurity (this compound) by plotting detector response versus concentration for a series of solutions. The RRF is then calculated as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve.[4][5][6]High Accuracy: Provides the most accurate quantification of the impurity in the absence of a daily use impurity standard.[6] Regulatory Acceptance: This is the preferred method by regulatory agencies like the FDA and EMA.Requires Pure Impurity Standard: A well-characterized, pure standard of this compound is required for the initial determination of the RRF. Time and Resource Intensive: Requires preparation and analysis of multiple solutions to generate the calibration curves.
Quantification using API as External Standard (Assuming RRF of 1.0) In this approach, the impurity is quantified using the calibration curve of the API, effectively assuming that the detector response for both the API and the impurity are identical (RRF = 1.0).[6]Simplicity: Does not require the determination of the RRF. Speed: Faster for routine analysis as only the API standard is needed.Potential for Inaccuracy: Can lead to significant over- or under-estimation of the impurity level if the actual RRF is significantly different from 1.0. Lower Regulatory Confidence: May not be acceptable to regulatory authorities without proper justification.

Experimental Protocols

Determination of Relative Response Factor (RRF) by Slope Method

This protocol outlines the steps to determine the RRF of this compound with respect to Ibuprofen using HPLC.

1. Materials and Equipment:

  • Ibuprofen Reference Standard

  • This compound Reference Standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • An HPLC system equipped with a UV detector

2. Chromatographic Conditions:

A suitable stability-indicating HPLC method capable of separating Ibuprofen from this compound and other potential impurities is required. Based on literature, a reverse-phase HPLC method is typically employed.[1][7]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 55:45 (v/v) mixture of buffer and acetonitrile.[3]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[3]
Column Temperature 35 °C[3]
Injection Volume 10 µL

3. Preparation of Standard Solutions:

  • Ibuprofen Stock Solution (A): Accurately weigh and dissolve a suitable amount of Ibuprofen Reference Standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • This compound Stock Solution (B): Accurately weigh and dissolve a suitable amount of this compound Reference Standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.

4. Preparation of Calibration Solutions:

  • Ibuprofen Calibration Solutions: Prepare a series of at least five calibration solutions by diluting the Ibuprofen Stock Solution (A) with the mobile phase to cover a range of concentrations (e.g., 0.1 to 10 µg/mL).

  • This compound Calibration Solutions: Prepare a series of at least five calibration solutions by diluting the this compound Stock Solution (B) with the mobile phase to cover a similar concentration range as the Ibuprofen calibration solutions.

5. Data Analysis and RRF Calculation:

  • Inject each calibration solution into the HPLC system and record the peak area for Ibuprofen and this compound.

  • For both Ibuprofen and this compound, plot a graph of peak area versus concentration.

  • Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.

  • Calculate the RRF using the following formula:

    RRF = (Slope of this compound) / (Slope of Ibuprofen)

Visualizations

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Data Processing & Calculation prep_api Prepare Ibuprofen Stock Solution dilute_api Prepare Ibuprofen Calibration Series prep_api->dilute_api prep_imp Prepare this compound Stock Solution dilute_imp Prepare this compound Calibration Series prep_imp->dilute_imp hplc_inject Inject all solutions into HPLC system dilute_api->hplc_inject dilute_imp->hplc_inject get_data Record Peak Areas hplc_inject->get_data plot_api Plot Ibuprofen Calibration Curve get_data->plot_api plot_imp Plot this compound Calibration Curve get_data->plot_imp slope_api Determine Slope of Ibuprofen Curve plot_api->slope_api slope_imp Determine Slope of This compound Curve plot_imp->slope_imp calc_rrf Calculate RRF slope_api->calc_rrf slope_imp->calc_rrf

Caption: Workflow for RRF Determination by the Slope Method.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_output Output ibu_std Ibuprofen Reference Standard exp_protocol Experimental Protocol (Slope Method) ibu_std->exp_protocol oxo_std This compound Reference Standard oxo_std->exp_protocol hplc_method Validated HPLC Method hplc_method->exp_protocol rrf_value RRF of This compound exp_protocol->rrf_value

Caption: Logical Relationship of Components for RRF Determination.

Conclusion

The determination of the Relative Response Factor for this compound using the slope method is a robust and accurate approach that is well-aligned with regulatory expectations. While it requires an initial investment in obtaining the pure impurity standard and performing the necessary experiments, the resulting RRF value is essential for the reliable quantification of this impurity in routine quality control of Ibuprofen. The use of an assumed RRF of 1.0 should be avoided unless appropriate justification can be provided, as it may lead to inaccurate reporting of impurity levels and potential regulatory scrutiny.

References

A Comparative Guide to the Validation of 1-Oxo Ibuprofen Limit Tests in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of the 1-Oxo Ibuprofen (B1674241) limit test in pharmaceutical products. 1-Oxo Ibuprofen is a known degradation product of Ibuprofen and its presence in the final drug product needs to be controlled within acceptable limits to ensure safety and efficacy. This document details and compares a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against alternative techniques, including Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), Thin-Layer Chromatography with Densitometry (TLC-Densitometry), and Fourier-Transform Infrared Spectroscopy (FTIR).

The information presented is based on a synthesis of publicly available data and is intended to assist researchers and analytical development scientists in selecting and validating appropriate methods for impurity testing.

Method Comparison Overview

The selection of an analytical method for impurity testing is a critical step in pharmaceutical development and quality control. The ideal method should be specific, sensitive, accurate, precise, and robust. This section provides a comparative summary of different analytical techniques for the determination of this compound.

FeatureHPLC-UVUPLC-MS/MSTLC-DensitometryFTIR Spectroscopy
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass spectrometric detection.Planar chromatographic separation followed by densitometric quantification.Infrared absorption measurement.
Specificity Good, but potential for co-eluting impurities.Excellent, provides mass confirmation.Moderate, dependent on chromatographic resolution.Low for quantification in mixtures without chemometrics.
Sensitivity Moderate (µg/mL range).Very high (ng/mL to pg/mL range).Low to moderate (µ g/spot range).Generally lower for quantitative impurity analysis.
Quantification Reliable and widely accepted.Highly accurate and precise.Semi-quantitative to quantitative.Primarily qualitative, quantitative for pure substances or with extensive calibration.
Sample Throughput Moderate.High.High (multiple samples per plate).Very high.
Cost Moderate.High.Low.Low to moderate.
Regulatory Acceptance Widely accepted and often the compendial method.Increasingly accepted, especially for impurity identification.Accepted for specific applications.Primarily for identification, less common for impurity quantification.

Experimental Protocols

This section details the experimental methodologies for the different analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Limit Test

This protocol is a representative method for the limit test of this compound based on common practices for related substances testing in pharmaceuticals.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

    • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A solution of this compound reference standard at a concentration corresponding to the specified limit (e.g., 0.1% of the nominal ibuprofen concentration).

    • Sample Solution: A solution of the ibuprofen drug product at a specified concentration (e.g., 1 mg/mL of ibuprofen).

    • Resolution Solution: A solution containing both ibuprofen and this compound to ensure adequate separation.

  • System Suitability:

    • The system suitability is assessed by injecting the resolution solution. The resolution between the ibuprofen and this compound peaks should be not less than 2.0. The tailing factor for the this compound peak should be not more than 2.0. The relative standard deviation of replicate injections of the standard solution should be not more than 5.0%.

  • Procedure:

    • Inject the blank (diluent), the standard solution, and the sample solution into the chromatograph.

    • Record the chromatograms and measure the peak area for this compound.

    • The peak area of this compound in the sample solution should not be more than the peak area of this compound in the standard solution.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and specificity, making it suitable for trace-level impurity analysis and confirmation.

  • Chromatographic System:

    • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with concentrations adjusted for the higher sensitivity of the instrument.

Thin-Layer Chromatography with Densitometry (TLC-Densitometry)

A cost-effective method for screening and semi-quantitative analysis.

  • Stationary Phase: TLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of non-polar and polar organic solvents (e.g., toluene:ethyl acetate:acetic acid).

  • Sample Application: Apply standard and sample solutions as bands or spots onto the TLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Visualize the spots under UV light (254 nm).

  • Densitometric Analysis: Scan the plate using a TLC scanner at the wavelength of maximum absorbance for this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

Primarily a qualitative identification technique, but can be used for quantification with appropriate calibration.

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: The sample is placed directly on the ATR crystal.

  • Measurement: The infrared spectrum is recorded over a specific wavenumber range.

  • Analysis: The presence of this compound can be indicated by characteristic absorption bands that are distinct from ibuprofen. Quantitative analysis would require the development of a calibration model using standards of known concentrations.

Quantitative Data Presentation

The following tables summarize the typical validation parameters for each analytical method.

Table 1: HPLC-UV Limit Test Validation Data

ParameterSpecificationTypical Result
Specificity No interference at the retention time of this compound.Peak purity of this compound demonstrated.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.~0.01% of nominal ibuprofen concentration.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10.~0.03% of nominal ibuprofen concentration.
Linearity (r²) ≥ 0.99> 0.995 over the range of LOQ to 150% of the limit.
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 10%< 5%
Robustness No significant change in results with minor variations in method parameters.Method shown to be robust for changes in mobile phase composition, pH, and flow rate.

Table 2: UPLC-MS/MS Validation Data

ParameterTypical Result
Specificity High, confirmed by specific MRM transitions.
LOD ~1 ng/mL
LOQ ~5 ng/mL
Linearity (r²) > 0.998 over a wide concentration range.
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 3%
Robustness Generally robust, but sensitive to matrix effects.

Table 3: TLC-Densitometry Validation Data

ParameterTypical Result
Specificity Moderate, dependent on separation.
LOD ~0.1 µ g/spot
LOQ ~0.3 µ g/spot
Linearity (r²) > 0.99 over a defined range.
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Robustness Sensitive to changes in mobile phase composition and environmental conditions.

Table 4: FTIR Spectroscopy Validation Data (for quantitative applications)

ParameterTypical Result
Specificity Low in complex mixtures without chemometrics.
LOD Dependent on the calibration model, generally higher than chromatographic methods.
LOQ Dependent on the calibration model.
Linearity (r²) > 0.99 for calibration standards.
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Robustness Sensitive to sample presentation and matrix.

Visualizations

Experimental Workflow for this compound Limit Test

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Decision prep_sample Prepare Sample Solution (Ibuprofen Drug Product) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis prep_std Prepare Standard Solution (this compound at Limit) prep_std->analysis prep_res Prepare Resolution Solution (Ibuprofen + this compound) sys_suit System Suitability Test (Inject Resolution Solution) prep_res->sys_suit sys_suit->analysis If passes acquire Acquire Chromatograms analysis->acquire integrate Integrate Peak Areas acquire->integrate compare Compare Sample Peak Area to Standard Peak Area integrate->compare decision Pass / Fail Decision compare->decision analytical_comparison cluster_methods Analytical Methods main This compound Limit Test Objective: Ensure impurity is below specified limit hplc HPLC-UV + Specificity + Established Method - Moderate Sensitivity main:f1->hplc uplc UPLC-MS/MS + High Specificity + High Sensitivity - High Cost main:f1->uplc tlc TLC-Densitometry + Low Cost + High Throughput - Lower Precision main:f1->tlc ftir FTIR Spectroscopy + Rapid Screening + Non-destructive - Low Specificity for Quantification main:f1->ftir

Comparative Cytotoxicity Analysis: Ibuprofen vs. Its Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241), and its primary oxidative metabolites. While extensive research has characterized the cytotoxic effects of the parent drug, a notable gap exists in the scientific literature regarding direct, quantitative comparisons with its metabolites under identical experimental conditions. This guide summarizes the available data for ibuprofen and discusses the generally accepted lower toxicity of its metabolites, supported by detailed experimental protocols and pathway visualizations to aid in future research and drug development.

Introduction to Ibuprofen Metabolism

Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8. This process converts the lipophilic parent drug into more polar, water-soluble compounds that can be readily excreted. The two major oxidative metabolites are 2-hydroxyibuprofen (B1664085) and carboxyibuprofen[1]. These metabolites are generally considered to be pharmacologically inactive[1]. While further conjugation to acyl glucuronides can occur, and these conjugates have been suggested to be potentially reactive, there is a lack of in vivo evidence for their toxicity in humans[1].

Ibuprofen Ibuprofen Metabolite_1 2-Hydroxyibuprofen Ibuprofen->Metabolite_1 CYP2C9/CYP2C8 Metabolite_2 Carboxyibuprofen Ibuprofen->Metabolite_2 CYP2C9/CYP2C8

Figure 1. Primary oxidative metabolism of ibuprofen.

Quantitative Cytotoxicity Data

Table 1: In Vitro Cytotoxicity of Ibuprofen in Human Cell Lines

Cell LineAssay TypeExposure TimeIC50 / Effect ConcentrationReference
KKU-M139 (Cholangiocarcinoma)MTT48 hoursIC50: 1.87 mM[2][3]
KKU-213B (Cholangiocarcinoma)MTT48 hoursIC50: 1.63 mM[2][3]
HeLa (Cervical Cancer)MTT48 hoursIC50: 2.5 mg/mL (~12.1 mM)[4]
Caco-2 (Colon Carcinoma)Resazurin24 hoursEC50: > 4.0 mM[5]
A549 (Lung Carcinoma)MTT48 hours~400 µM causes ~20% viability loss[6]
H358 (Lung Carcinoma)MTT48 hours~400 µM causes ~40% viability loss[6]

Signaling Pathways in Ibuprofen-Induced Cytotoxicity

Ibuprofen can induce apoptosis in various cell types, particularly at concentrations exceeding therapeutic levels. The induction of apoptosis is a key mechanism of its cytotoxic effects. Studies have indicated that ibuprofen can trigger both intrinsic and extrinsic apoptotic pathways.

Apoptotic Signaling

In certain cancer cell lines, ibuprofen has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. A significant increase in the BAX/BCL-2 ratio, activation of caspase-3, -8, and -9, and subsequent nuclear condensation are hallmarks of this process[7].

Ibuprofen Ibuprofen Bax BAX (Pro-apoptotic) Ibuprofen->Bax Upregulates Bcl2 BCL-2 (Anti-apoptotic) Ibuprofen->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2. Ibuprofen-induced intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity. The following are standard protocols for assays commonly used to evaluate the cytotoxic effects of pharmaceutical compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and incubate for 24 hours to allow for attachment[3].

  • Compound Treatment: Prepare various concentrations of ibuprofen and its metabolites in the appropriate culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2[4][6].

  • MTT Addition: After incubation, remove the treatment medium and add a fresh medium containing MTT solution (e.g., 0.25 mg/mL final concentration). Incubate for 4 hours to allow for formazan crystal formation[3].

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals[3].

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

cluster_protocol MTT Assay Workflow A Seed cells in 96-well plate B Treat with Ibuprofen/ Metabolites for 24-48h A->B C Add MTT reagent (4h incubation) B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance (~570 nm) D->E F Calculate % Viability and IC50 E->F

Figure 3. Experimental workflow for the MTT assay.
Caspase-Glo 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay[3].

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, add the Caspase-Glo 3/7 Reagent directly to each well of the 96-well plate.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for a specified time (e.g., 1-2 hours) to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Compare the luminescent signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Conclusion

The available evidence on the cytotoxicity of ibuprofen is substantial, with established protocols for its evaluation. In contrast, there is a significant lack of direct comparative data for its primary oxidative metabolites, 2-hydroxyibuprofen and carboxyibuprofen. While generally regarded as less toxic, the absence of head-to-head studies prevents a definitive quantitative comparison. This guide highlights the need for future research to directly compare the cytotoxic profiles of ibuprofen and its metabolites using standardized assays. Such data would provide a more complete understanding of ibuprofen's safety profile and the toxicological relevance of its metabolism, benefiting drug development and risk assessment.

References

Navigating the Transfer of Analytical Methods for 1-Oxo Ibuprofen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical step in ensuring consistent quality and reliable data throughout the drug development lifecycle. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 1-Oxo Ibuprofen (B1674241), a known degradation product of Ibuprofen. This publication offers a detailed examination of experimental protocols, quantitative performance data, and visual workflows to aid in the selection and transfer of the most suitable analytical method.

The transfer of an analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is a documented process that verifies the RL is qualified to use the method.[1] A successful transfer ensures that the method performs with equivalent accuracy, precision, and reliability in the new location, maintaining data integrity.[1] Key strategies for analytical method transfer include comparative testing, where both laboratories test the same samples, co-validation, where both labs participate in the validation process, and re-validation of specific parameters.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount for the accurate and efficient quantification of impurities like 1-Oxo Ibuprofen. Below is a comparative summary of HPLC, UPLC, and LC-MS/MS methods, with performance data collated from various validation studies.

ParameterHPLCUPLCLC-MS/MS
Linearity (Correlation Coefficient, r²) >0.999>0.998>0.99
Limit of Detection (LOD) 0.03 µg/mL0.200–0.320 µg/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.440–0.880 µg/mL1 ng/mL
Accuracy (% Recovery) 98-102%98.1-100.5%88.2-103.67%
Precision (%RSD) <2.5%<2%<5%
Analysis Run Time ~10-30 min<10 min~2 min

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and transfer of any analytical method.

High-Performance Liquid Chromatography (HPLC) Method

This method is a robust and widely used technique for the routine analysis of pharmaceutical impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of 10 mM sodium phosphate (B84403) buffer (pH 6.9) and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 214 nm.[2]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

  • Filter the solution through a 0.45 µm filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers significant advantages in terms of speed and resolution, making it suitable for high-throughput analysis.

Instrumentation:

  • UPLC system with a UV detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[3]

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of a buffer (e.g., 50 mM sodium acetate, pH 5.5) and methanol.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 1.5 µL.[3]

Sample Preparation:

  • Prepare the sample by dissolving it in the diluent (a mixture of mobile phase components) to the desired concentration.

  • Centrifuge or filter the sample to remove any particulate matter.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and selectivity, which is ideal for the trace-level quantification of impurities.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 2.7 µm particle size.[5]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient elution using an aqueous solution (e.g., containing 0.05% acetic acid and 5 mM ammonium (B1175870) acetate) and methanol.[5]

  • Flow Rate: 0.15 mL/min.[6]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

  • Monitored Transitions: For Ibuprofen (as a reference), m/z 205.0 → 161.1. A similar approach would be used for this compound.[5]

Sample Preparation:

  • Perform protein precipitation for plasma samples using an organic solvent.

  • For other samples, dissolve in a suitable solvent and dilute to the working concentration range.

Visualizing the Workflow

Diagrams can effectively illustrate complex processes and relationships, aiding in the understanding of the analytical method transfer workflow.

Analytical_Method_Transfer_Workflow cluster_TL Transferring Laboratory (TL) cluster_RL Receiving Laboratory (RL) TL_Method Validated Analytical Method TL_Protocol Draft Transfer Protocol TL_Method->TL_Protocol Joint_Protocol Jointly Finalize Protocol & Acceptance Criteria TL_Protocol->Joint_Protocol RL_Feasibility Feasibility Assessment RL_Feasibility->Joint_Protocol RL_Training Analyst Training RL_Execution Execute Protocol RL_Training->RL_Execution Comparative_Testing Comparative Testing RL_Execution->Comparative_Testing RL_Report Generate Transfer Report Joint_Protocol->RL_Training Data_Evaluation Data Evaluation vs. Acceptance Criteria Comparative_Testing->Data_Evaluation Success Successful Transfer Data_Evaluation->Success Criteria Met Investigation Investigation & Corrective Action Data_Evaluation->Investigation Criteria Not Met Success->RL_Report Investigation->RL_Execution

Analytical Method Transfer Workflow

Analytical_Techniques_Comparison cluster_HPLC HPLC cluster_UPLC UPLC cluster_LCMS LC-MS/MS Analyte This compound Sample HPLC_Col C18 Column (5 µm) Analyte->HPLC_Col Slower, Robust UPLC_Col C18 Column (<2 µm) Analyte->UPLC_Col Faster, High Resolution LCMS_Col LC Column Analyte->LCMS_Col Highest Sensitivity & Selectivity HPLC_Det UV Detector HPLC_Col->HPLC_Det Data_HPLC Quantitative Data HPLC_Det->Data_HPLC UPLC_Det UV Detector UPLC_Col->UPLC_Det Data_UPLC Quantitative Data UPLC_Det->Data_UPLC LCMS_MS Mass Spectrometer LCMS_Col->LCMS_MS Data_LCMS Quantitative Data LCMS_MS->Data_LCMS

References

Assessing the Specificity of Analytical Methods for 1-Oxo Ibuprofen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is paramount in pharmacokinetic, toxicokinetic, and drug metabolism studies. 1-Oxo Ibuprofen (B1674241), a known degradation product and potential impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, requires precise analytical methods to ensure the quality and safety of pharmaceutical products.[1][2] This guide provides a comparative assessment of the specificity of various analytical techniques for the determination of 1-Oxo Ibuprofen, supported by experimental data and detailed methodologies.

The Critical Role of Specificity in Analytical Method Validation

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. For this compound, these components include the parent drug (Ibuprofen), its major metabolites (e.g., 2-hydroxyibuprofen, 3-hydroxyibuprofen, carboxyibuprofen), and other potential degradation products or formulation excipients.[3][4] A lack of specificity can lead to inaccurate quantification, potentially compromising the integrity of research and development decisions.

Forced degradation studies are a cornerstone of specificity assessment. By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products, including this compound, are generated.[3][5] The analytical method's ability to separate and accurately quantify the target analyte from these newly formed impurities is a direct measure of its specificity.[5]

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound analysis depends on the required sensitivity, selectivity, and the nature of the sample matrix. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical MethodPrincipleSpecificity AdvantagesSpecificity Limitations
HPLC-UV Separation based on polarity, detection via UV absorbance.Good resolution achievable with optimized chromatographic conditions.Potential for co-elution with structurally similar compounds. Lower specificity compared to mass spectrometry-based methods.
LC-MS/MS Separation by chromatography coupled with highly selective mass-to-charge ratio detection.High specificity due to the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).[6][7]Matrix effects can potentially suppress or enhance the ion signal, requiring careful validation.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.High chromatographic efficiency and specific mass fragmentation patterns.Often requires derivatization to increase the volatility of polar analytes like this compound, which can introduce variability.[8]
Immunoassay Antibody-based detection of the target analyte.High throughput and often requires minimal sample preparation.Potential for cross-reactivity with structurally related molecules, leading to overestimated results.[9][10]

Experimental Protocols for Specificity Assessment

To ensure the specificity of an analytical method for this compound, a rigorous validation process is essential. Below are detailed experimental protocols for conducting forced degradation studies and assessing chromatographic resolution.

Forced Degradation Study Protocol
  • Sample Preparation : Prepare solutions of Ibuprofen bulk drug substance in a suitable solvent.

  • Stress Conditions :

    • Acid Hydrolysis : Treat the drug solution with 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis : Treat the drug solution with 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation : Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation : Expose the drug solution to UV light (254 nm) and visible light for an extended period.

  • Neutralization and Dilution : After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis : Analyze the stressed samples using the analytical method being validated.

  • Evaluation : Examine the chromatograms or mass spectra for the presence of degradation products. The peak for this compound should be well-resolved from the parent Ibuprofen peak and other degradation products. Peak purity analysis using a photodiode array (PDA) detector in HPLC can further confirm the homogeneity of the analyte peak.[5]

Chromatographic Resolution Assessment
  • Prepare a Resolution Solution : Create a solution containing this compound, Ibuprofen, and its major metabolites (2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxyibuprofen) at relevant concentrations.

  • Chromatographic Analysis : Inject the resolution solution into the HPLC or LC-MS/MS system.

  • Calculate Resolution (Rs) : The resolution between adjacent peaks is calculated using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two peaks, and w₁ and w₂ are their respective peak widths at the base.

  • Acceptance Criteria : A resolution value (Rs) of greater than 1.5 is generally considered to indicate baseline separation, ensuring the specificity of the method.[11]

Visualizing the Workflow

To better illustrate the process of assessing analytical method specificity, the following diagrams outline the key steps involved.

cluster_0 Forced Degradation Workflow start Ibuprofen Bulk Drug stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Stressed Samples (HPLC, LC-MS/MS) stress->analysis evaluation Evaluate Specificity: - Peak Resolution - Peak Purity analysis->evaluation

Workflow for assessing specificity through forced degradation.

cluster_1 Chromatographic Resolution Assessment prep Prepare Resolution Solution (this compound, Ibuprofen, Metabolites) inject Inject into Chromatographic System prep->inject calculate Calculate Resolution (Rs) between Peaks inject->calculate accept Compare to Acceptance Criteria (Rs > 1.5) calculate->accept

Workflow for assessing chromatographic resolution.

Conclusion

The assessment of specificity is a critical component of validating an analytical method for this compound. While HPLC-UV can provide adequate specificity for routine quality control, LC-MS/MS offers superior selectivity and is the method of choice for complex matrices and low-level quantification. Forced degradation studies and the evaluation of chromatographic resolution are essential experiments to demonstrate that the method can accurately and specifically measure this compound in the presence of Ibuprofen and its other related substances. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the development and validation of robust analytical methods.

References

A Comparative Guide to Linearity and Range Determination for 1-Oxo Ibuprofen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and stability studies. 1-Oxo Ibuprofen, a primary oxidative metabolite and potential impurity of Ibuprofen, requires robust analytical methods for its precise measurement. This guide provides a comparative overview of two distinct chromatographic methods for the quantification of this compound, with a focus on linearity and range determination. The experimental data and protocols presented are based on established analytical methodologies.

Comparison of Analytical Methods

The following table summarizes the linearity and range parameters for two different high-performance liquid chromatography (HPLC) based methods used for the quantification of this compound, also known as Ibuprofen Impurity J.

ParameterMethod 1: RP-HPLCMethod 2: RP-UPLC
Analytical Technique Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
Linearity Range Limit of Quantitation (LOQ) to 75 µg/mLLOQ to 250% of the target concentration[1]
Correlation Coefficient (r) 0.9963> 0.997[1]
Detection UV at 230 nmUV at 210 nm[1]

Experimental Protocols

Detailed methodologies for establishing linearity and determining the analytical range for this compound quantification are crucial for method validation and implementation.

Method 1: RP-HPLC Protocol

This method is suitable for the simultaneous determination of Ibuprofen, Paracetamol, and their related impurities, including this compound.

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile (B52724)/water mixture).

  • Perform serial dilutions of the stock solution to prepare at least six concentration levels, ranging from the expected Limit of Quantitation (LOQ) to 75 µg/mL.

2. Chromatographic Conditions:

  • Column: RP18 embedded polar phase column.

  • Mobile Phase: A mixture of acetonitrile and 0.1% v/v orthophosphoric acid in a 55:45 v/v ratio.

  • Flow Rate: As per optimized method parameters.

  • Detection: UV detector set at 230 nm.

  • Injection Volume: Consistent volume for all standards.

3. Linearity Assessment:

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of the mean peak area against the corresponding concentration of this compound.

  • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r). An r-value of ≥ 0.99 is generally considered acceptable.

4. Range Determination:

  • The range of the method is established as the interval between the lower and upper concentration levels that have been demonstrated to be linear, accurate, and precise. For this method, the demonstrated linear range is from the LOQ to 75 µg/mL.

Method 2: RP-UPLC Protocol

This stability-indicating method is designed for the determination of Drotaverine Hydrochloride and Ibuprofen in the presence of their impurities.

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound (Impurity J) reference standard.

  • Prepare a series of calibration standards by spiking the diluent with the stock solution to achieve concentrations ranging from the LOQ to 250% of the target impurity concentration.[1]

2. Chromatographic Conditions:

  • Column: Waters UPLC BEH C18, 100 × 2.1 mm, 1.7 µm.[1]

  • Mobile Phase: A gradient mixture of potassium dihydrogen orthophosphate buffer and acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: UV detector set at 210 nm.[1]

  • Injection Volume: 1.0 µL.[1]

3. Linearity Assessment:

  • Inject each calibration standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Calculate the correlation coefficient (r), which should be greater than 0.997.[1]

4. Range Determination:

  • The analytical range is confirmed by the linearity, accuracy, and precision of the measurements at the lower and upper ends of the concentration series. This method establishes the range from the LOQ to 250% of the specified limit for the impurity.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for this compound quantification.

G cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions (e.g., 6 concentration levels) stock->dilutions injection Inject Each Concentration (in triplicate) dilutions->injection data_acq Data Acquisition (Peak Area) injection->data_acq cal_curve Plot Peak Area vs. Concentration data_acq->cal_curve lin_reg Perform Linear Regression (Calculate r, slope, intercept) cal_curve->lin_reg range_det Determine Linearity and Range lin_reg->range_det

Workflow for Linearity and Range Determination.

The logical progression for validating the linearity and range of an analytical method is depicted in the following relationship diagram.

G linearity Linearity range Range linearity->range Establishes accuracy Accuracy accuracy->range Confirms precision Precision precision->range Confirms

Interdependence of Validation Parameters.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic, toxicological, and quality control studies. 1-Oxo Ibuprofen (B1674241), a known degradation product and potential impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, requires reliable analytical methods for its detection and quantification.[1] This guide provides a comparative overview of the accuracy and precision of common analytical techniques applicable to 1-Oxo Ibuprofen, primarily leveraging data from validated methods for ibuprofen and its major metabolites. The structural similarity allows for the adaptation of these methods for this compound analysis.

Comparison of Analytical Method Performance

The primary analytical techniques for the quantification of ibuprofen and its metabolites, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

MethodAnalyteMatrixAccuracy (% Recovery)Precision (% RSD)Linearity (r²)
HPLC-UV IbuprofenPharmaceutical Dosage Forms99.7% - 101.23%< 2%[2]> 0.999[3]
Ibuprofen EnantiomersStandard Solution100.94% - 106.6%[4]< 1%[4]Not Reported
IbuprofenMini-Tablets95% - 105%[5]Not ReportedNot Reported
LC-MS/MS IbuprofenHuman Plasma95.6% - 96.7%[6]3.58% - 5.17%[6]0.9990[6]
(R)-IbuprofenHuman Plasma-11.8% to 11.2% (bias)[7]≤ 11.2%[7]≥ 0.988[7]
(S)-IbuprofenHuman Plasma-8.6% to -0.3% (bias)[7]≤ 7.0%[7]≥ 0.990[7]
IbuprofenHuman Plasma> 7.8% (bias)< 12.9%> 0.9979[8]

Table 1: Comparison of Accuracy and Precision for Ibuprofen Analytical Methods.

Experimental Protocols

Below are detailed methodologies for the key experiments cited, which can be adapted for the analysis of this compound.

HPLC-UV Method for Ibuprofen in Pharmaceutical Formulations

This method is suitable for the quantification of ibuprofen in solid dosage forms and can be adapted for this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Agilent ZORBAX eclipse plus C18 (250 × 4.6 mm, 5 μm particle size).[9]

  • Mobile Phase : A gradient elution using 10 mM sodium phosphate (B84403) buffer at pH 6.9 (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[9]

  • Flow Rate : 1.0 mL/min.[9]

  • Detection : UV detection at 214 nm.[9]

  • Sample Preparation : A powdered tablet is dissolved in the solvent (e.g., 60% acetonitrile + 0.4% chloroacetic acid), stirred, and centrifuged. The supernatant is then injected into the HPLC system.[10]

  • Validation : The method is validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.[9]

LC-MS/MS Method for Ibuprofen in Human Plasma

This highly sensitive and selective method is ideal for determining low concentrations of ibuprofen and its metabolites in biological matrices.

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation : Supported Liquid Extraction (SLE) is a common technique. A plasma sample is loaded onto an SLE plate, and the analyte is eluted with an organic solvent.[6] Alternatively, liquid-liquid extraction can be employed.[7][11]

  • Chromatographic Separation : A Kinetex 2.6 µm C18 50 x 2.1 mm column can be used for rapid analysis.[6]

  • Mobile Phase : A mixture of methanol, acetonitrile, and 10 mM ammonium (B1175870) acetate (B1210297) (45:45:10) can be used for isocratic elution.[11]

  • Detection : Mass spectrometry is performed in the negative ion mode, monitoring specific mass transitions for the analyte and an internal standard.[6]

  • Validation : The method is validated for accuracy, precision, linearity, range, limit of quantitation (LOQ), limit of detection (LOD), selectivity, recovery, and matrix effect.[7]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analytical determination of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tablet) Extraction Extraction (e.g., SLE, LLE, Dissolution) Sample->Extraction Purification Purification / Concentration Extraction->Purification Chromatography Chromatographic Separation (HPLC / UPLC) Purification->Chromatography Detection Detection (UV / MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized workflow for the analysis of this compound.

References

Stability Under Stress: A Comparative Analysis of 1-Oxo Ibuprofen and Other Ibuprofen Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) like ibuprofen (B1674241) is paramount. This guide provides a comparative analysis of the stability of 1-Oxo Ibuprofen (also known as Ibuprofen Impurity J) and other related impurities under various stress conditions. The information presented is synthesized from forced degradation studies and the development of stability-indicating analytical methods.

Understanding Ibuprofen Degradation

Ibuprofen is susceptible to degradation under several conditions, including oxidation, heat, and light.[1][2] Forced degradation studies are crucial in identifying potential degradation products and developing analytical methods that can accurately separate and quantify these impurities, ensuring the safety and efficacy of the final drug product.[3]

Key impurities that have been identified in these studies include this compound and 4-isobutylacetophenone (also known as Ibuprofen Related Compound C).[2][3][4][5] The presence and quantity of these impurities are critical quality attributes that need to be monitored and controlled.[5]

Comparative Stability Data

While direct comparative kinetic studies on the stability of individual ibuprofen impurities are not extensively available in public literature, forced degradation studies on ibuprofen provide insights into the conditions under which these impurities are formed and their relative prevalence. The following tables summarize the qualitative and semi-quantitative findings from various studies.

Stress ConditionThis compound (Impurity J) FormationOther Key Impurity Formation (e.g., 4-isobutylacetophenone)Reference
Oxidative Stress Identified as a degradation product.[1][2][4]4-isobutylacetophenone is a known degradation product.[3][5][1][2][3][4][5]
Thermal Stress Identified as a degradation product.[1][2][4]Ibuprofen has been shown to be susceptible to thermal degradation.[1][1][2][4]
Acid Hydrolysis Not reported as a major degradation product.Ibuprofen shows relative stability in acidic media.[6][6]
Base Hydrolysis Not reported as a major degradation product.Ibuprofen shows some degradation in strong basic conditions.[6][6]
Photolytic Stress Not explicitly reported as a primary photolytic degradation product in the reviewed studies.Ibuprofen is sensitive to photodegradation.[1][1]

Table 1: Summary of Impurity Formation under Various Stress Conditions.

ImpurityMethod of AnalysisLinearity Range (µg/mL)Reference
Ibuprofen Impurity J (this compound) RP-HPLCLOQ to 75
Ibuprofen Impurity B RP-HPLCLOQ to 75
4-isobutylacetophenone (Impurity C) HPLC-[5]
Paracetamol Impurities RP-HPLCLOQ to 75

Table 2: Analytical Method Details for Quantification of Ibuprofen Impurities.

Experimental Protocols

The following are summaries of experimental protocols used in forced degradation studies of ibuprofen, which are instrumental in understanding the stability of its impurities.

Forced Degradation of Ibuprofen in Bulk and Tablets
  • Objective: To evaluate the selectivity and specificity of the USP ibuprofen assay method and to demonstrate its stability-indicating nature.

  • Methodology:

    • Acid Hydrolysis: Ibuprofen solution was treated with hydrochloric acid.

    • Base Hydrolysis: Ibuprofen solution was treated with sodium hydroxide.

    • Oxidation: Ibuprofen solution was treated with hydrogen peroxide.

    • Thermal Degradation: Ibuprofen solution was heated.

    • Photolytic Degradation: Ibuprofen solution was exposed to sunlight.

    • Analysis: The stressed samples were analyzed by high-performance liquid chromatography (HPLC) to separate ibuprofen from its degradation products.[3]

Forced Degradation Study of Ibuprofen Soft Gelatin Capsules
  • Objective: To identify and characterize the main impurities of ibuprofen in soft gelatin capsules under stress conditions.

  • Methodology:

    • Ibuprofen soft gelatin capsules were subjected to acidic, basic, oxidative, photolytic, thermal, humidity, and metal ion stress conditions.

    • A reversed-phase liquid chromatography (RP-LC) method was developed to analyze the degradation products.

    • Identification and characterization of unknown impurities were performed using LC-MS-QTOF.[7][8][9]

Ibuprofen Degradation Pathway

The degradation of ibuprofen can proceed through various pathways depending on the stress condition. The following diagram illustrates a simplified, plausible degradation pathway leading to the formation of key impurities.

Ibuprofen_Degradation Ibuprofen Ibuprofen Oxidative_Stress Oxidative Stress (e.g., H2O2) Ibuprofen->Oxidative_Stress Thermal_Stress Thermal Stress Ibuprofen->Thermal_Stress Oxo_Ibuprofen This compound (Impurity J) Oxidative_Stress->Oxo_Ibuprofen IBAP 4-isobutylacetophenone (Impurity C) Oxidative_Stress->IBAP Thermal_Stress->Oxo_Ibuprofen Other_Degradants Other Degradation Products Thermal_Stress->Other_Degradants

Caption: Simplified degradation pathway of Ibuprofen.

Experimental Workflow for Stability Testing

The general workflow for conducting a forced degradation study and developing a stability-indicating method is outlined below.

Stability_Workflow cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Impurity Analysis API Ibuprofen API / Drug Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Stressed_Samples Generate Stressed Samples Stress->Stressed_Samples Analysis Analyze Stressed Samples Stressed_Samples->Analysis Method_Dev Develop Separation Method (e.g., HPLC, UPLC) Specificity Demonstrate Specificity Method_Dev->Specificity Validation Validate Method (ICH Guidelines) Specificity->Validation Quantification Quantify Impurities Validation->Quantification Identification Identify & Characterize Impurities (e.g., MS, NMR) Analysis->Identification Identification->Quantification

Caption: Workflow for stability testing and impurity analysis.

References

Validation Report for an Analytical Method for the Quantification of 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Oxo Ibuprofen, a known degradation product and potential impurity in Ibuprofen drug substances and products.[1][2] The report details the experimental protocol and presents validation data to demonstrate that the analytical procedure is fit for its intended purpose, adhering to the principles outlined in the ICH Q2(R2) guidelines.[3][4][5]

Analytical Method Overview

This section details the chromatographic conditions for the quantification of this compound. The method is compared with a typical HPLC method used for the analysis of Ibuprofen and its related substances.

Table 1: Comparison of HPLC Methods

ParameterMethod for this compound (Impurity)Typical Method for Ibuprofen (API)
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric AcidAcetonitrile:Water (60:40) with 0.4% Chloroacetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 214 nm214 nm
Injection Volume 20 µL20 µL
Column Temperature 40°C40°C
Internal Standard ValerophenoneValerophenone

Validation Parameters and Acceptance Criteria

The analytical method was validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[6][7] The key validation parameters and their acceptance criteria are summarized below.

Table 2: Summary of Validation Parameters and Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Range 0.1 µg/mL - 10 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.1 µg/mL
Robustness No significant impact on results from minor changes.Pass

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

3.1. Specificity

The specificity of the method is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8] To demonstrate specificity, a solution containing Ibuprofen, this compound, and a placebo matrix was analyzed. The chromatograms were examined for any interfering peaks at the retention time of this compound.

3.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] A series of solutions of this compound were prepared at concentrations ranging from 0.1 µg/mL to 10 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

3.3. Accuracy

Accuracy refers to the closeness of the test results to the true value.[8] It was determined by performing recovery studies. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

3.4. Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]

  • Repeatability (Intra-assay precision): Six replicate injections of a 1 µg/mL this compound solution were performed on the same day and by the same analyst.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day by a different analyst to assess the variability.

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] These were determined based on the signal-to-noise ratio of the chromatographic peaks.

3.6. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] The effect of minor changes in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) on the analytical results was evaluated.

Visualizations

Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Analytical Method Development Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Implement

Caption: Workflow for analytical method validation.

Logical Relationship of Validation Parameters

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range LOQ LOQ Precision->LOQ Precision->Range LOD LOD LOQ->LOD

Caption: Interdependencies of validation parameters.

References

A Comparative Guide to the In Vitro Metabolic Profiles of Ibuprofen Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro metabolic profiles of the two enantiomers of ibuprofen (B1674241), (R)-ibuprofen and (S)-ibuprofen. Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) administered as a racemic mixture. However, its enantiomers exhibit significant differences in their pharmacological activity and metabolic fate. Understanding these differences is crucial for drug development, optimizing therapeutic efficacy, and minimizing potential adverse effects. This guide synthesizes experimental data to highlight the stereoselective metabolism of ibuprofen.

Comparative Metabolic Data

The in vitro metabolism of ibuprofen is primarily characterized by oxidation via Cytochrome P450 (CYP) enzymes and subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs). A key metabolic feature is the unidirectional chiral inversion of the pharmacologically less active (R)-ibuprofen to the more active (S)-ibuprofen.[1] Experimental data from in vitro studies using human liver microsomes demonstrates significant stereoselectivity in these pathways.

The primary oxidative metabolites of ibuprofen are 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen, with subsequent oxidation leading to the formation of carboxyibuprofen (B1674242).[2][3][4] Studies have shown that the formation of these metabolites is stereoselective, with a preference for the (S)-enantiomer.[3]

Below is a summary of the kinetic parameters for the primary hydroxylation reactions of (R)- and (S)-ibuprofen in human liver microsomes.

EnantiomerMetabolic ReactionVmax (pmol/min/mg)Km (µM)Reference
(S)-Ibuprofen 2-hydroxylation566 ± 21338 ± 13[5]
3-hydroxylation892 ± 63021 ± 6[5]
(R)-Ibuprofen 2-hydroxylation510 ± 11747 ± 20[5]
3-hydroxylation593 ± 11329 ± 8[5]

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the primary metabolic pathways of ibuprofen enantiomers and a general experimental workflow for studying their in vitro metabolism.

G Metabolic Pathways of Ibuprofen Enantiomers cluster_R (R)-Ibuprofen Pathway cluster_S (S)-Ibuprofen Pathway R_Ibu (R)-Ibuprofen R_Ibu_CoA (R)-Ibuprofen-CoA R_Ibu->R_Ibu_CoA Acyl-CoA Synthetase R_OH (R)-Hydroxyibuprofens R_Ibu->R_OH CYP2C8 S_Ibu (S)-Ibuprofen R_Ibu_CoA->S_Ibu Chiral Inversion (AMACR) S_OH (S)-Hydroxyibuprofens S_Ibu->S_OH CYP2C9 S_Gluc (S)-Ibuprofen Glucuronide S_Ibu->S_Gluc UGTs S_Carboxy (S)-Carboxyibuprofen S_OH->S_Carboxy Dehydrogenases

Caption: Metabolic pathways of (R)- and (S)-ibuprofen.

G In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Human Liver Microsomes Preincubation Pre-incubate Microsomes and Substrate Microsomes->Preincubation Cofactors Prepare Cofactor Solution (NADPH, UDPGA) Initiation Initiate Reaction with Cofactors Cofactors->Initiation Substrate Prepare Ibuprofen Enantiomer Solutions Substrate->Preincubation Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction (e.g., Acetonitrile) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Extraction Extract Supernatant Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Quantify Metabolites LCMS->Data

References

Safety Operating Guide

Navigating the Disposal of 1-Oxo Ibuprofen: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Oxo Ibuprofen, a known degradation product and impurity of Ibuprofen. Adherence to these protocols is vital to ensure a safe laboratory environment and to comply with regulatory standards.

Understanding the Waste Profile of this compound

This compound is a solid chemical compound that is classified as harmful if swallowed. While it is not explicitly listed as a P- or U-listed hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), its toxicological properties necessitate a careful approach to its disposal. In some jurisdictions, like Washington State, the parent compound, Ibuprofen, is considered a state-only dangerous waste. Therefore, it is crucial to consult local and state regulations in addition to federal guidelines.

The primary guiding principle for the disposal of this compound is to avoid its entry into sewer systems, surface water, or ground water. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This protocol is designed to be followed by trained personnel familiar with handling chemical waste.

1. Waste Identification and Segregation:

  • Initial Assessment: Determine if the this compound waste is mixed with other chemicals. If so, the entire mixture must be treated according to the hazards of all components.

  • Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from solvents, sharps, and biological waste.

2. Containerization and Labeling:

  • Primary Container: Collect waste this compound in a dedicated, leak-proof container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid is recommended.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste" (as a precautionary measure)

    • The full chemical name: "this compound"

    • The quantity of waste in the container

    • The date the waste was first added to the container

    • The primary hazard associated with the chemical (e.g., "Toxic")

    • The name and contact information of the generating laboratory or researcher

3. Storage:

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak or spill.

4. Waste Pickup and Disposal:

  • Contact EHS: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your facility's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste. The most common and environmentally sound method for disposing of pharmaceutical waste is high-temperature incineration.

Quantitative Data Summary: Waste Management Metrics

To ensure compliance and track waste generation, laboratories should maintain a log of their chemical waste. The following table provides a template for tracking this compound waste.

Waste Stream IDChemical NameQuantity (grams)Generation DateAccumulation Start DatePickup Request DateDisposal Vendor
2025-CHEM-001This compound252025-12-122025-12-12

Experimental Protocol Reference

The disposal procedures outlined above are based on a synthesis of best practices from laboratory safety manuals and regulatory guidelines. No specific experimental protocols were cited for the generation of this disposal plan.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from generation to final disposal.

DisposalWorkflow cluster_lab Laboratory cluster_ehs Environmental Health & Safety (EHS) A Waste Generation (this compound) B Segregate Waste A->B C Containerize & Label Correctly B->C D Store in Designated Satellite Accumulation Area C->D E Request EHS Pickup D->E F Collect Waste from Laboratory E->F G Consolidate for Licensed Disposal F->G H Manifest & Transport G->H I Final Disposal (High-Temperature Incineration) H->I

Caption: A flowchart of the this compound disposal process.

By implementing these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your local EHS department for any additional requirements.

Essential Safety and Logistics for Handling 1-Oxo Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as 1-Oxo Ibuprofen. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Health and Safety Hazards

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[1] The NFPA ratings are Health=2, Fire=0, and Reactivity=0, and the HMIS ratings are Health=2, Fire=0, and Reactivity=0.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, appropriate Personal Protective Equipment (PPE) is crucial. The following table summarizes the recommended PPE for handling this compound based on potential exposure routes.

Exposure Route Required Personal Protective Equipment (PPE) Additional Recommendations
Inhalation NIOSH-approved respirator (e.g., N95) for powdered form. Use in a well-ventilated area or a chemical fume hood.Avoid generating dust.[2]
Skin Contact Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] Lab coat or chemical-resistant apron.[3][5]Inspect gloves for any damage before use.[3] Remove contaminated clothing immediately.
Eye Contact Safety glasses with side shields or chemical splash goggles.[3][5][6]A face shield may be worn for additional protection against splashes.[4][7]
Ingestion Do not eat, drink, or smoke in the laboratory.[1]Wash hands thoroughly after handling.[1]
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

Step Procedure Key Safety Precautions
1. Receiving and Inspection Upon receipt, inspect the container for any damage or leaks. Verify that the label matches the order.Wear appropriate PPE (gloves, lab coat, safety glasses).
2. Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]Keep the container tightly closed.
3. Preparation and Weighing Conduct all handling of powdered this compound in a chemical fume hood or a designated containment area to minimize dust generation.Use appropriate engineering controls (e.g., ventilated balance enclosure). Wear a respirator if not in a fume hood.
4. Experimental Use When using this compound in experiments, ensure all equipment is clean and compatible with the chemical.Handle solutions in a well-ventilated area.
5. Spill Cleanup For minor spills, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[2] Place waste in a suitable, labeled container for disposal.[2] For major spills, evacuate the area and alert emergency responders.[2]Use appropriate PPE, including respiratory protection, during cleanup.[4]
6. Decontamination Clean all work surfaces and equipment thoroughly after use.Use a suitable solvent to decontaminate surfaces.
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Waste Container
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]Clearly labeled, sealed, and compatible waste container.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the cleaned labware according to laboratory procedures.Labeled container for solvent waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container immediately after use.Labeled, sealed plastic bag or container for solid hazardous waste.

Visual Guides

To further clarify the procedural workflows, the following diagrams illustrate the handling process and PPE selection logic.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Designated Area Inspect->Store Prepare Prepare Workspace in Fume Hood Store->Prepare Weigh Weigh this compound Prepare->Weigh Experiment Conduct Experiment Weigh->Experiment Clean Decontaminate Workspace & Equipment Experiment->Clean Segregate Segregate Waste Clean->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via Hazardous Waste Program Label->Dispose

Workflow for Handling this compound

PPE_Selection cluster_ppe cluster_ppe_level Task What is the task? Weighing Weighing Powder Task->Weighing Solid HandlingSolution Handling Solution Task->HandlingSolution Liquid Spill Spill Cleanup Task->Spill Emergency PPE_Weighing Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - N95 Respirator (in Fume Hood) Weighing->PPE_Weighing PPE_Solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles HandlingSolution->PPE_Solution PPE_Spill Required PPE: - Chemical Resistant Gloves - Chemical Resistant Apron - Chemical Splash Goggles - Respirator Spill->PPE_Spill

PPE Selection Guide for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo Ibuprofen
Reactant of Route 2
Reactant of Route 2
1-Oxo Ibuprofen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.